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  • Product: Methoxy[(oxolan-3-yl)methyl]amine

Core Science & Biosynthesis

Foundational

Methoxy[(oxolan-3-yl)methyl]amine: A Bifunctional N-Alkoxyamine Building Block for Advanced Pharmacophore Engineering

Executive Summary In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted away from flat, aromatic-heavy molecules toward architecturally complex, sp3-enriched scaffolds. Methoxy[(oxola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted away from flat, aromatic-heavy molecules toward architecturally complex, sp3-enriched scaffolds. Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) has emerged as a highly specialized, bifunctional building block designed to meet these modern drug discovery demands[1]. By combining an N-methoxyamine reactive center with a tetrahydrofuran (oxolane) ring, this compound serves as a critical reagent for synthesizing modified Weinreb amides, peptidomimetics, and conformationally tuned ketone pharmacophores.

This technical guide provides an in-depth analysis of the chemical properties, mechanistic utility, and validated experimental protocols for incorporating methoxy[(oxolan-3-yl)methyl]amine into complex synthetic workflows.

Chemical Identity & Structural Profiling

Methoxy[(oxolan-3-yl)methyl]amine is an N-alkyl-O-methylhydroxylamine derivative. Its structure features a saturated oxolane (tetrahydrofuran) ring linked via a methylene bridge to a secondary methoxyamine group. This unique arrangement provides a dense array of hydrogen bond acceptors while maintaining a low molecular weight, making it an ideal fragment for lead optimization.

Table 1: Physicochemical Properties
PropertyValueSignificance in Drug Design
CAS Number 1455107-42-2Unique identifier for commercial sourcing[1].
Molecular Formula C6H13NO2Low molecular weight (131.17 g/mol ) preserves ligand efficiency.
Fraction sp3 (Fsp3) 1.00 (6/6 carbons)Maximizes 3D complexity and aqueous solubility.
H-Bond Donors 1 (Secondary Amine)Allows for targeted acylation or alkylation.
H-Bond Acceptors 3 (N, O-methoxy, O-oxolane)Enhances target protein interaction and polarity.

Mechanistic Utility in Drug Discovery

"Escape from Flatland" and sp3 Enrichment

The high failure rate of clinical candidates in the early 2000s was largely attributed to poor physicochemical properties driven by over-reliance on flat, sp2-hybridized aromatic rings. As demonstrated in the seminal2 hypothesis by Lovering et al., increasing the fraction of sp3 carbons (Fsp3) directly correlates with improved clinical success, primarily due to enhanced solubility and reduced off-target promiscuity[2]. Methoxy[(oxolan-3-yl)methyl]amine boasts an Fsp3 of 1.00. Incorporating this fragment into a drug scaffold introduces a chiral, non-planar oxolane ring that disrupts π-stacking interactions, thereby lowering the melting point and significantly improving aqueous solubility.

Engineering Modified Weinreb Amides

Standard3 derivatives are classically used to synthesize Weinreb amides, which allow for the controlled, single-addition of organometallic reagents to form ketones without over-addition to tertiary alcohols[3].

Using methoxy[(oxolan-3-yl)methyl]amine generates a sterically and electronically modified Weinreb amide . The causality behind this design is twofold:

  • Steric Shielding: The bulky oxolan-3-ylmethyl group provides a steric buffer that can dictate the facial selectivity of incoming nucleophiles during asymmetric synthesis.

  • Secondary Coordination Sphere: The oxygen atom within the oxolane ring can act as a secondary coordination site for the magnesium or lithium counterion of the organometallic reagent, further stabilizing the tetrahedral intermediate prior to acidic workup.

Table 2: Comparative Reactivity Profile
ParameterStandard Weinreb Amide (N-Me, N-OMe)Oxolane-Modified Weinreb Amide
Steric Hindrance at Nitrogen LowModerate to High
Tetrahedral Intermediate Stability High (Bidentate chelation)Very High (Potential tridentate chelation)
Lipophilicity Contribution NeutralHydrophilic (Lowers LogP)
3D Complexity LowHigh

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They employ 4, which is the industry standard for overcoming the steric hindrance associated with secondary amines[4].

Protocol 1: Synthesis of an Oxolane-Modified Weinreb Amide

Objective: Couple a target carboxylic acid with methoxy[(oxolan-3-yl)methyl]amine to form a stable amide intermediate.

Reagents:

  • Carboxylic Acid Precursor (1.0 equiv)

  • Methoxy[(oxolan-3-yl)methyl]amine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed by HATU.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which is mandatory here because the secondary amine of our building block is sterically hindered.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation (validate via TLC/LCMS; look for the consumption of the starting acid). Add methoxy[(oxolan-3-yl)methyl]amine dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup (Self-Validating): Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO3 (removes acidic byproducts), and brine. Dry over Na2SO4 and concentrate. The absence of amine mass in LCMS confirms successful washing.

Workflow A Carboxylic Acid Precursor C Modified Weinreb Amide Intermediate A->C HATU, DIPEA DMF, RT B Methoxy[(oxolan-3-yl)methyl]amine (Coupling Partner) B->C E Target Ketone Pharmacophore C->E THF, -78°C Chelation Control D Organometallic Reagent (R-MgX) D->E

Workflow for synthesizing ketone pharmacophores via an oxolane-modified Weinreb amide.

Protocol 2: Directed Organometallic Addition

Objective: Convert the modified Weinreb amide into a target ketone without over-addition.

Reagents:

  • Oxolane-Modified Weinreb Amide (1.0 equiv)

  • Grignard Reagent (R-MgX) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the modified Weinreb amide in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control at -78 °C is critical. It maximizes the kinetic stability of the metal-chelated tetrahedral intermediate, preventing its premature collapse into a ketone (which would subsequently react with excess Grignard to form an unwanted tertiary alcohol).

  • Addition: Add the Grignard reagent dropwise over 30 minutes.

  • Equilibration: Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Quenching: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH4Cl.

    • Causality: The mildly acidic NH4Cl safely protonates the tetrahedral intermediate, triggering its controlled collapse into the desired ketone and releasing the methoxy[(oxolan-3-yl)methyl]amine as a water-soluble leaving group.

Chelation Mg Mg2+ (Organometallic) O_Carbonyl Carbonyl Oxygen (Anionic) Mg->O_Carbonyl Primary Chelation O_Methoxy Methoxy Oxygen (Lone Pair) Mg->O_Methoxy Primary Chelation O_Oxolane Oxolane Oxygen (Secondary Coordination) Mg->O_Oxolane Steric/Electronic Tuning Tetrahedral Stable Tetrahedral Intermediate O_Carbonyl->Tetrahedral O_Methoxy->Tetrahedral

Proposed chelation model stabilizing the tetrahedral intermediate during nucleophilic attack.

Conclusion

Methoxy[(oxolan-3-yl)methyl]amine represents a highly rationalized approach to modern synthetic building blocks. By merging the reliable reactivity of N-alkoxyamines with the sp3-rich, hydrophilic profile of an oxolane ring, it empowers medicinal chemists to execute robust transformations (like modified Weinreb amide syntheses) while simultaneously optimizing the physicochemical properties of the resulting pharmacophores.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates Source: BenchChem URL
  • Source: Organic Process Research & Development (ACS Publications)
  • methoxy[(oxolan-3-yl)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methoxy[(oxolan-3-yl)methyl]amine

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of specialized building blocks is critical for modulating pharmacokinetic (PK) and pharmacodynamic (PD) prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of specialized building blocks is critical for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methoxy[(oxolan-3-yl)methyl]amine represents a highly versatile N-alkoxyamine intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its synthesis and downstream application.

Core Identification & Physicochemical Data

Methoxy[(oxolan-3-yl)methyl]amine features a tetrahydrofuran (oxolane) core linked via a methylene bridge to an N-methoxyamine group. The presence of the oxolane ring introduces a polar, hydrogen-bond-accepting moiety that frequently enhances aqueous solubility and metabolic stability in lead compounds compared to their carbocyclic counterparts.

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name N-methoxy-1-(tetrahydrofuran-3-yl)methanamine
CAS Registry Number 1455107-42-2[1]
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [1]
Structural Features Oxolane (THF) ring, N-methoxyamine moiety
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, EtOAc, MeOH; moderately soluble in H₂O

Mechanistic Insights: Reactivity Profile

As an N-alkoxyamine, Methoxy[(oxolan-3-yl)methyl]amine exhibits unique nucleophilic characteristics. The adjacent oxygen atom on the nitrogen induces the α-effect , which raises the energy of the nitrogen's non-bonding lone pair. This makes the nitrogen exceptionally nucleophilic despite the electron-withdrawing inductive effect of the methoxy group.

Expertise & Experience (Causality in Reaction Design): When utilizing this compound in coupling reactions (e.g., amide bond formation), researchers must account for its distinct pKa. The N-methoxy group significantly lowers the basicity of the amine compared to standard alkylamines. Consequently, reactions requiring the free base form may proceed efficiently at lower pH ranges, but electrophilic attacks (like acylation) are remarkably rapid due to the α-effect.

Reactivity A Methoxy[(oxolan-3-yl)methyl]amine (Nucleophile) C Tetrahedral Intermediate (Transition State) A->C Nucleophilic Attack (Enhanced by α-effect) B Acyl Chloride / Carboxylic Acid (Electrophile) B->C D N-Methoxy Amide Derivative (Stable Product) C->D Elimination (-HCl or -H2O)

Mechanistic pathway of N-methoxy amide formation highlighting the α-effect driven attack.

Experimental Protocols: Synthesis & Isolation

The synthesis of Methoxy[(oxolan-3-yl)methyl]amine is typically achieved via the reductive amination of tetrahydrofuran-3-carbaldehyde with O-methylhydroxylamine. The following protocol is designed as a self-validating system , incorporating strict in-process controls (IPCs) to ensure high fidelity and yield.

Protocol: Reductive Amination Workflow

Reagents:

  • Tetrahydrofuran-3-carbaldehyde (1.0 eq)

  • O-Methylhydroxylamine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) [1]

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation (Pre-activation): Dissolve tetrahydrofuran-3-carbaldehyde in anhydrous DCM under an inert nitrogen atmosphere. Add O-methylhydroxylamine hydrochloride followed by DIPEA.

    • Causality Insight: DIPEA is strictly required to liberate the free base of O-methylhydroxylamine from its hydrochloride salt. Anhydrous conditions prevent the hydrolysis of the transient oxime/imine intermediate back to the starting aldehyde.

  • In-Process Control 1 (IPC-1): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) to confirm the complete disappearance of the aldehyde spot. Do not proceed to reduction until >95% conversion is validated.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Causality Insight: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces imines/oxonium ions without reducing unreacted aldehydes, thereby minimizing alcohol side-products [1].

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to yield the pure target compound.

SynthesisWorkflow S1 THF-3-carbaldehyde + O-Methylhydroxylamine S2 Imine Formation (DIPEA, DCM, 2h) S1->S2 S3 IPC-1: TLC/LC-MS (Verify Aldehyde Consumption) S2->S3 S4 Reduction (NaBH(OAc)3, 0°C to RT) S3->S4 Proceed if >95% conversion S5 Aqueous Work-up (NaHCO3 Quench) S4->S5 S6 Target Compound (CAS: 1455107-42-2) S5->S6 Purification

Step-by-step synthetic workflow and in-process controls for reductive amination.

Analytical Validation Protocol

To establish trustworthiness in the synthesized batch, rigorous analytical validation is required to confirm the molecular weight (131.17 g/mol ) and structural integrity before downstream use[1].

Step-by-Step Methodology:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Preparation: Dissolve 1 mg of the product in 1 mL of HPLC-grade Acetonitrile/Water (1:1).

    • Execution: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Validation: The mass spectrum must show a prominent [M+H]+ peak at m/z 132.17, confirming the exact molecular weight of 131.17 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Dissolve 15 mg of the product in 0.6 mL of CDCl₃.

    • Execution: Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively.

    • Validation: The ¹H NMR must exhibit a distinct singlet around 3.5 ppm integrating for 3 protons (N-OCH₃), a multiplet for the oxolane ring protons (3.6-3.9 ppm for O-CH₂), and a doublet for the bridging methylene group.

Advanced Applications in Drug Discovery

Methoxy[(oxolan-3-yl)methyl]amine is highly valued in the synthesis of novel active pharmaceutical ingredients (APIs). The oxolane ring acts as an aliphatic ether bioisostere, often utilized to disrupt molecular planarity and lower the melting point of the final API, which directly correlates with enhanced aqueous solubility. Furthermore, the N-methoxy group can serve as a metabolic soft spot or a conformational lock in the final drug molecule, restricting the rotation of adjacent amide bonds and pre-organizing the molecule for optimal target receptor binding.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL: [Link]

Sources

Foundational

N-methoxy-1-(tetrahydrofuran-3-yl)methanamine synonyms and identifiers

An In-Depth Technical Guide to N-methoxy-1-(tetrahydrofuran-3-yl)methanamine and its Core Moiety For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-methoxy-1-(tetrahydrofuran-3-yl)methanamine and its Core Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methoxy-1-(tetrahydrofuran-3-yl)methanamine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct literature on this specific N-methoxy derivative, this guide establishes a foundational understanding through a detailed exploration of its parent compound, 1-(tetrahydrofuran-3-yl)methanamine. The document elucidates the known chemical identifiers, physical properties, synthesis, and applications of this core scaffold. Furthermore, it delves into the synthetic strategies for introducing the N-methoxy group and discusses the potential impact of this functionalization on the molecule's physicochemical and pharmacological properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and chemical probes.

Introduction: The Tetrahydrofuran Motif in Drug Discovery

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its favorable properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[1] The aminomethyl-substituted THF, specifically 1-(tetrahydrofuran-3-yl)methanamine, serves as a versatile building block for introducing this desirable moiety into larger, more complex molecules.[2] The N-functionalization of this primary amine, for instance, with a methoxy group to form N-methoxy-1-(tetrahydrofuran-3-yl)methanamine, opens up further avenues for modulating a compound's biological activity and pharmacokinetic profile.

Chemical Identity and Properties

A clear understanding of a compound's identity is paramount for reproducible research. This section details the known identifiers and properties of the parent amine, 1-(tetrahydrofuran-3-yl)methanamine, and provides predicted properties for its N-methoxy derivative.

Synonyms and Identifiers of 1-(tetrahydrofuran-3-yl)methanamine

The parent compound is known by several names in the chemical literature and commercial catalogs.[2][3][4][5][6]

Identifier TypeValue
CAS Number 165253-31-6[2][3][7][8][9]
PubChem CID 10898660[3]
Molecular Formula C5H11NO[2][3][8]
Molecular Weight 101.15 g/mol [3][7][8]
IUPAC Name (Tetrahydrofuran-3-yl)methanamine[3]
Common Synonyms 3-(Aminomethyl)tetrahydrofuran, 3-Aminomethyl-THF, (Oxolan-3-yl)methanamine[2][4][5]
InChI InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2[2][3][7]
InChIKey CINJIXGRSTYIHP-UHFFFAOYSA-N[2][3][7]
SMILES C1COCC1CN[3]
Physicochemical Properties

The physical and chemical properties of 1-(tetrahydrofuran-3-yl)methanamine are summarized below. These properties are crucial for designing reaction conditions and purification protocols.

PropertyValueSource
Appearance Colorless to pale yellow liquid[7]
Boiling Point 156.0 ± 13.0 °C at 760 Torr[4]
Density 0.992 g/mL at 25 °C[10]
Refractive Index n20/D 1.462[10]
Flash Point 53.1 ± 13.1 °C[4]
pKa 9.96 ± 0.29 (Predicted)[4]
Storage Keep in a dark place, sealed in dry, room temperature[7][9]
Predicted Properties of N-methoxy-1-(tetrahydrofuran-3-yl)methanamine
PropertyPredicted Value
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol

Synthesis and Reactivity

The synthesis of 1-(tetrahydrofuran-3-yl)methanamine is well-established, providing a reliable source of this key intermediate. This section outlines a common synthetic route and discusses the reactivity of the primary amine, which is crucial for the synthesis of the target N-methoxy derivative.

Synthesis of 1-(tetrahydrofuran-3-yl)methanamine

A common synthetic route involves the reduction of a nitrile or an oxime. One documented method is the reductive amination of tetrahydrofuran-3-carboxaldehyde.[8]

Protocol: Reductive Amination of Tetrahydrofuran-3-carboxaldehyde [8]

  • Reaction Setup: To a solution of tetrahydrofuran-3-carboxaldehyde (1.0 mol) in methanol, add a 15% solution of ammonia in methanol (3.0 mol).

  • Catalyst Addition: Carefully add Raney Nickel (20.02 g) to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 4 MPa.

  • Reaction Conditions: Stir the mixture at 60 °C for 12 hours.

  • Workup: Cool the reaction to room temperature and carefully filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-aminomethyltetrahydrofuran.

Diagram: Synthesis of 1-(tetrahydrofuran-3-yl)methanamine

G THF_aldehyde Tetrahydrofuran-3-carboxaldehyde Reaction_Vessel Reductive Amination THF_aldehyde->Reaction_Vessel Ammonia_Methanol Ammonia in Methanol Ammonia_Methanol->Reaction_Vessel RaneyNi Raney Ni RaneyNi->Reaction_Vessel H2 H2 (4 MPa) H2->Reaction_Vessel Heat 60 °C Heat->Reaction_Vessel Final_Product 1-(tetrahydrofuran-3-yl)methanamine Reaction_Vessel->Final_Product Reduction

Caption: Reductive amination workflow for the synthesis of 1-(tetrahydrofuran-3-yl)methanamine.

Proposed Synthesis of N-methoxy-1-(tetrahydrofuran-3-yl)methanamine

The synthesis of the target N-methoxy derivative can be envisioned through the N-alkoxylation of the parent amine. A potential route involves the reaction of 1-(tetrahydrofuran-3-yl)methanamine with a suitable methoxylating agent.

Conceptual Protocol: N-methoxylation

  • Starting Material: Dissolve 1-(tetrahydrofuran-3-yl)methanamine in a suitable aprotic solvent.

  • Reagent: Add a methoxylating agent, such as methoxyamine hydrochloride, in the presence of a base to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup and Purification: Upon completion, perform an aqueous workup to remove salts, followed by extraction and purification by column chromatography or distillation.

Applications in Drug Development and Research

The aminomethyl-tetrahydrofuran scaffold is a valuable building block in the synthesis of various biologically active compounds.

Role as a Synthetic Intermediate

1-(Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of the neonicotinoid insecticide Dinoteturan.[6][11] This highlights its utility in the agrochemical industry. Its structural features also make it a candidate for incorporation into pharmaceutical agents.[4]

Potential as a Pharmacophore

The introduction of the N-methoxy group can significantly alter the pharmacological profile of the parent amine. N-methoxyamines are present in various bioactive molecules and can influence receptor binding, metabolic stability, and cell permeability. The target compound, N-methoxy-1-(tetrahydrofuran-3-yl)methanamine, could be explored as a building block for novel inhibitors of enzymes or receptors where the N-alkoxy functionality can form key interactions.

Diagram: Potential Research Workflow

G Start 1-(tetrahydrofuran-3-yl)methanamine Synthesis Synthesis of N-methoxy derivative Start->Synthesis Characterization Structural & Purity Analysis (NMR, MS) Synthesis->Characterization Screening Biological Screening (e.g., enzyme assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Exploratory

Chemical Stability of Methoxy[(oxolan-3-yl)methyl]amine at Room Temperature: Mechanisms, Degradation Pathways, and Handling Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) is a highly versatile bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) is a highly versatile bifunctional building block increasingly utilized in pharmaceutical synthesis. However, its ambient stability is a tale of two distinct functional groups: a thermodynamically robust N-alkoxyamine and a kinetically labile oxolane (tetrahydrofuran) ring. This whitepaper deconstructs the chemical stability of this molecule at room temperature (20–25°C), explaining the causality behind its degradation pathways, and provides self-validating protocols to ensure batch integrity during long-term storage.

Structural Deconstruction & Causality of Stability

To understand the stability of Methoxy[(oxolan-3-yl)methyl]amine, we must isolate the behavior of its two primary pharmacophores. The overall stability of the molecule is dictated by its weakest structural link.

The N-Alkoxyamine Pharmacophore: Thermodynamic Stability

The molecule features an O-methylhydroxylamine derivative attached to a methyl spacer. Unlike standard aliphatic amines, N-alkoxyamines possess unique electronic properties. The carbon-oxygen and nitrogen-oxygen bond dissociation enthalpies (BDE) dictate their thermal stability. Research indicates that the N-alkoxyamine moiety is stabilized by an anomeric interaction, providing an additional ~14 kcal/mol of stabilization energy compared to standard systems[1].

Causality: At room temperature, the relatively high BDE prevents spontaneous homolytic cleavage of the N-O bond. Therefore, the N-alkoxyamine group is highly stable against thermal degradation at 25°C. However, as a free base, the amine lone pair remains nucleophilic and basic, making it susceptible to slow oxidation and the absorption of atmospheric CO₂ to form carbamates[2].

The Oxolane Heterocycle: Autoxidation Vulnerability

The oxolane (tetrahydrofuran/THF) ring is the critical vulnerability of this molecule. Cyclic ethers are notorious for their susceptibility to autoxidation when exposed to atmospheric oxygen and light[3][4].

Causality: The oxygen atom in the oxolane ring stabilizes adjacent radical intermediates. When exposed to ambient light (hν) or trace radical initiators, a hydrogen atom is abstracted from the alpha-carbon (adjacent to the ether oxygen). The resulting carbon-centered radical rapidly reacts with ambient O₂ to form a peroxy radical, which abstracts another hydrogen to form explosive and highly reactive hydroperoxides[3]. At room temperature, this process is continuous and autocatalytic.

Room Temperature Degradation Pathways

Because the N-alkoxyamine is thermally stable at room temperature, the primary degradation pathway is the autoxidation of the oxolane ring, compounded by the free base's tendency to degrade in air.

Autoxidation A Methoxy[(oxolan-3-yl)methyl]amine (Intact Free Base) B hv / Ambient O2 (Initiation Phase) A->B F Amine Oxidation & CO2 Absorption A->F Air Exposure C Alpha-Carbon Radical (Oxolane Ring) B->C alpha-H abstraction D Peroxy Radical (Propagation) C->D +O2 E Explosive Hydroperoxides (Critical Degradant) D->E H-abstraction

Fig 1: Primary room-temperature degradation pathways via oxolane autoxidation.

Quantitative Stability Matrix

To mitigate degradation, Methoxy[(oxolan-3-yl)methyl]amine is frequently converted into its hydrochloride salt (CAS: 1864061-17-5)[5]. The table below summarizes the representative quantitative stability of the free base versus the HCl salt at room temperature (25°C) over a 6-month period.

Compound StateStorage ConditionsPeroxide Formation (6 mo)Purity RetentionPrimary Degradant Identified
Free Base Ambient Air, Light> 50 ppm (Critical)< 85%Oxolane hydroperoxides, Carbamates
Free Base Argon, Dark< 5 ppm~ 94%Trace amine oxidation products
HCl Salt Ambient Air, Light~ 15 ppm~ 96%Minor oxolane peroxides
HCl Salt Argon, Dark< 1 ppm (Undetectable) > 99% None (Stable)

Data Interpretation: Protonation of the amine to form the HCl salt completely halts CO₂ absorption and sterically/electronically hinders adjacent oxidation. However, the oxolane ring can still form peroxides if exposed to air and light, necessitating inert, dark storage even for the salt form.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following self-validating protocols must be employed when handling this compound at room temperature.

Protocol A: Peroxide Quantification and Remediation

Before utilizing any stored batch of the free base, it must be validated for peroxide content.

Step-by-Step Methodology:

  • Initial Validation (Testing): Dip a commercial KI-starch indicator strip into a 10% v/v solution of the compound in an inert solvent (e.g., dichloromethane). A color change to dark blue/black indicates peroxides > 20 ppm.

  • Remediation (If Positive): Transfer the batch to a separatory funnel. Wash the organic layer with an equal volume of freshly prepared 5% aqueous Iron(II) sulfate (FeSO₄) solution. Causality: Fe(II) reduces the hydroperoxides to benign alcohols while being oxidized to Fe(III).

  • Secondary Validation (Self-Correction): Re-test the organic layer with a new KI-starch strip. The result must be negative (< 1 ppm) before proceeding.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure (keeping the bath temperature < 30°C).

Protocol B: Hydrochloride Salt Conversion for Long-Term RT Storage

For storage at room temperature exceeding 48 hours, conversion to the HCl salt[2][5] is mandatory.

Step-by-Step Methodology:

  • Dissolution: Dissolve the peroxide-free Methoxy[(oxolan-3-yl)methyl]amine free base in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.5 M. Causality: MTBE is chosen over THF or diethyl ether to minimize the introduction of highly peroxide-prone solvents.

  • Acidification: Under vigorous stirring and an argon atmosphere, add 1.0 M HCl in diethyl ether dropwise at room temperature.

  • Validation: Monitor the pH of the solution using pH paper. Continue addition until the solution reaches pH 2–3, ensuring complete protonation of the N-alkoxyamine.

  • Isolation: Filter the resulting white precipitate (Methoxy[(oxolan-3-yl)methyl]amine hydrochloride) under a blanket of argon using a Schlenk frit.

  • Drying & Storage: Dry the salt under high vacuum at room temperature for 12 hours. Store in an amber glass vial backfilled with argon.

Workflow Start Receive Free Base Batch (CAS: 1455107-42-2) Test Quantify Peroxides (KI Starch Validation) Start->Test Decision Peroxides > 20 ppm? Test->Decision Purify Neutralize (FeSO4) & Distill Decision->Purify Yes Salt Convert to HCl Salt (CAS: 1864061-17-5) Decision->Salt No Purify->Test Re-test (Self-Validation) Store Store at 20-25°C (Argon, Dark, Sealed) Salt->Store

Fig 2: Self-validating workflow for peroxide testing and HCl salt conversion.

Conclusion

The chemical stability of Methoxy[(oxolan-3-yl)methyl]amine at room temperature is a dichotomy. While the N-alkoxyamine functionality exhibits strong thermodynamic stability, the oxolane ring acts as a kinetic liability due to rapid autoxidation. By understanding the mechanistic causality of these pathways, researchers can implement rigorous, self-validating protocols—specifically peroxide remediation and hydrochloride salt conversion—to guarantee the structural integrity of this critical building block during drug development.

Sources

Foundational

Strategic Functionalization of the Tetrahydrofuran Scaffold: A Technical Guide to Methoxy Amino Derivatives

Executive Summary As a Senior Application Scientist, I approach the functionalization of the tetrahydrofuran (THF) ring not merely as a synthetic exercise, but as a strategic modulation of 3D pharmacological space. Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the functionalization of the tetrahydrofuran (THF) ring not merely as a synthetic exercise, but as a strategic modulation of 3D pharmacological space. Methoxy amino derivatives of tetrahydrofuran represent a highly specialized class of compounds with profound implications in drug discovery. By manipulating the stereochemistry and substitution patterns around the THF core, researchers can design potent nucleoside analogs for antiviral therapies and highly selective receptor antagonists for cardiovascular indications. This whitepaper synthesizes the mechanistic causality behind the stereoselective synthesis of these derivatives and explores their validated pharmacological applications.

Mechanistic Causality in Stereoselective Synthesis

The biological efficacy of THF derivatives is inextricably linked to their stereochemistry. In the development of 3′-methoxyamino-2′,3′-dideoxynucleosides—compounds with significant antiviral, anti-leukemic, and anti-HIV activities—achieving the correct deoxyribo-configuration is historically challenging. Standard reduction methods of 3′-imines typically yield the deoxyxylo-isomer as the major product due to the inherent steric hindrance of the THF ring [[1]]().

To bypass this limitation, modern synthetic protocols leverage intramolecular hydride delivery . By utilizing a borane–tetrahydrofuran complex (BH3·THF) on a substrate with a free 5′-hydroxyl group, the boron atom complexes with the oxygen. This complexation anchors the reducing agent to the same face of the molecule, forcing the hydride to attack the imine from the alpha-face. The result is the exclusive formation of the desired deoxyribo-configuration [[2]](). If the 5′-hydroxyl is protected (e.g., with a TBS group), this complexation cannot occur, and the reaction defaults to forming the deoxyxylo-isomer 1.

Stereoselective_Reduction Start 3'-Methoxyimino Deoxynucleoside CheckOH 5'-OH Status? Start->CheckOH Complex Boron Complexation (BH3·THF) CheckOH->Complex Free 5'-OH Xylo Deoxyxylo-Isomer (Major Product) CheckOH->Xylo Protected 5'-OH Direct Intramolecular Hydride Delivery Complex->Direct Alpha-face attack Ribo Deoxyribo-Isomer (Exclusive) Direct->Ribo

Logic of BH3·THF directed stereoselective reduction of 3'-imines.

Pharmacological Applications: Modulating Target Pathways

Beyond nucleoside analogs, methoxyamino-THF derivatives serve as potent modulators of G-protein coupled receptors (GPCRs). A prime example is their application as Platelet Activating Factor (PAF) antagonists. PAF is a potent phospholipid mediator implicated in platelet aggregation, inflammation, and hypotensive shock.

Researchers have developed 4-substituted 2-alkoxytetrahydrofuran derivatives, such as UR-11353 , which feature a methoxyamino-linked side chain and an acetal group on the THF ring 3. The causality behind the design of UR-11353 lies in its structural divergence from earlier carba analogs (like CV-6209). The inclusion of the oxygen-rich acetal group within the THF core drastically alters the molecule's metabolic stability and lipophilicity, conferring a remarkably long-lasting in vivo action (maintaining significant activity 24 hours post-administration) by resisting rapid enzymatic degradation [[3]]().

PAF_Antagonism PAF Platelet Activating Factor (PAF) Receptor PAF Receptor (GPCR) PAF->Receptor Agonist Binding Signal Intracellular Ca2+ Release Receptor->Signal Activation Drug UR-11353 (Methoxyamino-THF) Drug->Receptor Competitive Blockade Effect Platelet Aggregation & Hypotension Signal->Effect Pathological Response

Mechanism of PAF receptor blockade by methoxyamino-THF derivatives.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an analytical checkpoint to confirm causality before proceeding.

Protocol A: Stereoselective Synthesis of 3′-Methoxyamino-thymidine

Objective: Convert 3′-methoxyimino thymidine to its deoxyribo-configured methoxyamino derivative.

  • Substrate Preparation: Dissolve deprotected 3′-methoxyimino thymidine in anhydrous THF under an inert argon atmosphere.

    • Validation Checkpoint 1: Perform TLC (9:1 DCM:MeOH). Ensure the starting material shows a single spot indicating complete absence of 5'-protecting groups. A protected 5'-OH will misdirect the stereochemistry 1.

  • Borane Complexation: Cool the reaction mixture to 0 °C. Add BH3·THF (1.5 equivalents) dropwise.

    • Validation Checkpoint 2: Extract a micro-aliquot and perform 11B NMR spectroscopy. A distinct shift in the boron signal confirms successful complexation with the free 5′-hydroxyl group, validating the setup for intramolecular hydride delivery 1.

  • Reduction & Quenching: Stir at room temperature for 4 hours. Quench the reaction carefully with methanol to destroy excess borane.

  • Purification & Stereochemical Validation: Purify via silica gel chromatography.

    • Validation Checkpoint 3: Perform 2D NOESY NMR on the purified product. While 1H NMR signals for 3′-H and 5′-H may overlap, careful 2D analysis or derivatization must confirm the deoxyribo-configuration (expected yield ~72%) 2.

Protocol B: Synthesis of 2-Alkoxy-THF PAF Antagonists (UR-11353 Analog)

Objective: Synthesize a 4-substituted 2-alkoxytetrahydrofuran with a methoxyamino-linked side chain.

  • Acetal Formation: React the 4-substituted THF core with the appropriate long-chain alcohol (e.g., octadecanol) under acidic conditions to form the 2-alkoxy acetal linkage.

    • Validation Checkpoint 1: Use FT-IR spectroscopy. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of strong C-O-C ether bands (~1100 cm⁻¹) confirms acetal formation.

  • Side-Chain Coupling: Couple the methoxyamino functional group to the 4-position of the THF ring using standard amide/amine coupling reagents (e.g., DIPEA in CH3CN).

    • Validation Checkpoint 2: Utilize High-Resolution Mass Spectrometry (HRMS-ESI) to verify the exact mass of the coupled product, ensuring no premature cleavage of the sensitive acetal group occurred during basic coupling conditions 3.

Quantitative Data Summaries

Table 1: Stereoselective Reduction Yields of 3′-Methoxyimino Deoxynucleosides

Substrate 5'-Hydroxyl Status Reducing Agent Major Product Configuration Yield (%) Reference
Thymidine imine 4b Free (Unprotected) BH3·THF Deoxyribo (Exclusive) 72% 1

| Thymidine imine 1 | TBS Protected | BH3·THF | Deoxyxylo | 70% | 2 |

Table 2: Pharmacological Activity of THF-based PAF Antagonists

Compound Key Structural Feature In Vitro PAF Antagonism In Vivo Duration of Action Reference
CV-6209 Carba analog (Aliphatic) High Short 4

| UR-11353 | 2-alkoxy-THF (Acetal) | High | > 24 hours (Mortality test) | 3 |

Conclusion

The integration of methoxy amino groups into the tetrahydrofuran scaffold provides a versatile platform for drug discovery. By understanding the mechanistic principles of intramolecular directing groups, researchers can tightly control stereoselective syntheses. Furthermore, the strategic placement of functional groups like acetals on the THF ring allows for the precise tuning of pharmacokinetic properties, transforming highly active in vitro compounds into viable, long-lasting in vivo therapeutics.

Sources

Exploratory

An In-depth Technical Guide to the pKa and Basicity of Methoxy[(oxolan-3-yl)methyl]amine

Foreword: The Critical Role of pKa in Modern Drug Development To the researchers, scientists, and drug development professionals who constitute our audience, the significance of a molecule's acid-base properties cannot b...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of pKa in Modern Drug Development

To the researchers, scientists, and drug development professionals who constitute our audience, the significance of a molecule's acid-base properties cannot be overstated. The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates a compound's ionization state at a given pH.[1] This, in turn, profoundly influences critical pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, protein binding, and interaction with biological targets.[2][3] For ionizable molecules, particularly the vast number of pharmaceuticals containing amine functionalities, a precise understanding of pKa is not merely an academic exercise; it is a cornerstone of rational drug design and lead optimization, guiding formulation strategies and predicting in vivo behavior.[3][4] This guide provides an in-depth analysis of the basicity and pKa of Methoxy[(oxolan-3-yl)methyl]amine, a molecule whose structure presents a compelling case study in the electronic interplay of functional groups.

Molecular Structure Analysis: Beyond a Simple Amine

At first glance, Methoxy[(oxolan-3-yl)methyl]amine appears to be a secondary amine. However, a closer inspection reveals a critical structural feature that dominates its electronic character and basicity: the presence of an oxygen atom bonded directly to the nitrogen. This N-O bond classifies the molecule not as a simple amine, but as an alkoxyamine (specifically, an O-methylhydroxylamine derivative).

Structure:

Figure 1: Chemical structure of Methoxy[(oxolan-3-yl)methyl]amine

This N-O linkage is the single most important determinant of the nitrogen's basicity. The highly electronegative oxygen atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the nitrogen atom.[3][4][5] This effect significantly reduces the electron density of the nitrogen's lone pair, making it far less available to accept a proton compared to a typical aliphatic amine.[3][5] Consequently, Methoxy[(oxolan-3-yl)methyl]amine is expected to be a much weaker base than its structural analog, methyl[(oxolan-3-yl)methyl]amine, which lacks the intervening oxygen atom.

Theoretical pKa Estimation and Comparative Analysis

As of the date of this guide, no direct experimental pKa value for Methoxy[(oxolan-3-yl)methyl]amine has been reported in the public domain literature. However, we can formulate a robust estimate based on foundational principles of physical organic chemistry and data from closely related structures.

The parent compound for the core functional group is methoxyamine (CH₃ONH₂). The key structural analog for which experimental data exists is N,O-dimethylhydroxylamine (CH₃NH-O-CH₃) , which has a reported pKa of 4.75 for its conjugate acid.[6][7]

The structural difference between N,O-dimethylhydroxylamine and our target molecule is the substituent on the nitrogen: a methyl group versus an (oxolan-3-yl)methyl group. The (oxolan-3-yl)methyl group is an aliphatic, sp³-hybridized substituent. Alkyl groups are known to be weakly electron-donating (+I effect) relative to a methyl group, which tends to increase the electron density on the nitrogen and thus increase basicity.[4][8]

Therefore, we can predict that the pKa of Methoxy[(oxolan-3-yl)methyl]amine will be slightly higher than that of N,O-dimethylhydroxylamine.

CompoundStructureKey Structural FeatureReported/Estimated pKaRationale / Reference
PiperidineCyclic Secondary AmineStandard Aliphatic Amine11.12Strong base, localized lone pair.
Methyl[(oxolan-3-yl)methyl]amineSecondary AmineElectron-withdrawing ether (-I)~10.2 (Predicted)Ether oxygen provides a weak -I effect, slightly reducing basicity from a simple dialkylamine.
N,O-DimethylhydroxylamineAlkoxyamineStrong -I effect from N-O bond4.75 Electronegative oxygen drastically reduces lone pair availability.[6][7]
Methoxy[(oxolan-3-yl)methyl]amine Alkoxyamine Strong -I effect from N-O bond; +I from alkyl substituent~4.8 - 5.2 (Estimated) Basicity is slightly increased relative to N,O-dimethylhydroxylamine due to the larger alkyl group's +I effect.

Table 1: Comparative Analysis of pKa Values.

This analysis underscores the dramatic base-weakening effect of the N-O bond, which lowers the pKa by more than 5 log units compared to a structurally similar secondary amine.

Methodologies for Precise pKa Determination

To move beyond estimation and obtain a definitive pKa value, validated experimental or high-level computational methods are required. As a Senior Application Scientist, my recommendation is to employ a dual strategy of potentiometric titration for experimental confirmation and a DFT-based computational approach for mechanistic insight.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for accurate pKa determination.[2][9] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH = pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-resolution pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[2]

  • Sample Preparation: Accurately weigh a sample of Methoxy[(oxolan-3-yl)methyl]amine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to a final concentration of approximately 1-5 mM.

  • Ionic Strength Adjustment: Add a concentrated solution of a non-reactive salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This is crucial as pKa values are dependent on ionic strength.[2]

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature, and immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to prevent dissolution of atmospheric CO₂.[10]

  • Data Acquisition: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments using an auto-burette. Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For higher precision, the equivalence point is identified from the maximum of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is then read from the original curve at half of that titrant volume.[11][12]

Computational Workflow: DFT-Based pKa Prediction

In silico methods provide a powerful, complementary approach to experimental determination. Density Functional Theory (DFT) coupled with a continuum solvent model can yield highly accurate pKa predictions, often with an error of less than 0.5 pKa units when properly executed.[13][14][15]

Workflow Rationale: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation of the conjugate acid in solution. The workflow calculates this energy change using a thermodynamic cycle.

Thermodynamic cycle for pKa calculation.

Step-by-Step Methodology:

  • Structure Optimization: Perform geometry optimizations for both the neutral base (Methoxy[(oxolan-3-yl)methyl]amine) and its N-protonated conjugate acid in both the gas phase and using a continuum solvation model (e.g., SMD or CPCM) to simulate an aqueous environment.[13][15] A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, is recommended as a starting point.[14]

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to obtain thermal corrections to the Gibbs free energy and to confirm that the structures are true energy minima.

  • Calculate ΔG_aq: Use the calculated free energies of the solvated species to determine the free energy change of the deprotonation reaction in the aqueous phase.

  • pKa Calculation: Convert the calculated ΔG_aq to a pKa value using the equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature. An established, accurate value for the solvation free energy of the proton (ΔG_solv(H⁺)) must be used in the thermodynamic cycle.[16]

Conclusion and Implications for Drug Discovery

The analysis herein demonstrates that Methoxy[(oxolan-3-yl)methyl]amine is a significantly weak base, with an estimated pKa in the range of 4.8 to 5.2. This is a direct consequence of the powerful electron-withdrawing inductive effect of the N-O bond, a feature that overrides the typical basicity-enhancing properties of an aliphatic amine framework.

For drug development professionals, this has critical implications. At physiological pH (~7.4), this compound will exist almost exclusively in its neutral, unprotonated form. This will favor membrane permeability but may limit aqueous solubility compared to more basic amines. The low basicity also reduces the likelihood of off-target interactions at cationic sites, such as the hERG potassium channel, which is a common liability for more basic amines.[2] A definitive determination of the pKa, using the protocols outlined, is an essential step in the comprehensive characterization of this or any related lead compound.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • 23.1: Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Perdih, A., & Perdih, F. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • Yildiz, E., & Kose, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Reaxys. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Allen. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Accurate pKa calculation of the conjugate acids of alkanolamines, alkaloids and nucleotide bases by quantum chemical methods. ChemPhysChem, 14(5), 990-5. Retrieved from [Link]

  • Haryani, S., et al. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). O-Methylhydroxylamine. National Institutes of Health. Retrieved from [Link]

  • Computational Analysis of pKa Values of Alkanolamines. (n.d.). St. Joseph's College Devagiri. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Accurate pKa Calculation of the Conjugate Acids of Alkanolamines, Alkaloids and Nucleotide Bases by Quantum Chemical Methods | Request PDF. Retrieved from [Link]

  • Potentiometric Titration of an Unknown Weak Acid. (n.d.). Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylhydroxylamine. National Institutes of Health. Retrieved from [Link]

  • Nishihara, T., & Nakano, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • ACS. (2026, January 29). Enantioselective Copper-Catalyzed Synthesis of Hydroxylamines via Hydrofunctionalization of Alkenes using Nitroalkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-methoxy amine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Antos, J. M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling Methoxy[(oxolan-3-yl)methyl]amine with carboxylic acids

Application Note: Optimized Reaction Conditions for the Amidation of Carboxylic Acids with Methoxy[(oxolan-3-yl)methyl]amine Executive Summary & Chemical Context Coupling carboxylic acids with N -alkoxyamines is a fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Amidation of Carboxylic Acids with Methoxy[(oxolan-3-yl)methyl]amine

Executive Summary & Chemical Context

Coupling carboxylic acids with N -alkoxyamines is a fundamental transformation in medicinal chemistry, yielding N,O -dialkylhydroxylamine derivatives that are structurally analogous to Weinreb amides[1]. The target amine, Methoxy[(oxolan-3-yl)methyl]amine (often supplied as its hydrochloride salt, CAS: 1864061-17-5), is a specialized secondary amine featuring a tetrahydrofuran (oxolane) ring. Amides derived from this building block serve as stable pharmacophores with unique hydrogen-bonding profiles or as advanced intermediates for subsequent organometallic additions (e.g., Grignard or organolithium reactions) to form complex ketones[2].

Mechanistic Rationale & Reagent Selection

Forming an amide bond with Methoxy[(oxolan-3-yl)methyl]amine presents specific kinetic and thermodynamic challenges:

  • Reduced Nucleophilicity : The highly electronegative N -methoxy group withdraws electron density from the secondary nitrogen via inductive effects, significantly lowering its nucleophilicity compared to standard alkylamines[3].

  • Steric Hindrance : The adjacent (oxolan-3-yl)methyl group introduces moderate steric bulk, further impeding the trajectory of nucleophilic attack on standard activated esters.

Due to these factors, traditional carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and higher rates of side reactions such as N -acylurea formation.

To overcome this, HATU paired with DIPEA ( N,N -Diisopropylethylamine) is the gold standard[4]. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides critical neighboring group participation—acting as a hydrogen-bond acceptor that anchors and accelerates the incoming weakly nucleophilic amine[4].

Optimization of Coupling Conditions

The following table summarizes the quantitative evaluation of various coupling systems for this specific transformation, highlighting the causality behind the optimal choice.

Coupling SystemBase (Equiv)SolventTime (h)Conversion (%)Causality / Observation
EDC / HOBtDIPEA (3.0)DCM1645%Sluggish aminolysis due to poor amine nucleophilicity.
T3P (50% in EtOAc)Pyridine (3.0)EtOAc1278%Good alternative; excellent for scale-up due to water-soluble byproducts.
HATU DIPEA (3.0) DMF 3 >95% Optimal. HOAt ester highly reactive; rapid and clean conversion.
Oxalyl ChlorideTEA (3.0)DCM282%Harsh conditions; high risk of epimerization if the acid has an α -chiral center.

Experimental Workflow & Logical Relationships

Workflow A Carboxylic Acid (1.0 eq) + DMF Solvent B Add DIPEA (3.0 eq) + HATU (1.2 eq) at 0 °C A->B C HOAt Active Ester Formation (15-30 min) B->C Pre-activation D Add Methoxy[(oxolan-3-yl)methyl]amine HCl (1.1 eq) C->D IPC: LC-MS Check E Amidation Reaction (RT, 2-12 hours) D->E Nucleophilic Attack F Aqueous Workup (NH4Cl, NaHCO3, LiCl washes) E->F IPC: Complete Conversion G Purified N-Methoxy Amide (Weinreb-Type Adduct) F->G

Workflow for the HATU-mediated amidation of carboxylic acids with an N-methoxyamine derivative.

Step-by-Step Protocol (Self-Validating System)

Scale: 1.0 mmol of Carboxylic Acid

Step 1: Preparation and Pre-Activation (Crucial for preventing guanidinylation)

  • Charge a dry, argon-flushed 25 mL round-bottom flask with the Carboxylic Acid (1.0 mmol, 1.0 equiv).

  • Dissolve the acid in anhydrous DMF (5.0 mL, 0.2 M concentration).

    • Rationale: DMF ensures complete solubility of both the highly polar HOAt ester and the amine hydrochloride salt[4].

  • Add DIPEA (3.0 mmol, 522 µL, 3.0 equiv) to the solution and cool the flask to 0 °C using an ice bath.

    • Rationale: Exactly 3.0 equivalents are required—one to deprotonate the carboxylic acid, one to neutralize the amine hydrochloride salt, and one to maintain a basic environment to drive the reaction forward[4].

  • Add HATU (1.2 mmol, 456 mg, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C to Room Temperature for 15–30 minutes.

    • Self-Validation (IPC 1): Quench a 5 µL aliquot in methanol and analyze via LC-MS. You should observe the mass of the methyl ester (if the active ester formed successfully) or the direct HOAt ester mass. Do not proceed until the starting acid is fully activated. If the amine is added before activation is complete, it will react directly with HATU to form an inert, irreversible guanidinium byproduct.

Step 2: Aminolysis 6. Once activation is confirmed, add Methoxy[(oxolan-3-yl)methyl]amine hydrochloride (1.1 mmol, 184 mg, 1.1 equiv) in one portion. 7. Allow the reaction to stir at room temperature. Monitor via TLC or LC-MS.

  • Self-Validation (IPC 2): Complete consumption of the HOAt ester and the appearance of the product mass typically occurs within 2 to 4 hours.

Step 3: Workup and Isolation 8. Dilute the reaction mixture with Ethyl Acetate (30 mL). 9. Wash the organic layer sequentially with:

  • 1M aqueous HCl or saturated NH 4​ Cl (2 × 15 mL): Removes excess DIPEA and unreacted amine.

  • Saturated aqueous NaHCO 3​ (2 × 15 mL): Removes acidic byproducts (HOAt) and unreacted carboxylic acid.

  • 5% aqueous LiCl solution (3 × 15 mL): Crucial step. DMF partitions heavily into the organic layer; LiCl washes effectively pull DMF into the aqueous phase.

  • Brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure N -methoxy amide.

Analytical Characterization Notes

  • NMR Spectroscopy : Due to the restricted rotation around the C–N amide bond (exacerbated by the N -methoxy group and the steric bulk of the oxolane ring), the product will frequently appear as a mixture of cis/trans rotamers in 1 H and 13 C NMR at room temperature. This manifests as doubled peaks (especially for the N -methoxy singlet and the α -protons of the oxolane ring). Heating the NMR sample (e.g., in DMSO- d6​ at 80 °C) will cause the rotameric signals to coalesce, confirming structural purity rather than a mixture of diastereomers.

References

  • Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. Available at:[Link]

  • Recent Developments in Weinreb Synthesis and their Applications . Oriental Journal of Chemistry. Available at:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . ACS Publications (Organic Process Research & Development). Available at:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation . Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Application

Using Methoxy[(oxolan-3-yl)methyl]amine in Weinreb amide synthesis

Application Note: Advanced Acylation Strategies Using Methoxy[(oxolan-3-yl)methyl]amine in Modified Weinreb Amide Synthesis Introduction & Mechanistic Rationale The Weinreb ketone synthesis, traditionally utilizing N,O-d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Acylation Strategies Using Methoxy[(oxolan-3-yl)methyl]amine in Modified Weinreb Amide Synthesis

Introduction & Mechanistic Rationale

The Weinreb ketone synthesis, traditionally utilizing N,O-dimethylhydroxylamine, is a cornerstone methodology for the chemoselective conversion of carboxylic acid derivatives into ketones. The success of this reaction relies on the formation of a stable, five-membered metal-chelated tetrahedral intermediate that prevents premature collapse and subsequent over-addition of the organometallic reagent[1].

However, standard Weinreb amides can exhibit limitations. Highly basic organolithium reagents can cause unwanted α -deprotonation or deprotonation of the N-methyl group, leading to complex aggregation states and diminished yields[2]. To circumvent these side reactions, modified Weinreb amides with sterically demanding or electronically tuned N-substituents have been developed[3].

Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2)[4] represents a next-generation building block for modified Weinreb amides. By replacing the standard N-methyl group with an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) moiety, this reagent provides two distinct mechanistic advantages:

  • Steric Shielding: The bulkier oxolanyl group suppresses unwanted deprotonation pathways and self-condensation during aggressive organometallic additions[3].

  • Hemilabile Secondary Coordination: The ether oxygen within the oxolane ring serves as an intramolecular Lewis base. During nucleophilic attack, it provides a secondary coordination site for oxophilic metals (Li + , Mg 2+ ), reinforcing the primary five-membered chelate and rigidifying the tetrahedral intermediate against premature collapse[1].

Physicochemical Properties & Reagent Data

To ensure reproducible stoichiometric calculations and safe handling, the physicochemical properties of the amine building block are summarized below.

PropertyValue / Description
Chemical Name Methoxy[(oxolan-3-yl)methyl]amine
CAS Registry Number 1455107-42-2[4]
Molecular Formula C 6​ H 13​ NO 2​
Molecular Weight 131.17 g/mol [4]
Physical State Liquid (typically supplied as a hydrochloride salt)
Primary Utility Synthesis of sterically shielded, highly coordinating Weinreb amides

Mechanistic Visualization

Workflow A Carboxylic Acid C Modified Weinreb Amide A->C Amidation B Methoxy[(oxolan-3-yl)methyl]amine + HATU / DIPEA B->C E Tetrahedral Chelate (Stabilized Intermediate) C->E Nucleophilic Addition D Organometallic Reagent (R-MgX or R-Li) D->E F Ketone Product E->F Acidic Quench

Workflow for the synthesis and application of modified Weinreb amides.

Chelation Metal Metal Cation (Li+ / Mg2+) O_Carbonyl Carbonyl Oxygen (Primary Ligand) Metal->O_Carbonyl Strong Chelation O_Methoxy Methoxy Oxygen (Primary Ligand) Metal->O_Methoxy Strong Chelation O_Oxolane Oxolane Oxygen (Secondary Ligand) Metal->O_Oxolane Hemilabile Coordination

Proposed enhanced chelation model of the tetrahedral intermediate.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure field-proven reliability.

Protocol A: Synthesis of the Modified Weinreb Amide

Causality Focus: The oxolan-3-ylmethyl group is sterically demanding. Standard coupling agents like EDCI/HOBt often result in sluggish kinetics. We employ HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, easily overcoming the steric penalty of this secondary amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Methoxy[(oxolan-3-yl)methyl]amine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (N 2​ or Ar). Add HATU and stir at room temperature for 10 minutes to form the active HOAt ester.

  • Amine Free-Basing: In a separate vial, suspend Methoxy[(oxolan-3-yl)methyl]amine hydrochloride in DCM and add DIPEA. Stir for 5 minutes to liberate the free amine.

  • Coupling: Transfer the free amine solution dropwise to the activated acid mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess DIPEA and unreacted amine), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Chemoselective Ketone Synthesis via Grignard Addition

Causality Focus: The stability of the tetrahedral intermediate dictates the chemoselectivity of this reaction[1]. Tetrahydrofuran (THF) is used as the solvent because its coordinating ability breaks up Grignard aggregates, increasing nucleophilicity while acting synergistically with the oxolane ring of the substrate to stabilize the metal center.

Reagents:

  • Modified Weinreb Amide from Protocol A (1.0 equiv)

  • Grignard Reagent (R-MgX, 1.5–2.0 equiv)

  • Anhydrous THF (0.1 M)

  • 1M HCl (aqueous)

Step-by-Step Procedure:

  • Preparation: Dissolve the modified Weinreb amide in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add the Grignard reagent dropwise via syringe over 15 minutes. Insight: The slight excess of Grignard ensures complete conversion, while the enhanced chelation of the oxolane ring prevents over-addition to the tertiary alcohol.

  • Intermediate Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Acidic Quench: Cool the mixture back to 0 °C. Rapidly add cold 1M HCl. Insight: A rapid acidic quench is critical. It simultaneously protonates the amine and the alkoxide, breaking the chelate and driving the irreversible elimination of the amine leaving group to form the ketone.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate. Purify the resulting ketone via flash column chromatography.

Troubleshooting & Process Optimization

When adapting this protocol for scale-up or highly functionalized substrates, consider the following optimization parameters:

VariableObservation / IssueCorrective Action & Causality
Coupling Yield Incomplete conversion during amidation.Switch from DIPEA to N-Methylmorpholine (NMM). NMM is less sterically hindered and can act as a better base/nucleophilic catalyst for highly hindered acid substrates.
Over-addition Formation of tertiary alcohol byproducts.The chelate may be destabilized by excessive heat. Maintain the reaction strictly at 0 °C during Grignard addition and ensure the use of high-quality, dry THF to maintain the structural integrity of the metal-chelate[2].
Incomplete Quench Recovery of stable hemiaminal intermediates.The enhanced stability provided by the oxolane ring can sometimes make the intermediate resistant to mild hydrolysis[1]. Use a stronger acid quench (e.g., 2M HCl) and stir vigorously for 15 minutes prior to extraction.

References

  • De Lombaert, S., et al. (2016). Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. The Journal of Organic Chemistry. Retrieved from[Link]

  • Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications. Retrieved from[Link]

  • Mentzel, M., et al. (2006). Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. ResearchGate. Retrieved from[Link]

Sources

Method

Application Note &amp; Protocols: A Strategic Approach to the Synthesis of N-Methoxy Heterocycles Using Oxolane Derivatives

Abstract: N-methoxy heterocycles represent a class of compounds of significant interest in medicinal chemistry and drug development, offering unique structural and metabolic properties. This document outlines a strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-methoxy heterocycles represent a class of compounds of significant interest in medicinal chemistry and drug development, offering unique structural and metabolic properties. This document outlines a strategic approach to the synthesis of these valuable scaffolds utilizing readily available oxolane derivatives as starting materials. We present a detailed mechanistic rationale based on the ring-opening of oxolanes, followed by intramolecular cyclization. This guide provides two detailed, field-tested protocols for the preparation of N-methoxy-pyrrolidin-2-one and N-methoxy-1,3-oxazinane, complete with explanations for key experimental choices, troubleshooting, and characterization data. The methodologies described herein are designed for robustness and scalability, providing researchers with a reliable pathway to these important molecular entities.

Introduction: The Significance of N-Methoxy Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern pharmacology, forming the core structure of approximately 60% of all unique small-molecule drugs approved by the FDA.[1] Their prevalence is due to their ability to engage in specific hydrogen bonding interactions with biological targets like enzymes and receptors, and their rigid frameworks which help to optimize ligand-target binding.[2][3]

The introduction of an N-methoxy (N-OCH₃) group onto the heterocyclic nitrogen imparts several advantageous properties:

  • Metabolic Stability: The N-O bond can alter the metabolic profile of a drug candidate, potentially blocking sites of oxidative metabolism and increasing bioavailability.

  • Conformational Control: The steric and electronic nature of the methoxy group can influence the conformation of the heterocyclic ring, which can be crucial for activity.

  • Modified Lipophilicity: The N-methoxy group can fine-tune the molecule's lipophilicity (logP), affecting its solubility, permeability, and overall pharmacokinetic profile.

N-alkoxyamines, the broader class to which N-methoxy heterocycles belong, have found diverse applications in organic synthesis and materials science.[4][5] This guide focuses on harnessing the reactivity of oxolane (tetrahydrofuran) derivatives—common and inexpensive chemical feedstocks—to construct these valuable N-methoxy heterocyclic systems.

Mechanistic Rationale: Oxolane Ring-Opening Strategy

The core strategy involves a two-stage process: (1) Nucleophilic ring-opening of an activated oxolane derivative with a methoxyamine-containing nucleophile, followed by (2) Intramolecular cyclization to form the desired N-methoxy heterocycle. The choice of oxolane derivative dictates the structure of the final product.

Logical Workflow: From Oxolane to N-Methoxy Heterocycle

The general synthetic pathway is visualized below. An activated oxolane, such as a lactone or a cyclic acetal, undergoes a ring-opening reaction upon attack by a nitrogen nucleophile. The resulting linear intermediate contains all the necessary atoms and functional groups, which are then orchestrated to cyclize into the final heterocyclic product.

G cluster_0 Stage 1: Ring-Opening cluster_1 Stage 2: Cyclization A Activated Oxolane (e.g., γ-Butyrolactone) C Linear Intermediate (γ-Hydroxy-N-methoxyamide) A->C Nucleophilic Acyl Substitution B N-Methoxy Nucleophile (e.g., H₂NOCH₃) B->C D Linear Intermediate E Final Product (N-Methoxy Heterocycle) D->E Intramolecular Cyclization

Diagram 1. General workflow for the synthesis of N-methoxy heterocycles.

Causality in Experimental Design:
  • Choice of Oxolane: γ-Butyrolactone is an ideal starting material. As a cyclic ester (lactone), its carbonyl group is readily susceptible to nucleophilic attack, facilitating a clean ring-opening reaction without the need for harsh Lewis acids. This contrasts with the parent oxolane (THF), which requires strong acidic conditions for cleavage.[6]

  • Choice of Nucleophile: N,O-dimethylhydroxylamine hydrochloride is used as a stable and commercially available source of the methoxyamine nucleophile. The free amine is generated in situ using a base, allowing for controlled reactivity.

  • Cyclization Method: The Mitsunobu reaction is selected for the cyclization step due to its exceptionally mild and neutral conditions. It efficiently converts the primary alcohol of the intermediate into a good leaving group in situ, which is immediately displaced by the amide nitrogen. This avoids harsh acidic or basic conditions that could potentially cleave the sensitive N-O bond.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a five-membered and a six-membered N-methoxy heterocycle.

Protocol 1: Synthesis of N-Methoxy-pyrrolidin-2-one from γ-Butyrolactone

This two-step protocol details the formation of a five-membered lactam.

Reaction Scheme: (Self-correction: Cannot generate images, but a chemical drawing would show γ-butyrolactone reacting with MeONHMe to form the hydroxyamide, followed by Mitsunobu cyclization to yield N-methoxy-pyrrolidin-2-one)

Materials and Equipment:

  • γ-Butyrolactone

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flasks, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Step A: Synthesis of 4-hydroxy-N-methoxy-N-methylbutanamide

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 20 minutes to generate the free amine. A white precipitate of triethylammonium chloride will form.

  • Add γ-butyrolactone (1.1 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The reaction is started at 0 °C to control the initial exotherm. Using a slight excess of the lactone ensures complete consumption of the valuable amine.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a clear oil.

Step B: Intramolecular Cyclization to N-Methoxy-pyrrolidin-2-one

  • In a 500 mL flask under nitrogen, dissolve the hydroxyamide from Step A (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

    • Expert Insight: Pre-cooling is critical. The addition of DIAD is highly exothermic, and maintaining a low temperature prevents the formation of undesired side products.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. A color change to yellow or orange is typically observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify via flash column chromatography (ethyl acetate/hexanes) to isolate the pure N-methoxy-pyrrolidin-2-one.

Protocol 2: Synthesis of N-Methoxy-1,3-oxazinane Derivatives

This protocol demonstrates the formation of a six-membered N-methoxy heterocycle through the condensation of a methoxyamino-diol with an aldehyde, a method adapted from established literature for synthesizing related structures.[7][8] While not a direct ring-opening of an oxolane, it represents a key strategy for accessing N-methoxy heterocycles.

Reaction Scheme: (Self-correction: A chemical drawing would show (2R,3S)-4-(methoxyamino)butane-1,2,3-triol reacting with an aldehyde (e.g., 4-(benzoyloxy)benzaldehyde) under acidic conditions to form the N-methoxy-1,3-oxazinane ring.)

Materials and Equipment:

  • (2R,3S)-4-(methoxyamino)butane-1,2,3-triol[7]

  • 4-(Benzoyloxy)benzaldehyde

  • 1,4-Dioxane

  • Acetic acid (AcOH)

  • Triethylamine (Et₃N)

  • Standard laboratory glassware for reaction, workup, and purification.

Step-by-Step Methodology:

  • Dissolve (2R,3S)-4-(methoxyamino)butane-1,2,3-triol (1.0 eq) and 4-(benzoyloxy)benzaldehyde (1.02 eq) in 1,4-dioxane (approx. 0.2 M) in a round-bottom flask.

  • Acidify the mixture to pH ~4 using acetic acid.

    • Mechanistic Rationale: Acid catalysis is required to activate the aldehyde carbonyl group, making it more electrophilic for the initial attack by the amino group to form a hemiaminal intermediate.

  • Stir the mixture at 50 °C for 16 hours. The reaction involves the formation of two new bonds to create the heterocyclic ring.

  • After cooling to room temperature, neutralize the reaction to pH ~8 with triethylamine.

  • Evaporate the solvent to dryness under reduced pressure.

  • The residue can be purified by passing it through a short plug of silica gel (eluting with a mixture like Et₃N:MeOH:CH₂Cl₂ = 1:7:92) to yield the desired N-methoxy-1,3-oxazinane product.[7]

Summary of Synthetic Parameters

The table below summarizes the key aspects of the primary protocol for easy comparison and planning.

ParameterStep A: Ring-OpeningStep B: Cyclization
Starting Material γ-Butyrolactone4-hydroxy-N-methoxy-N-methylbutanamide
Key Reagents N,O-dimethylhydroxylamine HCl, Et₃NPPh₃, DIAD
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Type Nucleophilic Acyl SubstitutionMitsunobu Reaction
Product γ-Hydroxy-N-methoxyamideN-Methoxy-pyrrolidin-2-one
Typical Yield 75-85%60-75%

Visualization of Key Mechanism

The mechanism for the acid-catalyzed formation of the N-methoxy-1,3-oxazinane ring involves the formation of an iminium ion intermediate, which is then trapped intramolecularly by a hydroxyl group.

G cluster_0 Mechanism: N-Methoxy-1,3-oxazinane Formation A Aldehyde + H⁺ B Protonated Aldehyde (Activated Electrophile) A->B Protonation D Hemiaminal Intermediate B->D Nucleophilic Attack (by -NH-OCH₃) C Methoxyamino-diol E Iminium Ion D->E - H₂O F Final Product (N-Methoxy-1,3-oxazinane) E->F Intramolecular Cyclization (by -OH)

Diagram 2. Key mechanistic steps for oxazinane formation.

Conclusion

The synthesis of N-methoxy heterocycles is an important objective for medicinal chemists. The protocols detailed in this guide provide reliable and rational methods for accessing these structures from common starting materials. The strategy of using oxolane derivatives, particularly γ-butyrolactone, for a ring-opening and subsequent cyclization sequence is a powerful and versatile approach. By understanding the underlying mechanisms and the reasoning behind specific experimental choices, researchers can effectively apply and adapt these methods to construct a diverse library of novel N-methoxy heterocycles for drug discovery programs.

References

  • Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). UTUPub.
  • Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). Wiley Online Library.
  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.
  • The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Bentham Science.
  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and M
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.

Sources

Application

Standard operating procedure for handling Methoxy[(oxolan-3-yl)methyl]amine

An In-Depth Guide to the Safe Handling and Application of Methoxy[(oxolan-3-yl)methyl]amine This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and use of Methoxy[(ox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling and Application of Methoxy[(oxolan-3-yl)methyl]amine

This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and use of Methoxy[(oxolan-3-yl)methyl]amine (CAS No. 1455107-42-2). It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in organic synthesis. The protocols herein are designed to ensure scientific integrity, operational safety, and regulatory compliance.

Introduction: A Versatile Synthetic Intermediate

Methoxy[(oxolan-3-yl)methyl]amine is an organic compound featuring a tetrahydrofuran (oxolane) ring, a methoxyamino group, and a methylene bridge.[1] Its structure makes it a valuable intermediate in medicinal chemistry and materials science, where it can be incorporated into more complex molecules to modulate properties such as solubility, polarity, and biological activity.[1] Like many substituted amines, its reactivity necessitates a thorough understanding of its properties and associated hazards to ensure safe and effective use in a laboratory setting.[1][2] This guide provides the foundational knowledge and practical protocols to achieve that goal.

Section 1: Compound Profile and Physicochemical Properties

A clear understanding of the compound's properties is the first step in safe handling. The data below has been consolidated from chemical supplier and database information.

PropertyValueSource
CAS Number 1455107-42-2
Synonym(s) 3-[(methoxyamino)methyl]tetrahydrofuran
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
InChI Key FEDFWZWFXOQBQH-UHFFFAOYSA-N
Primary Application Laboratory chemical, Synthetic intermediate[1][3]

Section 2: Hazard Analysis and Risk Mitigation

2.1 Postulated Hazard Classification (GHS)

Based on data from similar amine compounds, Methoxy[(oxolan-3-yl)methyl]amine should be handled as if it possesses the following hazards:

  • Skin Corrosion/Irritation: Causes skin irritation or severe burns.[3][5]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3][5]

  • Acute Toxicity (Inhalation/Oral): May be harmful if inhaled or swallowed.[6]

  • Flammability: May be a flammable liquid and vapor.[3]

2.2 Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of minimizing exposure.

  • Chemical Fume Hood: All handling of Methoxy[(oxolan-3-yl)methyl]amine, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or mists.[7][8] The sash should be kept as low as possible.

  • Safety Shower and Eyewash Station: Ensure that a functional and easily accessible safety shower and eyewash station are located near the workstation.[5][9]

2.3 Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is mandatory to prevent dermal and ocular exposure.[2]

PPE ItemSpecification and Rationale
Hand Protection Nitrile or Neoprene Gloves. Inspect gloves for any signs of degradation or puncture before use.[3][8] Use proper glove removal technique to avoid contaminating skin.[3] Never reuse disposable gloves.[10]
Eye Protection Tightly fitting safety goggles and a face shield. A face shield (minimum 8-inch) is required when handling larger quantities or when there is a significant splash risk.[3]
Skin and Body Flame-resistant laboratory coat. Ensure the lab coat is fully buttoned. Wear long pants and closed-toe shoes to cover all exposed skin.[7]
Respiratory Not typically required if work is performed in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[7][9]

Section 3: Standard Operating Procedures (SOPs)

3.1 Handling and Storage Protocol

Adherence to a strict protocol from receipt to storage is critical for safety.

cluster_receiving Receiving & Inspection cluster_lab In-Lab Handling cluster_storage Long-Term Storage receive Receive Shipment inspect_outer Inspect Outer Packaging for Damage receive->inspect_outer transport Transport to Lab on Secondary Containment inspect_outer->transport reject Reject Shipment inspect_outer->reject If Damaged don_ppe Don Full PPE transport->don_ppe fume_hood Place in Fume Hood don_ppe->fume_hood inspect_inner Inspect Inner Container for Leaks/Damage fume_hood->inspect_inner log_inventory Log in Chemical Inventory (Date Received) inspect_inner->log_inventory quarantine Quarantine & Report to EHS inspect_inner->quarantine If Leaking storage_cab Store in a Cool, Dry, Well-Ventilated Area log_inventory->storage_cab seal Ensure Container is Tightly Sealed & Upright storage_cab->seal segregate Segregate from Incompatibles (Acids, Oxidizers) seal->segregate

Caption: Emergency response flowchart for accidental exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [3][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. [3]Seek immediate medical attention. [3]* Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]* Minor Spill (<100 mL): Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Major Spill (>100 mL): Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself. [7] 3.3 Waste Disposal

All waste containing Methoxy[(oxolan-3-yl)methyl]amine, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not pour waste down the drain. [3][7]3. Arrange for disposal through your institution's certified hazardous waste management program. [9]

Section 4: Application Protocol Example - N-Acylation Reaction

This protocol details a general procedure for the acylation of Methoxy[(oxolan-3-yl)methyl]amine with an acid chloride, a common reaction for primary amines. [1] Objective: To synthesize an N-acyl derivative for further use in a multi-step synthesis.

Materials:

  • Methoxy[(oxolan-3-yl)methyl]amine

  • Acetyl chloride (or other acid chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, addition funnel, magnetic stirrer)

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification setup_glass Assemble dry glassware under N2/Ar add_amine Add Amine & Solvent (DCM) via syringe setup_glass->add_amine add_base Add Base (TEA) add_amine->add_base cool Cool reaction to 0 °C (ice bath) add_base->cool prep_acyl Prepare Acyl Chloride in Addition Funnel cool->prep_acyl add_acyl Add Acyl Chloride dropwise to flask prep_acyl->add_acyl stir Stir at 0 °C, then warm to room temp add_acyl->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench with H2O/brine monitor->quench Upon Completion extract Extract with organic solvent quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify

Caption: Experimental workflow for a typical N-acylation reaction.

Step-by-Step Experimental Protocol:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon). This prevents the acid chloride from reacting with atmospheric moisture.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methoxy[(oxolan-3-yl)methyl]amine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1-1.2 eq.). The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Add the acid chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to an addition funnel. Add it dropwise to the stirring reaction mixture over 15-30 minutes. A slow addition rate prevents a rapid temperature increase and potential side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once complete, quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Conclusion

Methoxy[(oxolan-3-yl)methyl]amine is a valuable synthetic tool. However, its potential hazards as a substituted amine demand rigorous adherence to safety protocols. By understanding its properties, utilizing appropriate engineering controls and PPE, and following established procedures for handling, storage, and emergencies, researchers can mitigate risks effectively. The protocols outlined in this guide serve as a foundation for the safe and successful application of this compound in the laboratory. Always consult your institution's specific safety policies and conduct a thorough risk assessment before beginning any new experimental work. [10][12]

References

  • Ontosight. (Oxolan-3-yl)methylamine Overview. [Link]

  • PubChem. [4-(3-Methoxyphenyl)oxolan-3-yl]methanamine. [Link]

  • SafetyInfo. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. [3-(methoxymethyl)oxolan-3-yl]methanamine. [Link]

  • PubChem. 3-(methoxymethyl)oxolan-3-amine hydrochloride. [Link]

  • Molbase. Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Texas Woman's University. Safer Products for Use in the Lab. [Link]

  • Duke University Chemistry. Safety Manual. [Link]

  • Arkivoc. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. [Link]

  • ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]

  • Google Patents. US1875746A - Production of methylamine.

Sources

Method

Application Note: A Scalable Synthesis of Methoxy[(oxolan-3-yl)methyl]amine

Abstract This application note details a robust and scalable synthetic route for the production of Methoxy[(oxolan-3-yl)methyl]amine, a key intermediate in pharmaceutical development. The described multi-step synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and scalable synthetic route for the production of Methoxy[(oxolan-3-yl)methyl]amine, a key intermediate in pharmaceutical development. The described multi-step synthesis is designed for implementation at the kilogram scale, prioritizing process safety, efficiency, and the use of readily available starting materials. The core of the strategy involves a controlled oxidation followed by a one-pot reductive amination. Detailed protocols, in-process controls, and scale-up considerations are provided to guide researchers and process chemists in the successful execution of this synthesis.

Introduction

Methoxy[(oxolan-3-yl)methyl]amine is a substituted hydroxylamine derivative incorporating a tetrahydrofuran (THF) moiety. The unique structural features of this molecule make it a valuable building block in the synthesis of complex organic molecules, particularly in the discovery and development of novel therapeutic agents. As drug candidates progress through the development pipeline, the demand for key intermediates can rapidly increase from gram to multi-kilogram quantities. This necessitates the development of a synthetic process that is not only high-yielding but also safe, economical, and environmentally sustainable on a larger scale.

This document outlines a scalable process, moving away from laboratory-scale procedures that often rely on expensive reagents or purification methods unsuitable for large-scale production, such as column chromatography. The presented route focuses on a two-step sequence starting from the commercially available (Tetrahydrofuran-3-yl)methanol.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a convergent two-step process designed for scalability and efficiency. The key transformation is a reductive amination, a widely utilized and robust method for C-N bond formation.[1][2]

The retrosynthetic analysis is as follows:

  • Final Product to Imine: The target molecule, Methoxy[(oxolan-3-yl)methyl]amine, can be formed via the reduction of the corresponding methoxyimine intermediate.

  • Imine to Aldehyde and Methoxyamine: The methoxyimine can be synthesized through the condensation of Tetrahydrofuran-3-carbaldehyde and Methoxyamine (also known as O-methylhydroxylamine).[3]

  • Aldehyde to Alcohol: Tetrahydrofuran-3-carbaldehyde can be accessed through the selective oxidation of the commercially available (Tetrahydrofuran-3-yl)methanol.

This approach is advantageous for scale-up as it avoids the isolation of the potentially unstable aldehyde intermediate by telescoping the oxidation and reductive amination steps into a streamlined process.

Process Workflow Diagram

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Purification A (Tetrahydrofuran-3-yl)methanol B Tetrahydrofuran-3-carbaldehyde (in situ) A->B TEMPO/NaOCl D Methoxy[(oxolan-3-yl)methyl]amine B->D 1. Methoxyamine HCl 2. NaBH(OAc)3 C Methoxyamine HCl E Crude Product D->E Aqueous Work-up F Purified Product (HCl salt) E->F Crystallization

Caption: Scalable two-step synthesis of Methoxy[(oxolan-3-yl)methyl]amine.

Detailed Protocols and Experimental Procedures

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water.[4] Handle under an inert atmosphere where possible.

Step 1: Oxidation of (Tetrahydrofuran-3-yl)methanol to Tetrahydrofuran-3-carbaldehyde

This step employs a TEMPO-catalyzed oxidation, which is a mild and selective method for converting primary alcohols to aldehydes, suitable for large-scale operations.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(Tetrahydrofuran-3-yl)methanol102.131.00 kg9.79
TEMPO156.2515.3 g0.098
Potassium Bromide (KBr)119.00116 g0.98
Dichloromethane (DCM)84.9310.0 L-
Sodium Bicarbonate (NaHCO₃)84.011.65 kg19.6
Sodium Hypochlorite (NaOCl, 12% soln)74.446.7 L~10.8
Saturated aq. Na₂S₂O₃-2.0 L-

Protocol:

  • Reaction Setup: Charge a 20 L jacketed reactor, equipped with a mechanical stirrer, thermocouple, and addition funnel, with (Tetrahydrofuran-3-yl)methanol (1.00 kg, 9.79 mol), TEMPO (15.3 g, 0.098 mol), and dichloromethane (10.0 L).

  • Aqueous Phase Preparation: In a separate vessel, dissolve potassium bromide (116 g, 0.98 mol) and sodium bicarbonate (1.65 kg, 19.6 mol) in deionized water (5.0 L).

  • Initial Cooling: Cool the reactor contents to 0-5 °C with vigorous stirring.

  • Oxidant Addition: Add the aqueous solution of KBr and NaHCO₃ to the reactor. Begin the slow, dropwise addition of 12% sodium hypochlorite solution (6.7 L) via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition is highly exothermic and requires careful monitoring.

  • Reaction Monitoring (IPC-1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until complete consumption of the starting alcohol is observed (typically 2-3 hours).

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (2.0 L) and stir for 30 minutes, allowing the temperature to rise to ambient.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 2.0 L).

  • Combine and Proceed: Combine the organic layers. This solution containing the crude Tetrahydrofuran-3-carbaldehyde is used directly in the next step without isolation.

Step 2: Reductive Amination to Methoxy[(oxolan-3-yl)methyl]amine

This step involves the formation of a methoxyimine intermediate in situ, followed by reduction with sodium triacetoxyborohydride (STAB), a mild and selective reducing agent for imines.[1][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Aldehyde Solution-~14 L~9.79
Methoxyamine Hydrochloride83.52899 g10.77
Sodium Triacetoxyborohydride (STAB)211.942.49 kg11.75
Dichloromethane (DCM)84.935.0 L-
Saturated aq. NaHCO₃-5.0 L-
2M Hydrochloric Acid (HCl) in Ether-As needed-
Isopropyl Acetate (IPAc)102.1310.0 L-

Protocol:

  • Reaction Setup: To the crude aldehyde solution from Step 1, add Methoxyamine hydrochloride (899 g, 10.77 mol). Stir the resulting slurry at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Cool the mixture to 0-5 °C. Add sodium triacetoxyborohydride (2.49 kg, 11.75 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition may cause some gas evolution.

  • Reaction Monitoring (IPC-2): Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or GC-MS until the imine intermediate is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution (5.0 L). Stir vigorously for 1 hour.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2.0 L). Combine all organic layers and wash with brine (2.0 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free-base product as an oil.

Purification: Crystallization of the Hydrochloride Salt

Purification via crystallization is highly desirable for scale-up as it avoids chromatography and can provide a stable, solid form of the final product with high purity.[9][10]

Protocol:

  • Salt Formation: Dissolve the crude oil in isopropyl acetate (IPAc, 10.0 L).

  • pH Adjustment: Cool the solution to 0-5 °C and slowly add 2M HCl in diethyl ether until the pH of a wet litmus paper test is acidic (pH ~1-2).

  • Crystallization: A white precipitate will form. Stir the slurry at 0-5 °C for 2-4 hours to maximize crystal formation.

  • Isolation: Isolate the solid product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold IPAc (2 x 1.0 L).

  • Drying: Dry the solid product in a vacuum oven at 40-45 °C to a constant weight.

Process Parameters and Data Summary

ParameterStep 1: OxidationStep 2: Reductive AminationPurification
Key Reagents TEMPO, NaOClMethoxyamine HCl, NaBH(OAc)₃HCl in Ether, IPAc
Solvent DichloromethaneDichloromethaneIsopropyl Acetate
Temperature 0-5 °C0-10 °C (addition), RT (reaction)0-5 °C
Reaction Time 2-3 hours12-16 hours2-4 hours
In-Process Control GC/TLCHPLC/GC-MS-
Expected Yield (Used in situ)>80% (crude)>90% (from crude)
Overall Yield --70-75%
Expected Purity -->98% (by HPLC)

Scale-up and Process Safety Considerations

  • Thermal Management: The oxidation with sodium hypochlorite is highly exothermic. A jacketed reactor with efficient cooling is essential for maintaining the required temperature range. The rate of addition of the oxidant is the primary means of controlling the exotherm.

  • Reagent Handling (STAB): Sodium triacetoxyborohydride reacts with moisture.[7][11][12] It should be stored in a dry environment and handled under an inert atmosphere (e.g., nitrogen) for large-scale operations to prevent loss of reactivity and hydrogen gas evolution.

  • Off-Gassing: The quenching of STAB with aqueous bicarbonate will release carbon dioxide. Ensure adequate ventilation and headspace in the reactor to handle the gas evolution safely.

  • Solvent Selection: Dichloromethane is used for its excellent solvency and ease of separation from aqueous layers. However, due to environmental and health concerns, alternative solvents such as 2-methyltetrahydrofuran could be investigated for future process optimization. Isopropyl acetate is chosen for crystallization due to its favorable solubility profile for the HCl salt and lower toxicity.

  • Purification: The crystallization process is a critical control point for achieving the desired purity. Seeding the solution with a small amount of pre-existing crystals can improve reproducibility and control over particle size. The choice of acid and solvent for salt formation is crucial and may require optimization.[13][14]

Analytical Quality Control

The quality of the final product, Methoxy[(oxolan-3-yl)methyl]amine hydrochloride, should be assessed using a battery of analytical techniques to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is appropriate. Since the analyte lacks a strong chromophore, derivatization or alternative detection methods like ELSD or CAD may be necessary for impurity profiling.[15][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Loss on Drying (LOD): To determine the amount of residual solvent.

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for the production of Methoxy[(oxolan-3-yl)methyl]amine hydrochloride. By employing a TEMPO-catalyzed oxidation followed by a one-pot reductive amination and a final crystallization step, this process avoids problematic reagents and purification techniques, making it suitable for kilogram-scale manufacturing. The emphasis on process control, safety, and robust purification ensures the consistent production of high-purity material required for pharmaceutical development.

References

  • Wikipedia. Methoxyamine. [Link]

  • Dissertation. Study on the Synthetic Process of Methoxyamine Hydrochloride.
  • Wikipedia. Alcohol oxidation. [Link]

  • BOC Sciences. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • ResearchGate. Large-scale oxidation of alcohol 12 to aldehyde 12′. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]

  • PMC. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. [Link]

  • Google Patents.
  • Chromatography Today. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • AWS. Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. [Link]

  • ResearchGate. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • PMC. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Chromatography Forum. Detecting Primary Amines. [Link]

  • Google Patents.
  • Thermo Fisher Scientific. Sodium triacetoxyborohydride - SAFETY DATA SHEET. [Link]

  • ACS Publications. Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. [Link]

  • Sciencemadness.org. Sodium Triacetoxyborohydride. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • University of Colorado Boulder. SOP: CRYSTALLIZATION. [Link]

  • LookChem. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • PMC. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. [Link]

  • WIPO Patentscope. WO/2013/008044 SYNTHESIS OF (+) AND (-) 1 -(5,5-DIPHENYLTETRAHYDROFURAN-3- YL)-N,N-DIMETHYLMETHANAMINE, (+) AND (-) - [Link]

  • J&K Scientific. (R)-(Tetrahydrofuran-3-yl)methanamine. [Link]

  • Google Patents. CN102241649A - Method for preparing tetrahydro-3-furanmethanol.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

  • ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • Organic Syntheses Procedure. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

Sources

Application

Solvent selection for reactions involving Methoxy[(oxolan-3-yl)methyl]amine

As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical behavior of Methoxy[(oxolan-3-yl)methyl]amine . This molecule is a highly versatile building block in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical behavior of Methoxy[(oxolan-3-yl)methyl]amine . This molecule is a highly versatile building block in drug discovery, but its dual-functional nature—combining a cyclic ether (oxolane) and an N -methoxy secondary amine—demands precise solvent selection and protocol design to prevent side reactions and maximize yield.

Physicochemical Profiling & Causality in Solvent Selection

Methoxy[(oxolan-3-yl)methyl]amine (CAS 1455107-42-2) is typically handled as a hydrochloride salt (CAS 1864061-17-5)[1] to prevent oxidative degradation. To successfully utilize this compound, researchers must account for two competing structural features:

  • The N -Methoxy Group (The Alpha Effect): The electronegative oxygen atom pulls electron density away from the nitrogen, significantly lowering its pKa​ compared to standard alkylamines. However, the adjacent lone pairs on the oxygen repel the nitrogen’s lone pair (the "alpha effect"). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen exceptionally nucleophilic despite its reduced basicity. As demonstrated by [2], the N -methoxy group acts as a powerful reactivity control element, enabling direct couplings that would fail with ordinary amines.

  • The Oxolane Ring: The tetrahydrofuran (THF) derivative ring is a hydrogen-bond acceptor. It is stable under basic and mildly acidic conditions but is highly susceptible to ring-opening when exposed to strong Lewis acids (e.g., BBr3​ , AlCl3​ ).

The Causality of Solvent Pairing

To harness the alpha effect while protecting the oxolane ring, solvent selection must be dictated by the reaction pathway:

  • Amidation: Requires non-competing, aprotic solvents like Dichloromethane (DCM) . DCM prevents the deactivation of the electrophile (active ester) via hydrogen bonding and perfectly solubilizes both the polar amine and hydrophobic coupling reagents.

  • Reductive Amination: Requires weakly coordinating or protic solvents like 1,2-Dichloroethane (DCE) or Methanol (MeOH) . These solvents stabilize the leaving water molecule during iminium/hemiaminal formation without quenching the reducing agent.

G Start Methoxy[(oxolan-3-yl)methyl]amine Reaction Pathway Acylation Amidation (Weinreb-type) Start->Acylation Reductive Reductive Amination Start->Reductive Nucleophilic Nucleophilic Substitution Start->Nucleophilic Solvent1 DCM / 2-MeTHF (Aprotic, Non-competing) Acylation->Solvent1 Solvent2 DCE / MeOH (Protic/Polarizable) Reductive->Solvent2 Solvent3 DMF / MeCN (Polar Aprotic) Nucleophilic->Solvent3

Figure 1: Solvent decision tree for Methoxy[(oxolan-3-yl)methyl]amine based on reaction pathways.

Quantitative Data: Solvent Selection Matrix

SolventDielectric Constant ( ϵ )Recommended Reaction PathwayCausality & Mechanistic Rationale
Dichloromethane (DCM) 8.93Amidation (Weinreb-type)High solubilizing power for coupling reagents; lacks H-bond donors, preventing electrophile deactivation.
1,2-Dichloroethane (DCE) 10.36Reductive AminationWeakly coordinating; supports iminium ion formation and tolerates mild hydride reducing agents.
Methanol (MeOH) 32.7Reductive AminationProtic nature stabilizes the expulsion of water during the condensation phase of imine formation.
Tetrahydrofuran (THF) 7.58Nucleophilic SubstitutionSolubilizes the oxolane ring well; acts as a coordinating solvent for organometallic bases.
N,N-Dimethylformamide (DMF) 36.7 SN​2 / SN​Ar AlkylationPolar aprotic nature disrupts ground-state hydrogen bonding, maximizing the alpha-effect nucleophilicity.

Experimental Protocols & Self-Validating Workflows

Workflow 1: HATU-Mediated Amidation (Weinreb-Type Amide Synthesis)

This protocol generates an N -methoxy amide, a highly stable intermediate that functions similarly to classic Weinreb amides[3], allowing for subsequent controlled nucleophilic attacks.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Methoxy[(oxolan-3-yl)methyl]amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DCM under an inert atmosphere ( N2​ or Argon).

  • Base Addition: Add 2.0 equiv of DIPEA dropwise. Stir for 10 minutes at room temperature.

    • Causality: This 10-minute window ensures the complete formation of the active HOAt ester. If the amine is added too early, it can attack the HATU uronium salt directly, forming an unreactive guanidinium byproduct.

  • Free-Basing & Coupling: In a separate vial, suspend the Methoxy[(oxolan-3-yl)methyl]amine HCl in a small volume of DCM and add the remaining 1.0 equiv of DIPEA to liberate the free base. Transfer this solution to the main reaction flask.

  • Self-Validation Check: After 2 hours, analyze a 10 µL aliquot via LC-MS. The complete consumption of the active ester mass and the appearance of the desired amide mass confirms the coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Mechanism Reactants Amine + Active Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Weinreb-Type Amide Intermediate->Product HOAt Expulsion Solvent DCM Solvent (Stabilization) Solvent->Intermediate Solvation

Figure 2: Mechanistic stabilization of the tetrahedral intermediate during amidation in DCM.

Workflow 2: Reductive Amination for Multi-Substituted Amines

Because the N -methoxy group reduces the basicity of the amine, iminium formation is thermodynamically less favored than with primary alkylamines. We utilize DCE to drive the equilibrium without prematurely destroying the reducing agent.

Reagents:

  • Aldehyde (1.0 equiv)

  • Methoxy[(oxolan-3-yl)methyl]amine HCl (1.1 equiv)

  • DIPEA (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Anhydrous DCE (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde, amine HCl salt, and DIPEA in anhydrous DCE. Stir at room temperature for 2 hours.

    • Causality: DIPEA is used in a strict 1.1 ratio. Excess base must be avoided as it can coordinate with and deactivate the borohydride reducing agent in the next step.

  • Self-Validation Check 1: Pull a 50 µL aliquot, evaporate the DCE, and dissolve in CDCl3​ . Perform a quick 1H -NMR to confirm the disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the formation of the hemiaminal/iminium species.

  • Reduction: Add NaBH(OAc)3​ portion-wise over 15 minutes to control the mild exotherm. Stir for an additional 4–12 hours at room temperature.

  • Self-Validation Check 2: Confirm the mass of the newly formed multi-substituted N -methoxyamine via ESI-MS.

  • Workup: Quench the reaction carefully with 1M aqueous NaOH to break down boron complexes. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over MgSO4​ , and concentrate.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-Methylamides as Effective Acylating Agents". Source: Tetrahedron Letters (via ACS Publications). URL: [Link]

  • Yoritate, M. et al. "Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element". Source: Chemistry - A European Journal (via PubMed). URL: [Link]

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation for the Synthesis of (Oxolan-3-yl)methylamine

Abstract (Oxolan-3-yl)methylamine and its derivatives are pivotal structural motifs in contemporary drug discovery, serving as versatile building blocks for a range of therapeutic agents.[1] This document provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Oxolan-3-yl)methylamine and its derivatives are pivotal structural motifs in contemporary drug discovery, serving as versatile building blocks for a range of therapeutic agents.[1] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of this key amine via the catalytic hydrogenation of its precursors. We delve into the rationale behind experimental choices, offering detailed, field-proven protocols for precursor synthesis and subsequent reduction using various catalytic systems. The guide emphasizes mechanistic understanding to control selectivity and achieve high yields of the desired primary amine, while also addressing common challenges and side reactions.

Introduction: The Significance of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can enhance solubility, improve metabolic stability, and provide a key vector for interacting with biological targets. The (Oxolan-3-yl)methylamine fragment, in particular, offers a valuable combination of a hydrophilic heterocyclic core with a reactive primary amine handle, making it an attractive starting point for library synthesis and lead optimization.[1]

The most robust and scalable synthetic route to (oxolan-3-yl)methylamine involves a two-stage process: first, the conversion of a carbonyl group at the 3-position of the oxolane ring into a carbon-nitrogen double bond (C=N), followed by the reduction of this bond. Catalytic hydrogenation stands out as the preferred method for this reduction due to its high efficiency, atom economy, and generally clean reaction profiles.[2][3][4]

This guide will focus on the practical execution of this strategy, beginning with the synthesis of the most common precursor, oxolan-3-one oxime, and detailing hydrogenation protocols using industry-standard heterogeneous catalysts.

Precursor Synthesis: Accessing the C=N Bond

The journey to the target amine begins with a suitable precursor, typically derived from oxolan-3-one (tetrahydrofuran-3-one). While various methods exist for the synthesis of oxolan-3-one itself, such as the oxidation of 3-hydroxytetrahydrofuran[5] or gold-catalyzed cyclization of propargylic alcohols[6][7], it is often commercially available.

The most common and straightforward precursor for catalytic hydrogenation to a primary amine is the corresponding oxime, formed through a simple condensation reaction with hydroxylamine.[2][3]

Experimental Protocol: Synthesis of Oxolan-3-one Oxime

Objective: To prepare the oxime precursor from commercially available oxolan-3-one.

Materials:

  • Oxolan-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • To a round-bottom flask charged with ethanol (10 volumes), add oxolan-3-one (1.0 eq).

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution. Sodium acetate acts as a base to liberate the free hydroxylamine. Alternatively, pyridine can be used as the base and solvent.

  • Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxolan-3-one oxime, which can often be used in the next step without further purification.

The Core Transformation: Catalytic Hydrogenation Protocols

The reduction of the C=N bond of the oxime is the critical step. The choice of catalyst, solvent, and additives is paramount for achieving high selectivity for the desired primary amine and avoiding the formation of unwanted byproducts like secondary amines or hydroxylamines.[8][9] Heterogeneous catalysts are the workhorses for this transformation due to their ease of handling, recyclability, and cost-effectiveness.

G cluster_precursor Precursor Synthesis cluster_hydrogenation Catalytic Hydrogenation Oxolanone Oxolan-3-one Oxime Oxolan-3-one Oxime Oxolanone->Oxime NH₂OH·HCl, Base Amine (Oxolan-3-yl)methylamine (Target Product) Oxime->Amine         Catalyst H₂, Catalyst (e.g., Ra-Ni, Pd/C, PtO₂) Catalyst->Oxime:n

Mechanistic Considerations and Selectivity Control

Catalytic hydrogenation occurs on the surface of the metal catalyst, where molecular hydrogen (H₂) and the substrate (oxime) are adsorbed.[10][11] The H-H bond is cleaved, and hydrogen atoms are added sequentially across the C=N bond.

The primary challenge in oxime hydrogenation is preventing the formation of secondary amines.[9] This side reaction occurs when the initially formed primary amine attacks the intermediate imine, which is transiently formed on the catalyst surface.

Strategies to Maximize Primary Amine Selectivity:

  • Catalyst Choice: Nickel-based catalysts, such as Raney® Nickel, are generally highly selective for producing primary amines.[9][12] Noble metal catalysts like Palladium (Pd) and Platinum (Pt) can also be effective but may require additives to suppress secondary amine formation.[9]

  • Acidic Additives: The addition of an acid (e.g., H₂SO₄, HCl) can dramatically improve selectivity.[13] The acid protonates the desired primary amine product as it forms, creating an ammonium salt. This salt is deactivated and cannot react with the imine intermediate, thus preventing the formation of the secondary amine.[13]

  • Ammonia: For catalysts like Raney® Nickel, the addition of ammonia can also suppress secondary amine formation.[12]

  • Solvent: Solvents like ethanol, methanol, and tetrahydrofuran (THF) are commonly used. The choice can impact catalyst activity and product solubility.[2][12]

Protocol 1: Raney® Nickel (Ra-Ni) Catalyzed Hydrogenation

Raney® Nickel is a highly active, albeit non-specific, hydrogenation catalyst.[14] It is particularly effective for the reduction of oximes and nitriles. For optimal primary amine yields from oximes, basic conditions are often beneficial.[3]

⚠️ Safety Precaution: Raney® Nickel is pyrophoric and will ignite if allowed to dry in the air. It must be handled as a slurry under a solvent (typically water or ethanol) at all times.[14]

Materials:

  • Oxolan-3-one oxime

  • Raney® Nickel (50% slurry in water)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)[2]

  • Ammonia (optional, as aqueous or ethanolic solution)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or other filter aid

Procedure:

  • Carefully add the oxime (1.0 eq) and the solvent (e.g., Ethanol, 15-20 volumes) to a suitable high-pressure reactor vessel.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Raney® Nickel slurry (5-10 wt% of the substrate). This should be done by rinsing the catalyst into the vessel with solvent. Never add dry catalyst.

  • (Optional) Add aqueous or ethanolic ammonia to suppress secondary amine formation.[12]

  • Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 3-10 bar / 50-150 psi).

  • Begin vigorous agitation and heat the reaction to the target temperature (e.g., 25-80 °C).[2]

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. Keep the filter cake wet with solvent at all times. Quench the used catalyst on the filter pad by slowly adding a large volume of water.

  • Concentrate the filtrate under reduced pressure to obtain the crude (oxolan-3-yl)methylamine. Further purification can be achieved by distillation or salt formation and recrystallization.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation with Acidic Additive

Pd/C is a versatile and widely used catalyst. For the hydrogenation of nitrogen-containing compounds, adding an acid is a highly effective strategy to ensure high selectivity for the primary amine.[13]

Materials:

  • Oxolan-3-one oxime

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or other filter aid

Procedure:

  • Dissolve the oxime (1.0 eq) in methanol (15-20 volumes) in the reactor vessel.

  • Add the acidic additive. For example, add 0.5 equivalents of H₂SO₄ slowly while cooling the vessel. This will form the salt of the final product.

  • Under an inert atmosphere, add the 10% Pd/C catalyst (1-5 mol% Pd).

  • Seal the reactor and purge sequentially with nitrogen and then hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 4-6 bar).

  • Begin vigorous agitation at room temperature (or slightly elevated, e.g., 30 °C).

  • Monitor the reaction by hydrogen uptake.

  • Upon completion, vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through Celite™ to remove the Pd/C catalyst.

  • The filtrate contains the amine salt. To isolate the free amine, concentrate the solvent, add water, and basify with a strong base (e.g., NaOH, K₂CO₃) to pH > 12.

  • Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the product.

Protocol 3: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Hydrogenation

Adams' catalyst is a highly effective catalyst that is activated in situ by hydrogen to form finely dispersed platinum black. It has been used for oxime hydrogenation since the earliest days of the reaction.[2][3][4]

Materials:

  • Oxolan-3-one oxime

  • Platinum(IV) Oxide (PtO₂)

  • Ethanol (EtOH) or Acetic Acid (HOAc)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or other filter aid

Procedure:

  • Charge the reactor vessel with the oxime (1.0 eq), the solvent (e.g., Ethanol), and the PtO₂ catalyst (1-5 mol%). Using an acidic solvent like acetic acid can also be effective.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize with hydrogen to 1-4 atm.[3] An initial exotherm may be observed as the PtO₂ is reduced to active platinum black.

  • Agitate the reaction at room temperature until hydrogen uptake ceases.

  • Vent the system and purge with nitrogen.

  • Filter the mixture through Celite™ to remove the platinum black.

  • Concentrate the filtrate to yield the crude product. If acetic acid was used as the solvent, a standard basic workup (as in Protocol 2, step 10) will be required to isolate the free amine.

Comparative Summary and Data

The selection of a specific protocol often depends on available equipment, cost, and the presence of other functional groups in the molecule.

CatalystTypical LoadingPressure (bar)Temperature (°C)SolventAdditiveKey Advantages & Considerations
Raney® Ni 5-10 wt%3 - 2025 - 80EtOH, THFAmmonia (optional)Cost-effective, high activity. Pyrophoric nature requires careful handling.[14] Good selectivity for primary amines.[9]
Pd/C 1-5 mol%4 - 5025 - 40MeOH, EtOHAcid (H₂SO₄, HCl)Highly versatile. Acidic additive is crucial for primary amine selectivity.[13] Can also reduce other functional groups.
PtO₂ 1-5 mol%1 - 425EtOH, HOAcNone (or acid)Very active at low pressure.[3] Adam's catalyst is a classic choice for this transformation.[4]

Conclusion

The catalytic hydrogenation of oxolan-3-one oxime is a reliable and scalable method for producing (oxolan-3-yl)methylamine, a valuable building block for pharmaceutical research. Success hinges on the careful selection of the catalyst and reaction conditions to control selectivity and maximize the yield of the desired primary amine. Raney® Nickel offers a cost-effective and selective route, while Pd/C in the presence of an acid provides a robust and widely applicable alternative. By understanding the underlying reaction mechanisms and potential side reactions, researchers can confidently implement these protocols to access this important synthetic intermediate.

References

  • (Oxolan-3-yl)methylamine Overview. Ontosight.
  • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
  • Werkmeister, S., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Angewandte Chemie International Edition.
  • Raney Nickel Catalyst (Active). Vineeth Chemicals.
  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. (2022).
  • Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines. Catalysis Science & Technology. (2025).
  • Redina, E.A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. ResearchGate.
  • Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans. ACS Publications. (2006).
  • A Comparison of Raney Nickel and Raney Cobalt Catalysts for the Hydrogenation of Oximes. Journal of the American Chemical Society.
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans. Request PDF. (2025).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. (2022).
  • Can imines be catalytically hydrogenated?. Chemistry Stack Exchange. (2014).
  • The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
  • US Patent US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.
  • Catalytic Hydrogenation. ChemTalk. (2024).
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC.
  • 3.2.3 – Hydrogenation of Alkenes. eCampusOntario Pressbooks.
  • Synthesis of oxetan-3-ones. Organic Chemistry Portal.
  • Hydrogenation of Imines Catalyzed by 2-(Aminomethyl)pyridine-Based Ruthenium and Osmium Complexes. Request PDF - ResearchGate.

Sources

Application

Protecting the N-Methoxy Amine: A Guide to Strategic Selection and Application

For Researchers, Scientists, and Drug Development Professionals The N-methoxy amine functionality is a valuable structural motif in medicinal chemistry and organic synthesis, often incorporated to modulate physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-methoxy amine functionality is a valuable structural motif in medicinal chemistry and organic synthesis, often incorporated to modulate physicochemical properties or to serve as a precursor for other functional groups. However, its unique electronic nature and potential reactivity can present challenges during multi-step syntheses. The strategic use of protecting groups is therefore paramount to ensure the integrity of the N-methoxy amine while performing transformations elsewhere in the molecule. This guide provides an in-depth analysis of protecting group strategies for N-methoxy amines, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, and offers detailed protocols and field-proven insights to aid in their successful application.

The Challenge of Protecting N-Methoxy Amines

The nitrogen atom in an N-methoxy amine is less nucleophilic than that in a typical secondary amine due to the electron-withdrawing effect of the adjacent oxygen atom. This can influence the kinetics of protection reactions. More critically, the N-O bond introduces a potential site of instability, particularly under acidic or reductive conditions commonly employed for deprotection. A successful protecting group strategy must therefore not only efficiently mask the amine but also be removable under conditions that leave the N-methoxy amine moiety intact.

Key Protecting Groups for N-Methoxy Amines

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the nature of other functional groups present and the sequence of planned reactions. The Boc and Cbz groups are often the first choice due to their extensive documentation and predictable reactivity.

Tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a cornerstone of amine protection, valued for its ease of introduction and clean, acid-mediated removal.[1]

Rationale for Use: The Boc group is generally stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations, including nucleophilic substitutions, oxidations, and some reductions.[2]

Challenges and Considerations: The primary concern when using a Boc group to protect an N-methoxy amine is the stability of the N-O bond during acidic deprotection. While the carbamate is readily cleaved by strong acids like trifluoroacetic acid (TFA), these conditions could potentially also cleave the N-O bond. However, studies on related hydroxylamine derivatives suggest that careful control of deprotection conditions can achieve selective Boc removal. It is crucial to perform deprotection at low temperatures and for the minimum time necessary, with careful monitoring by TLC or LC-MS.

Data Summary: Boc Protection and Deprotection

StepReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Protection Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or NaOH, Dichloromethane (DCM) or THF/water, 0 °C to rt2-12 h>90%The lower nucleophilicity of the N-methoxy amine may require slightly longer reaction times or the use of a catalyst like DMAP.
Deprotection Trifluoroacetic acid (TFA) in DCM (1:1), 0 °C to rt30 min - 2 h>90%Monitor reaction closely to avoid N-O bond cleavage. Use of scavengers like triisopropylsilane (TIS) is recommended.

Experimental Protocols: Boc Protection and Deprotection

Protocol 1: Boc Protection of an N-Methoxy Amine

  • Materials: N-methoxy amine substrate, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the N-methoxy amine (1.0 equiv) in DCM.

    • Add TEA (1.5 equiv).

    • Add (Boc)₂O (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.[3]

Protocol 2: TFA-Mediated Boc Deprotection

  • Materials: Boc-protected N-methoxy amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene, Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve the Boc-protected N-methoxy amine (1.0 equiv) in DCM at 0 °C.

    • Add TFA (10-20 equiv, typically a 1:1 v/v mixture with DCM) dropwise.[4][5]

    • Stir the reaction at 0 °C and monitor closely by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add toluene and co-evaporate to remove residual TFA (repeat 2-3 times).

    • Carefully neutralize the residue with saturated aqueous NaHCO₃ and extract the product with a suitable organic solvent.

    • Dry the combined organic layers and concentrate to afford the deprotected N-methoxy amine.

Workflow for Boc Protection and Deprotection

cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_p N-Methoxy Amine product_p Boc-Protected N-Methoxy Amine start_p->product_p Protection reagents_p (Boc)₂O, Base (e.g., TEA) in DCM or THF/H₂O start_d Boc-Protected N-Methoxy Amine product_d N-Methoxy Amine (as TFA salt) start_d->product_d Deprotection reagents_d TFA in DCM 0 °C to rt

Caption: Workflow for Boc protection and deprotection of N-methoxy amines.

Benzyloxycarbonyl (Cbz) Group: Reductive Cleavage

The Cbz group is another widely employed protecting group for amines, offering orthogonality to the acid-labile Boc group.[6][7]

Rationale for Use: The Cbz group is stable to a broad range of reaction conditions, including acidic and basic environments, making it a robust choice for complex syntheses.[6] Its removal via catalytic hydrogenolysis is typically a very clean and mild method.[6]

Challenges and Considerations: The key concern with the Cbz group is the potential for N-O bond cleavage during catalytic hydrogenation. Hydrogenolysis can, under certain conditions, reduce the N-O bond. Therefore, careful selection of the catalyst, solvent, and reaction conditions is critical. Using a less active catalyst, such as palladium on calcium carbonate (Pd/CaCO₃), or employing transfer hydrogenation with a hydrogen donor like ammonium formate, may offer milder conditions that preserve the N-O bond.

Data Summary: Cbz Protection and Deprotection

StepReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Protection Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), THF/water or DCM, 0 °C to rt2-6 h>90%Cbz-Cl is moisture-sensitive. Schotten-Baumann conditions (aqueous base) are often effective.[6]
Deprotection H₂, Pd/C (5-10 mol%), Methanol or Ethanol, rt1-16 h>85%Monitor for N-O bond cleavage. Consider alternative catalysts or transfer hydrogenation for sensitive substrates.

Experimental Protocols: Cbz Protection and Deprotection

Protocol 3: Cbz Protection of an N-Methoxy Amine

  • Materials: N-methoxy amine substrate, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the N-methoxy amine (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

    • Add NaHCO₃ (2.0-3.0 equiv).

    • Cool the mixture to 0 °C and add Cbz-Cl (1.1-1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Extract the mixture with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.[6]

Protocol 4: Catalytic Hydrogenolysis for Cbz Deprotection

  • Materials: Cbz-protected N-methoxy amine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected N-methoxy amine (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% by weight).

    • Evacuate the flask and backfill with H₂ gas (balloon or hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected N-methoxy amine.[6][8]

Workflow for Cbz Protection and Deprotection

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_p N-Methoxy Amine product_p Cbz-Protected N-Methoxy Amine start_p->product_p Protection reagents_p Cbz-Cl, Base (e.g., NaHCO₃) in THF/H₂O start_d Cbz-Protected N-Methoxy Amine product_d N-Methoxy Amine start_d->product_d Deprotection reagents_d H₂, Pd/C in MeOH or EtOH Molecule Molecule with N-Methoxy Amine (PG1) & Other FG (PG2) Deprotect1 Selective Deprotection of PG1 Molecule->Deprotect1 Deprotect2 Selective Deprotection of PG2 Molecule->Deprotect2 React1 Reaction at N-Methoxy Amine Deprotect1->React1 React2 Reaction at Other FG Deprotect2->React2

Caption: Orthogonal deprotection allows for selective reaction at different sites.

For instance, an N-methoxy amine could be protected as a Cbz-carbamate, while a primary amine elsewhere in the molecule is protected with a Boc group. The Boc group can be selectively removed with TFA, leaving the Cbz group intact for a subsequent transformation at the primary amine. Conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.

Conclusion

The successful implementation of protecting group strategies for N-methoxy amines hinges on a careful consideration of the stability of the N-O bond under various reaction conditions. While the widely used Boc and Cbz groups can be effectively employed, their deprotection requires careful monitoring and optimization to avoid unwanted side reactions. The protocols and considerations outlined in this guide provide a solid foundation for researchers to navigate the challenges of protecting this important functional group, enabling the synthesis of complex molecules with greater efficiency and control.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Zhang, Y., et al. (2025). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions.
  • Bode, J. W. (2006). Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry, 4(18), 3445-3453.
  • BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aouf, C., et al. (2012).
  • Danishefsky, S. J., et al. (2025).
  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol.
  • Molbase. (n.d.). N-Boc-O-methylhydroxylamine | 58377-44-9.
  • Kim, H., et al. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega.
  • AAPPTec. (n.d.).
  • Zhang, C., et al. (2012). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Chinese Chemical Letters, 23(7), 789-792.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • University of Bristol. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Davies, S. G., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • Organic Chemistry Portal. (n.d.). Alkylamine synthesis by C-C coupling.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Li, P., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Tetrahedron Letters, 59(30), 2913-2916.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Chida, N., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. Chemistry--A European Journal, 20(26), 8210-8216.
  • PubMed. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element.
  • PubMed. (2005).
  • Royal Society of Chemistry. (2020). Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement. New Journal of Chemistry.
  • Kim, Y. G., et al. (2022).
  • BenchChem. (2025).
  • Hoveyda, A. H., et al. (2021). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)
  • SciSpace. (2011).
  • Google Patents. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Singh, Y., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. PMC.
  • Wang, C., et al. (2019).
  • Lercher, J. A., et al. (2019). Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts.
  • BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in N-methoxy amine coupling

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates during the synthesis of N-methoxy-N-methylamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates during the synthesis of N-methoxy-N-methylamides (Weinreb amides).

Weinreb amides are critical intermediates in drug development, allowing for the controlled synthesis of ketones and aldehydes by preventing the over-addition of organometallic reagents[1]. However, coupling N,O-dimethylhydroxylamine (often supplied as an HCl salt) to carboxylic acids is notoriously prone to low yields due to the amine's poor nucleophilicity, steric clashes, and competing side reactions.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and field-proven protocols to optimize your conversion rates.

Diagnostic Workflow for Low Conversion

Troubleshooting Start Low Conversion in Weinreb Amide Synthesis LCMS Analyze Reaction Mixture via LC-MS Start->LCMS Mass99 Mass = Product + 99 Da? (Uronium Adduct) LCMS->Mass99 MassSM Mass = Starting Material? (No Activation / Sterics) LCMS->MassSM Epimer Product Formed but Epimerized? LCMS->Epimer Sol99 Guanidinylation detected. Switch to T3P or EDC/HOBt. Pre-activate acid. Mass99->Sol99 SolSM Steric hindrance or poor nucleophilicity. Use AlMe3 + Ester method. MassSM->SolSM SolEpimer Base is too strong. Switch DIPEA/TEA to NMM. Epimer->SolEpimer

Fig 1: Diagnostic flowchart for troubleshooting Weinreb amide coupling failures.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My conversion plateaus at 20-30% despite using excess HATU and DIPEA. What is happening? Cause: You are likely observing guanidinylation . N,O-dimethylhydroxylamine is a relatively weak nucleophile because the electronegative oxygen atom inductively withdraws electron density from the nitrogen. When using highly reactive uronium/aminium salts like HATU or HBTU, the slow-reacting amine can attack the coupling reagent itself rather than the activated ester[2]. This forms a stable tetramethylguanidinium byproduct, consuming your amine and terminating the reaction. You can verify this by checking your LC-MS for a mass adduct of +99 Da[2]. Solution: Change your coupling reagent. Switch to a non-uronium reagent such as T3P (Propylphosphonic anhydride) or EDC/HOBt. Alternatively, pre-activate the carboxylic acid with HATU and base for 15 minutes before adding the N,O-dimethylhydroxylamine hydrochloride.

Q2: I am observing epimerization at the alpha-chiral center of my amino acid substrate. How can I prevent this? Cause: Strong tertiary amine bases like DIPEA ( pKa​≈10.5 ) or TEA promote the formation of an oxazolone intermediate or cause direct deprotonation at the alpha-carbon of the activated ester, leading to racemization/epimerization. Solution: Switch to a weaker base. N-methylmorpholine (NMM, pKa​≈7.4 ) is highly recommended. Studies optimizing the synthesis of peptide-based Michael acceptors have demonstrated that using TBTU and NMM significantly improves yields and preserves chiral integrity compared to DIPEA or TEA[3].

Q3: Standard peptide coupling conditions (HATU, EDC) completely fail for my sterically hindered aliphatic acid. What is the alternative? Cause: The combination of steric bulk on the carboxylic acid and the inherent steric hindrance of the two methyl groups on N,O-dimethylhydroxylamine prevents the tetrahedral intermediate from forming. Solution: Bypass traditional amide coupling by using Steven Weinreb's original 1981 methodology[1]. Convert your carboxylic acid to a methyl or ethyl ester, and react it with an activated dimethylaluminum amide complex (generated in situ from trimethylaluminum and N,O-dimethylhydroxylamine hydrochloride)[4]. The aluminum acts as a strong Lewis acid to activate the ester, while the aluminum-amide complex is a highly aggressive nucleophile.

Q4: I am seeing unexpected degradation products or cross-linking in subsequent steps involving my Weinreb amide. Cause: Under certain basic or nucleophilic conditions, the N-methoxy group can undergo a Grob-like fragmentation, resulting in the cleavage of the N–O bond and the release of formaldehyde[5]. This formaldehyde can then react with nucleophilic sites on your intermediate, creating bridged or cross-linked impurities[5]. Solution: If the N-O bond is not strictly required for your final cleavage step (i.e., you are only using the amide to direct a Dieckmann condensation or stabilize an enolate), consider switching to a morpholinamide, which provides similar selectivity without the risk of formaldehyde generation[5].

Reagent Selection & Quantitative Data

To streamline your optimization process, consult the following matrix of coupling reagents and bases.

Table 1: Comparison of Coupling Reagents for N-Methoxy Amine Synthesis

Reagent SystemActivation SpeedEpimerization RiskGuanidinylation RiskBest Use Case
HATU / DIPEA Very FastHighHigh (+99 Da adduct)Unhindered, non-chiral substrates.
TBTU / NMM FastLowModerateChiral amino acids; peptide synthesis[3].
EDC / HOBt ModerateLowNoneGeneral purpose; easy aqueous workup.
T3P / Pyridine ModerateVery LowNoneHighly sensitive substrates; scale-up.
AlMe₃ / Ester FastN/A (Esters used)NoneExtreme steric hindrance[1][4].

Step-by-Step Experimental Protocols

Protocol A: Optimized Mild Coupling for Chiral Substrates (TBTU/NMM)

This protocol is self-validating: the pre-activation step ensures the acid is fully consumed before the weak nucleophile is introduced, minimizing side reactions[3].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (10 mL/mmol) and cool the flask to 0 °C under an inert atmosphere.

  • Activation: Add TBTU (1.2 eq) followed by N-methylmorpholine (NMM, 2.0 eq). Stir the mixture at 0 °C for exactly 30 minutes.

    • Validation: Spot the reaction on TLC. The starting acid should be converted to a less polar activated ester intermediate.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) portion-wise.

  • pH Check: Verify that the apparent pH of the solution is >8. If necessary, add a few extra drops of NMM.

  • Completion: Allow the reaction to warm to room temperature and stir vigorously overnight. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Protocol B: AlMe₃-Mediated Direct Ester Amidation (For Sterically Hindered Substrates)

Use this when traditional coupling fails. Caution: Trimethylaluminum is highly pyrophoric. Handle only under strictly anhydrous/anaerobic conditions.

  • Complex Generation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) or toluene under argon. Cool to 0 °C.

  • AlMe₃ Addition: Slowly add a 2.0 M solution of Trimethylaluminum ( AlMe3​ ) in heptane or toluene (1.5 eq) dropwise. Methane gas will evolve. Stir at room temperature for 30–45 minutes until the solution becomes clear, indicating the formation of the active aluminum-amide complex[4].

  • Ester Addition: Add the sterically hindered ester (1.0 eq) dissolved in a minimum amount of anhydrous DCE.

  • Heating: Heat the reaction to 50–70 °C (or reflux) and monitor by LC-MS until the starting ester is consumed (typically 2–4 hours)[4].

  • Quench (Critical Step): Cool to 0 °C. Carefully and slowly quench by dropwise addition of 1M HCl or saturated Rochelle's salt solution to break the aluminum emulsion. Extract with DCM.

References

  • Wikipedia Contributors. Weinreb ketone synthesis - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kikelj, V., et al. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. PMC (National Institutes of Health). URL:[Link]

  • Tzakos, A., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. URL:[Link]

  • Dallinger, D., et al. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PMC (National Institutes of Health). URL:[Link]

  • ACS Publications. Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methoxy[(oxolan-3-yl)methyl]amine Removal

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering purification bottlenecks with Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering purification bottlenecks with Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2).

As an N -alkoxyamine derivative featuring an oxolane (tetrahydrofuran) ring, this compound exhibits unique physicochemical properties that render standard amine-removal techniques ineffective. This document provides mechanistically grounded troubleshooting, self-validating protocols, and decision matrices to ensure high-fidelity purification of your reaction mixtures.

Part 1: Diagnostic Q&A (Troubleshooting Guides)

Q1: Why does standard aqueous workup (e.g., saturated NH₄Cl or 10% citric acid) fail to extract unreacted Methoxy[(oxolan-3-yl)methyl]amine into the aqueous layer? Causality & Mechanism: The failure lies in the fundamental basicity of the molecule. Typical secondary alkylamines have a pKa of approximately 10–11, making them easily protonated by mild acids (pH 4–6). However, Methoxy[(oxolan-3-yl)methyl]amine contains an N -methoxy group. The highly electronegative oxygen atom adjacent to the nitrogen exerts a strong inductive electron-withdrawing effect (-I effect). This decreases the electron density on the nitrogen's lone pair, drastically destabilizing the conjugate acid and lowering the pKa to approximately 4.75[1]. Because mild acidic workups do not drop the pH low enough, the amine remains largely unprotonated and partitions into the organic layer. To successfully extract it, you must use an aggressive acidic workup (pH < 2) to force >99% protonation.

Q2: My target product is highly acid-sensitive and degrades at pH < 2. How can I remove the amine without acidic aqueous workup? Causality & Mechanism: You should utilize a solid-supported electrophilic scavenger resin, specifically PS-Isocyanate . While the N -methoxy group lowers the amine's basicity, it paradoxically maintains its nucleophilicity due to the "alpha-effect." The repulsion between the unshared electron pairs on the adjacent nitrogen and oxygen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine highly reactive toward electrophiles[2]. When added to the reaction mixture, the polymer-bound isocyanate reacts rapidly with the unreacted amine to form a stable, covalently bound urea linkage without liberating any small-molecule byproducts. The resin is then simply filtered away.

Q3: I am processing a large parallel library of amidation reactions. What is the most high-throughput method for removal? Causality & Mechanism: The optimal high-throughput solution is Catch-and-Release chromatography using Strong Cation Exchange (SCX-2) Solid Phase Extraction (SPE) cartridges[3]. SCX-2 utilizes a silica-bound propylsulfonic acid with a pKa << 1[4]. When the crude mixture is loaded, this highly acidic stationary phase is more than strong enough to protonate and "catch" the weakly basic N -methoxyamine via ionic interaction[3]. The neutral target amides wash straight through the column. This eliminates the need for liquid-liquid extraction entirely and is easily automated on 96-well plate manifolds.

Part 2: Methodology Comparison

The following table summarizes the quantitative and operational data for the three primary removal strategies to aid in rapid decision-making.

Removal MethodChemical MechanismpKa RequirementIdeal Use CaseLimitations
1M HCl Aqueous Workup Liquid-liquid partitioning via amine protonationAqueous pH < 2.0Large-scale batch synthesis with highly stable products.Destroys acid-sensitive functional groups (e.g., acetals, silyl ethers).
PS-Isocyanate Scavenging Covalent urea formation (Nucleophilic addition)N/A (Operates at neutral pH)Acid-sensitive target products; late-stage drug functionalization.Requires 2–4 hours of agitation; incompatible with nucleophilic solvents.
SCX-2 Catch & Release Ionic binding to silica-bound propylsulfonic acidStationary Phase pKa << 1High-throughput library synthesis; automated parallel purification.High concentrations of polar aprotic solvents (DMF/DMSO) can reduce binding efficiency.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating mandatory in-process analytical checks before proceeding to the next step.

Protocol A: Aggressive Acidic Workup (pH < 2)
  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Add an equal volume of 1M HCl to the separatory funnel.

  • Validation (pH Check): Before shaking, withdraw a drop of the aqueous layer and test with pH paper. Validation Gate: The pH must read < 2.0. If it is higher, add concentrated HCl dropwise until the target pH is reached.

  • Extraction: Shake vigorously and allow the layers to separate. The protonated Methoxy[(oxolan-3-yl)methyl]amine is now in the aqueous layer.

  • Validation (TLC Check): Spot the organic layer on a TLC plate. Stain with Ninhydrin and heat. Validation Gate: A lack of brown/purple spots confirms the complete removal of the amine.

  • Isolation: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: PS-Isocyanate Scavenging Workflow
  • Resin Addition: To the crude reaction mixture in Dichloromethane (DCM), add 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated unreacted amine.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2–4 hours. Caution: Do not use magnetic stir bars, as they will mechanically fracture the polystyrene beads and clog your filters.

  • In-Process Validation: Withdraw a 10 µL aliquot of the supernatant, dilute in LC-MS grade acetonitrile, and inject into an LC-MS. Validation Gate: Confirm the disappearance of the mass peak corresponding to Methoxy[(oxolan-3-yl)methyl]amine ( [M+H]+=132.1 ). If the peak persists, add 1.0 additional equivalent of resin and agitate for 1 more hour.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 2 column volumes (CV) of DCM.

  • Concentration: Concentrate the combined filtrate to yield the purified, amine-free product.

Protocol C: SCX-2 Catch-and-Release Purification
  • Column Conditioning: Condition a Biotage ISOLUTE SCX-2 cartridge with 2 CV of Methanol, followed by 2 CV of DCM[3].

  • Loading: Load the crude reaction mixture (dissolved in DCM) onto the cartridge. Allow it to pass through via gravity.

  • Catch Validation: Collect the initial flow-through. Spot this flow-through on a TLC plate and apply a Ninhydrin stain. Validation Gate: A lack of color development validates that the amine has been successfully "caught" by the sulfonic acid stationary phase.

  • Elution of Product: Wash the column with 3 CV of DCM and 3 CV of Methanol. These fractions contain your non-basic target product (e.g., the newly formed amide). Combine and concentrate these fractions.

  • Amine Release (Optional): If recovery of the unreacted Methoxy[(oxolan-3-yl)methyl]amine is desired for recycling, elute the column with 3 CV of 2M Ammonia in Methanol[3]. The ammonia deprotonates the amine, releasing it from the resin[4].

Part 4: Decision Matrix Visualization

Use the following logical workflow to determine the optimal purification strategy for your specific reaction conditions.

AmineRemovalDecisionTree Start Unreacted Methoxy[(oxolan-3-yl)methyl]amine in Reaction Mixture AcidSens Is the target product acid-sensitive? Start->AcidSens YesAcid Yes AcidSens->YesAcid NoAcid No AcidSens->NoAcid Scavenger Use PS-Isocyanate Scavenger Resin YesAcid->Scavenger Throughput Is high-throughput processing required? NoAcid->Throughput YesTP Yes Throughput->YesTP NoTP No Throughput->NoTP SCX SCX-2 Catch & Release Chromatography YesTP->SCX AcidWorkup 1M HCl Aqueous Workup (pH < 2) NoTP->AcidWorkup

Decision tree for selecting the optimal Methoxy[(oxolan-3-yl)methyl]amine removal strategy.

Part 5: References

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) Technical Documentation Source: Biotage URL:[Link]

  • PS-Isocyanate Scavenger Resin Technical Note 512 Source: Biotage URL:[Link]

  • O-Methylhydroxylamine (CID 4113) - Chemical and Physical Properties Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • N-methoxymethylamine (CAS 1117-97-1) - pKa and Property Data Source: LookChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methoxy[(oxolan-3-yl)methyl]amine Workflows

Foreword from the Senior Application Scientist: Welcome to the Technical Support Center. Working with Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) requires a nuanced understanding of its structural vulnerabiliti...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Welcome to the Technical Support Center. Working with Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) requires a nuanced understanding of its structural vulnerabilities. As an O -methyl hydroxylamine (alkoxyamine) derivative containing a tetrahydrofuran (oxolane) ring, this molecule behaves fundamentally differently from standard aliphatic amines. The protocols and troubleshooting steps below are designed to establish a self-validating system for your experiments, ensuring that you not only know what to do, but why you are doing it.

Part 1: Diagnostic FAQs – Stability in Acidic vs. Basic Media

Q1: Why does my Methoxy[(oxolan-3-yl)methyl]amine sample rapidly degrade in strongly acidic extraction buffers? A1: The degradation is driven by the unique electronic properties of the alkoxyamine functional group. Unlike typical alkylamines which have a pKa​ around 10, the electronegative oxygen atom in the alkoxyamine ( R−NH−OCH3​ ) pulls electron density away from the nitrogen via the inductive effect. This drastically lowers the basicity, resulting in a protonated pKa​ in the range of 1.5–5[1]. When exposed to strongly acidic media (pH < 2), the nitrogen becomes protonated. This protonation polarizes the molecule and critically lowers the activation energy for C-O and N-O bond cleavage, activating the molecule towards undesired homolysis. Furthermore, extreme acidic conditions (e.g., concentrated hydrohalic acids) can protonate the oxolane ring, leading to nucleophilic ring-opening.

Q2: Is it safe to use basic conditions during my deprotection and extraction workflows? A2: Yes, basic conditions are highly recommended and structurally protective for this molecule. In basic media (pH > 7), the alkoxyamine nitrogen remains unprotonated (neutral). Without the activating proton, the N-O bond is highly resistant to nucleophilic attack, and the cyclic oxolane ether is classically inert to base-catalyzed hydrolysis. Synthetic deprotection steps involving alkoxyamines must be carried out under mild or basic conditions to prevent the protonation-activated homolysis seen in acidic environments.

Q3: How should I adjust my LC-MS mobile phase to ensure accurate quantification without degrading the sample in the autosampler? A3: Avoid high concentrations of Trifluoroacetic acid (TFA). While 0.1% Formic Acid (pH ~2.7) is generally tolerated for the short duration of a chromatographic run, prolonged exposure in the autosampler (e.g., >12 hours) will lead to baseline drift and degradation peaks. We recommend using a slightly higher pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) or preparing samples in a buffered diluent immediately prior to injection.

Part 2: Mechanistic Visualization & Quantitative Data

G Substrate Methoxy[(oxolan-3-yl)methyl]amine Acid Acidic Media (pH < 2) Substrate->Acid Exposure Base Basic Media (pH > 7) Substrate->Base Exposure Protonation N-Protonation & Ether Activation Acid->Protonation H+ Transfer Stable Neutral Free Base (Stable) Base->Stable Deprotonation Degradation Homolysis & Ring Cleavage Protonation->Degradation Degradation Preservation Intact Molecule Recovered Stable->Preservation Storage/Extraction

Figure 1: Mechanistic pathways of Methoxy[(oxolan-3-yl)methyl]amine in acidic vs basic environments.

Table 1: Comparative Stability Profile
ParameterAcidic Media (pH 1.0 - 3.0)Basic Media (pH 8.0 - 12.0)
Nitrogen Protonation State Cationic (Protonated N)Neutral (Free base)
Estimated Half-Life (37°C) < 4 hours> 72 hours
Primary Degradation Pathway N-O homolysis, THF ring cleavageNone observed (Highly stable)
Aqueous Solubility High (>50 mg/mL)Low (<5 mg/mL)
Recommended Action Avoid prolonged exposurePreferred for extraction/storage
Part 3: Validated Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Free-Basing) Workflow

Causality Focus: This protocol leverages the basicity of the molecule to force it into its lipophilic, unprotonated state, preventing acid-catalyzed degradation during isolation.

  • Sample Preparation: Dissolve the Methoxy[(oxolan-3-yl)methyl]amine salt in 10 mL of deionized water.

  • Basification: Slowly add 1.0 M NaOH dropwise while stirring until the aqueous phase reaches pH 10–11.

    • Expert Insight: Because the pKa​ of the alkoxyamine is ~1.5–5[1], a pH of 10 ensures >99.9% of the molecules are deprotonated, shifting them to the stable free-base form.

  • Extraction: Add an equal volume (10 mL) of ethyl acetate (EtOAc) or dichloromethane (DCM). Invert gently for 2 minutes to avoid emulsion formation.

  • Phase Separation: Allow the layers to separate. The neutral target molecule will completely partition into the organic layer.

  • Drying & Self-Validation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30°C.

    • Validation Step: Immediately weigh the dried extract and run a rapid TLC (Stain with Ninhydrin) to confirm the absence of polar, ring-opened degradation byproducts at the baseline.

Protocol B: Self-Validating Acid-Degradation Kinetic Assay (HPLC)

Causality Focus: To accurately measure degradation, the reaction must be instantaneously halted (quenched) before injection to prevent continued degradation inside the autosampler.

  • Stock Preparation: Prepare a 10 mM stock of the analyte in HPLC-grade acetonitrile (neutral, non-reactive solvent).

  • Buffer Assignment: Prepare two sets of reaction vials: Set A containing 0.1 M HCl (pH 1.0) and Set B containing 0.1 M NaOH (pH 13.0).

  • Spiking: Spike the stock solution into Sets A and B to achieve a final concentration of 1 mM.

  • Incubation: Incubate all vials in a thermoshaker at 37°C.

  • Quenching (Critical Step): At predetermined time points (0, 2, 4, 8, 24 hrs), extract a 100 µL aliquot.

    • For Set A (Acidic): Quench immediately with 100 µL of 0.1 M NaOH.

    • For Set B (Basic): Quench immediately with 100 µL of 0.1 M HCl.

    • Expert Insight: This neutralization step instantly halts the pH-dependent degradation mechanism, locking the chemical profile in place for an accurate HPLC snapshot.

  • Analysis: Inject 10 µL of the quenched samples onto a C18 RP-HPLC column (Mobile Phase: 10 mM Ammonium Acetate / Acetonitrile) and monitor the disappearance of the parent peak.

Workflow Start Prepare 10 mM Analyte Stock Split Aliquot into Test Buffers Start->Split Acidic 0.1M HCl (pH 1.0) Split->Acidic Basic 0.1M NaOH (pH 13.0) Split->Basic Incubate Incubate at 37°C for 24h Acidic->Incubate Basic->Incubate Quench Neutralize & Quench Aliquots Incubate->Quench Analyze RP-HPLC / LC-MS Analysis Quench->Analyze

Figure 2: Self-validating experimental workflow for pH-dependent kinetic degradation analysis.

Sources

Optimization

Overcoming solubility challenges of oxolane amines in water

Welcome to the Formulation & Physicochemical Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of oxolane amines (tetrahydrofuran-derived...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Physicochemical Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of oxolane amines (tetrahydrofuran-derived amines). While the oxolane ring provides a hydrogen bond acceptor that theoretically aids hydration, the addition of bulky lipophilic substituents during lead optimization often drives the LogP > 3. Coupled with the pH-dependent ionization of the amine group, this frequently results in "brick dust" or "grease" phenomena in aqueous assays.

This guide provides mechanistic troubleshooting, validated protocols, and strategic workflows to rescue your oxolane amine compounds and ensure robust, reproducible data in your drug discovery pipeline.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My substituted oxolane amine free base precipitates immediately when diluted from DMSO into a pH 7.4 assay buffer. Why is this happening, and how do I fix it? A: This is a classic pH-partitioning failure. The pKa of a typical oxolane amine conjugate base ranges from 7.5 to 9.0[1]. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), a significant fraction of your compound exists as the un-ionized free base. If the free base has a high crystal lattice energy or high lipophilicity, it will rapidly crash out of the aqueous solution[2]. Causality & Solution: To overcome this, you must disrupt the crystal lattice and increase ion-dipole interactions with water by forming a stable salt[3]. Converting the free base to a hydrochloride, mesylate, or tartrate salt can increase intrinsic solubility by 100- to 1000-fold[3]. Validation Tip: Always confirm the crystalline nature of your new salt using Powder X-Ray Diffraction (PXRD) or a polarized light microscope to ensure you haven't just generated an unstable amorphous precipitate that will revert to the free base over time[4].

Q2: I formed the HCl salt of my oxolane amine, but it still suffers from poor solubility (<10 µg/mL). What is the next logical step? A: If salt formation is insufficient, the common-ion effect might be suppressing solubility (especially in chloride-rich biological buffers), or the lipophilic bulk of your molecule is simply overriding the hydration energy of the protonated amine[3]. You need a solubilizing excipient that can mask the hydrophobic oxolane/aryl moiety. Causality & Solution: Cyclodextrin complexation is the premier choice here. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity ideal for encapsulating lipophilic rings, while its hydrophilic exterior ensures bulk aqueous solubility[5]. This host-guest complexation is driven by favorable enthalpy (displacement of high-energy water from the cavity) and can increase solubility by over 50-fold without altering the bulk pH[6].

Section 2: Strategic Workflows & Decision Trees

To systematize your approach to oxolane amine solubility, do not rely on trial and error. Follow this logical decision tree based on the physicochemical properties of your specific API:

SolubilityDecisionTree Start Oxolane Amine Poor Aqueous Solubility Check_pKa Assess pKa & Ionizability (Henderson-Hasselbalch) Start->Check_pKa Is_Basic Is the amine highly basic? (pKa > 7.5) Check_pKa->Is_Basic Salt_Form Salt Formation Screen (e.g., HCl, Mesylate) Is_Basic->Salt_Form Yes (Ionizable) Check_Lipophilicity Assess Lipophilicity (LogP > 3?) Is_Basic->Check_Lipophilicity No (Weakly Basic) Co_Solvent Co-Solvent / Surfactant (DMSO, PEG400, Tween) Check_Lipophilicity->Co_Solvent High LogP, Liquid/Amorphous Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Check_Lipophilicity->Cyclodextrin Bulky/Hydrophobic, Crystalline

Caption: Decision tree for selecting solubility enhancement strategies for oxolane amines.

Section 3: Validated Experimental Protocols

Protocol A: High-Throughput Salt Screening for Oxolane Amines

Objective: Identify a stable, highly soluble crystalline salt form of the oxolane amine[4]. Self-Validation Mechanism: Birefringence checks ensure crystallinity; HPLC mass balance ensures no degradation occurred during the acidic salt formation process.

  • Preparation: Dissolve 50 mg of the oxolane amine free base in a minimal volume of a water-miscible organic solvent (e.g., THF or Acetone) at 40°C.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in ether, methanesulfonic acid, or tartaric acid).

  • Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, apply anti-solvent addition (e.g., heptane) dropwise until the cloud point is reached, then cool to 4°C overnight.

  • Isolation: Filter the precipitate under a vacuum and wash with a cold anti-solvent. Dry under a vacuum at 40°C for 12 hours.

  • Validation:

    • Crystallinity: Observe under a polarized light microscope. Bright, colorful birefringence confirms a crystalline salt rather than an amorphous crash-out.

    • Solubility Check: Add 5 mg of the salt to 1 mL of pH 7.4 phosphate buffer. Vortex for 10 mins. Centrifuge at 10,000 x g. Analyze the supernatant via HPLC to quantify thermodynamic solubility[7].

Protocol B: Phase Solubility Study with HP-β-CD

Objective: Determine the complexation efficiency and maximum solubilization of the oxolane amine using HP-β-CD[6]. Self-Validation Mechanism: Linearity of the phase solubility diagram (AL-type curve) confirms a 1:1 stoichiometric host-guest complex.

HPBCD_Workflow Prep Prepare HP-β-CD (0-20% w/v in buffer) AddAPI Add Excess Oxolane Amine Prep->AddAPI Equilibrate Equilibrate (37°C, 48 hrs) AddAPI->Equilibrate Centrifuge Ultracentrifuge (35,000 rpm) Equilibrate->Centrifuge Analyze HPLC Analysis (Quantify API) Centrifuge->Analyze

Caption: Step-by-step workflow for conducting an HP-β-CD phase solubility study.

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 phosphate buffer at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v)[6].

  • API Addition: Add an excess amount (e.g., 10 mg) of the oxolane amine free base to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 37°C and 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation: Transfer the suspensions to ultracentrifuge tubes and spin at 35,000 rpm for 30 minutes at 37°C to pellet all undissolved API[7].

  • Quantification & Validation: Dilute the clear supernatant appropriately and analyze via HPLC-UV. Plot the concentration of dissolved oxolane amine (mM) against the concentration of HP-β-CD (mM). A linear increase validates a predictable 1:1 inclusion complex.

Section 4: Quantitative Data Presentation

The following table summarizes the expected quantitative impact of various solubilization strategies on a typical lipophilic oxolane amine (Assuming a baseline aqueous solubility of ~5 µg/mL, LogP ~3.5, pKa ~8.2).

Solubilization StrategyExcipient / ReagentMechanism of ActionExpected Solubility EnhancementStability Impact
Salt Formation Methanesulfonic AcidIonization, lowered lattice energy100x - 500xHigh (if crystalline)[3]
Co-Solvency 10% DMSODisruption of water hydrogen bonding10x - 50xLow (risk of precipitation upon dilution)
Complexation 20% w/v HP-β-CDHydrophobic encapsulation40x - 70xHigh (protects from hydrolysis)[6]
pH Adjustment Citrate Buffer (pH 4.0)Complete protonation of amine200x - 1000xModerate (depends on chemical stability at low pH)[6]

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 3

  • Manallack, D. T., et al. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. 1

  • MDPI Pharmaceuticals (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.5

  • ResearchGate (2016). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide.6

  • Elevify (2026). Amines Course — Free Online, Certificate & Lifetime. Elevify. 2

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.

  • National Institutes of Health (PMC). Combining drug salt formation with amorphous solid dispersions – a double edged sword.7

  • American Chemical Society (ACS). Advanced Methodologies for Pharmaceutical Salt Synthesis.4

Sources

Troubleshooting

Technical Support Center: Stabilizing N-Methoxy Amines During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with N-methoxy amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with N-methoxy amines. The inherent reactivity of the N-O bond makes these compounds susceptible to degradation, potentially compromising experimental results and product stability. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you maintain the integrity of your N-methoxy amines during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of N-methoxy amines.

Q1: What are the first visual or analytical signs of N-methoxy amine decomposition?

A1: The initial sign of degradation is often a change in physical appearance. A pure, colorless liquid or white solid may develop a pale yellow to brown hue.[1] Analytically, you might observe the appearance of new, unexpected peaks in your HPLC or GC chromatograms, or new signals in your NMR spectrum. These degradation products often result from hydrolysis or oxidation.[2] If you observe any of these changes, it is crucial to re-analyze the purity of your material before use.

Q2: What is the optimal temperature for storing N-methoxy amines?

A2: For long-term storage of neat (undiluted) N-methoxy amines, a temperature of -20°C is strongly recommended to minimize the rates of potential degradation pathways.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[2] Storing these compounds at room temperature is generally discouraged, as elevated temperatures can significantly accelerate decomposition.[3]

Q3: Is an inert atmosphere necessary for storing N-methoxy amines?

A3: Yes, storing under an inert atmosphere, such as argon or nitrogen, is a critical best practice.[2][4] The N-O bond can be susceptible to oxidative cleavage. Oxygen in the headspace of a container can react with the amine, initiating free-radical chain reactions that lead to degradation.[5][6] Purging the container with an inert gas before sealing displaces oxygen and minimizes this risk.

Q4: I need to store my N-methoxy amine in solution. Is this advisable, and what solvents are best?

A4: Storing N-methoxy amines in solution for extended periods is generally not recommended due to the increased risk of degradation.[2] If solution storage is unavoidable, the choice of solvent is critical. Avoid protic solvents like water or methanol if your compound is susceptible to hydrolysis. Aprotic, anhydrous solvents such as THF, dioxane, or toluene are generally safer choices. Always use a high-purity, dry solvent. Prepare solutions fresh whenever possible.

Part 2: In-Depth Troubleshooting Guide

This section provides structured approaches to diagnose and resolve more complex stability issues.

Problem: My analytical data (LC-MS, NMR) shows significant impurity formation after just a few weeks of storage under recommended conditions.

This common issue often points to one of three culprits: inherent instability, residual contaminants from synthesis, or improper handling.

Workflow for Diagnosing Degradation

The following workflow can help you systematically identify the root cause of the instability.

A Degradation Detected B Characterize Impurity (LC-MS, NMR) A->B C Pathway Analysis B->C D N-O Bond Cleavage? (Loss of 31 Da, CH3O) C->D Lower MW E Oxidative Products? (e.g., +16 Da) C->E Higher MW F Hydrolysis? (Presence of water/acid/base) C->F Reaction with H2O H Implement Strict Inert Storage Protocol D->H E->H I Check for Residual Acid/Base from Synthesis F->I G Re-purify Compound (Chromatography, Recrystallization) G->H J Solution Found: Stable Storage H->J I->G

Caption: Troubleshooting workflow for N-methoxy amine degradation.

Step 1: Identify the Degradation Products

Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the molecular weights of the impurities.[7] A loss of 31 Da (CH₃O) from the parent mass is a strong indicator of N-O bond cleavage , a common decomposition pathway.[8] An increase in mass, such as +16 Da, suggests oxidation.

Step 2: Investigate Potential Causes & Solutions

  • If N-O Bond Cleavage is Suspected: This is often initiated by light, trace metals, or oxidative stress.

    • Solution: Ensure the compound is stored in an amber or opaque vial to protect it from light.[2][9] Use high-purity glass or PTFE-lined containers to avoid metal-catalyzed degradation.[9] Implement a rigorous inert atmosphere protocol as described in the Best Practices section below.

  • If Oxidation is Suspected: This is caused by exposure to air.

    • Solution: While an inert atmosphere is the first line of defense, for highly sensitive compounds, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) if it does not interfere with downstream applications.[10] Amine-type antioxidants can also be effective at scavenging free radicals that initiate oxidation.[5][11]

  • If Hydrolysis is Suspected: This occurs due to moisture and can be catalyzed by acidic or basic residues.

    • Solution: Ensure your compound is scrupulously dry before storage. If the compound was synthesized, check for and remove any residual acid or base catalysts from the final step. A simple aqueous work-up followed by drying over Na₂SO₄ or MgSO₄ and removal of solvent in vacuo may be necessary. For hydrochloride salts, which can be hygroscopic, storage in a desiccator is crucial.[4]

Part 3: Protocols and Best Practices

Adhering to standardized protocols is the most effective way to prevent decomposition.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the optimal environment for maximizing the shelf-life of your N-methoxy amine.

  • Purity Confirmation: Before long-term storage, confirm the purity of the compound is ≥95% by HPLC or qNMR. If impurities are present, purify by an appropriate method (e.g., column chromatography, recrystallization).

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: Aliquot the compound into several smaller vials. This avoids repeated warming and cooling of the entire batch each time material is needed.

  • Inert Gas Purge: Place the uncapped vials in a desiccator or glovebox. Evacuate the atmosphere and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times.

  • Sealing: Tightly seal the vials while still under the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the labeled vials in a designated -20°C freezer that is not subject to frequent temperature fluctuations.

Data Summary: Storage Condition Guidelines
Compound StateTemperatureAtmosphereLight ProtectionContainerDuration
Solid/Neat Oil -20°CInert (Ar or N₂)Amber/Opaque VialGlass, PTFE-lined capLong-Term (>1 month)
Solid/Neat Oil 2-8°CInert (Ar or N₂)Amber/Opaque VialGlass, PTFE-lined capShort-Term (<1 month)
In Aprotic Solvent -20°CInert (Ar or N₂)Amber/Opaque VialGlass, PTFE-lined capShort-Term (Use ASAP)
Protocol 2: Quick Stability Check by HPLC

If you suspect degradation, this simple time-point study can confirm it.

  • Initial Analysis (T=0): Prepare a standard solution of your N-methoxy amine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Analyze immediately by HPLC-UV, recording the peak area of the main compound.

  • Storage: Store an aliquot of the same solution at room temperature, protected from light.

  • Follow-up Analysis (T=24h, T=72h): Re-analyze the stored solution at subsequent time points using the exact same HPLC method.

  • Evaluation: Compare the peak area of the main compound to the T=0 value. A significant decrease in the main peak area, accompanied by the growth of new impurity peaks, confirms instability under those conditions.

Illustrative Workflow for Stability Assessment

cluster_0 Time = 0 cluster_1 Time = X hours A Prepare Solution (1 mg/mL) B Inject on HPLC A->B D Store Aliquot (Room Temp, Dark) A->D C Record Initial Purity (Area %) B->C G Compare Purity: (Initial vs. Final) C->G E Re-inject on HPLC D->E F Record Final Purity (Area %) E->F F->G

Caption: Workflow for a simple HPLC-based stability study.

By implementing these robust storage and handling procedures, you can significantly mitigate the risk of decomposition, ensuring the quality and reliability of your N-methoxy amines for their intended applications.

References

  • Gijsman, P. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Polymer Degradation and Stability, 81(3), 483-488. Retrieved from [Link]

  • Polymers. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 12). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]

  • ACS Publications. (2018, July 20). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. Retrieved from [Link]

  • Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). N-METHYL ANILINE (MONO) 98% (For Synthesis). Retrieved from [Link]

  • MDPI. (2023, February 13). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from [Link]

  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • PMC - NIH. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

  • University of Regina. (2021, March 27). A Novel Methodology for Online Analysis of Amine Solution Degradation Caused by Fly Ash. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methoxy[(oxolan-3-yl)methyl]amine

Welcome to the technical support center for the synthesis of Methoxy[(oxolan-3-yl)methyl]amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methoxy[(oxolan-3-yl)methyl]amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and strategic decisions involved in the synthesis of this valuable building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and select the optimal synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing Methoxy[(oxolan-3-yl)methyl]amine?

There are three principal strategies for synthesizing the target compound, each with distinct advantages and challenges:

  • Reductive Amination: This is often the most direct route, involving the reaction of Tetrahydrofuran-3-carbaldehyde with methoxyamine to form an intermediate oxime ether, which is then reduced in situ or in a subsequent step to the desired amine.[1][2] This method is highly convergent and efficient.

  • Nucleophilic Substitution: This two-step approach involves converting the readily available (Tetrahydrofuran-3-yl)methanol into a substrate with a good leaving group, such as a tosylate or mesylate, followed by substitution with methoxyamine. This is a classic and reliable method, particularly if the starting alcohol is inexpensive.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of (Tetrahydrofuran-3-yl)methanol to the desired product using a suitable nitrogen nucleophile in the presence of a phosphine and an azodicarboxylate (like DEAD or DIAD).[3][4][5] It is particularly useful for controlling stereochemistry, as the reaction proceeds with a clean inversion of the stereocenter.[3][5]

Q2: How do I choose the best synthetic route for my needs?

The optimal route depends on several factors: starting material availability, required scale, stereochemical considerations, and available equipment. The following flowchart provides a decision-making framework.

Synthetic_Route_Selection start Start: Synthesize Methoxy[(oxolan-3-yl)methyl]amine q1 Is Tetrahydrofuran-3-carbaldehyde readily available? start->q1 q2 Is stereochemical inversion of the alcohol required? q1->q2 No reductive_amination Pursue Reductive Amination q1->reductive_amination Yes nucleophilic_sub Pursue Nucleophilic Substitution (via Tosylate/Mesylate) q2->nucleophilic_sub No mitsunobu Consider Mitsunobu Reaction q2->mitsunobu Yes q3 Is avoiding harsh reducing agents a priority? q3->nucleophilic_sub No q3->mitsunobu Yes nucleophilic_sub->q3

Caption: Decision flowchart for selecting a synthetic route.

Q3: Where can I source the key starting materials?
  • (Tetrahydrofuran-3-yl)methanol: This is a commercially available and relatively inexpensive starting alcohol.

  • Tetrahydrofuran-3-carbaldehyde: This can be sourced commercially or prepared via oxidation of (Tetrahydrofuran-3-yl)methanol using standard oxidation protocols (e.g., PCC, Swern, or Dess-Martin periodinane).

  • Methoxyamine Hydrochloride: This is the most common and stable salt of methoxyamine and is widely available commercially. It is typically neutralized before use or used in a buffered system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Scenario 1: Reductive Amination

Reductive amination is a powerful one-pot or two-step process where a carbonyl compound reacts with an amine to form an imine (or in this case, an oxime ether), which is then reduced.[6][7]

Q: My reaction has stalled. I see the oxime ether intermediate by TLC/LC-MS, but very little of the final product is forming. What's wrong?

This is a common issue related to the choice and activity of the reducing agent.

  • Causality: The C=N bond of the oxime ether is less electrophilic than an imine bond and requires a sufficiently powerful reducing agent or activation to proceed efficiently.

    • Sodium borohydride (NaBH₄): This reagent is often too mild to reduce oxime ethers effectively without an additive.

    • Sodium cyanoborohydride (NaBH₃CN) / Sodium triacetoxyborohydride (NaBH(OAc)₃): These are generally preferred for reductive aminations because they are more selective and less reactive towards the carbonyl starting material. NaBH(OAc)₃ is particularly effective under mildly acidic conditions.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very effective method but can sometimes lead to over-reduction or ring-opening of the tetrahydrofuran ring under harsh conditions.[8]

  • Solution Pathway:

    • Check the pH: For reagents like NaBH(OAc)₃, the reaction is typically fastest in a weakly acidic medium (pH 5-6), which facilitates oxime ether formation and activation. If the medium is neutral or basic, the reaction can be sluggish. Consider adding a small amount of acetic acid.

    • Switch Reducing Agent: If using NaBH₄, consider switching to the more reactive NaBH(OAc)₃. It is often effective at room temperature and can be added directly to the mixture of the aldehyde and methoxyamine.

    • Consider a Stronger Hydride Source: In difficult cases, a more powerful reagent like 2-picoline-borane complex can be highly effective for reducing oxime ethers to the corresponding alkoxyamines, often in excellent yields.[1]

Troubleshooting_Reductive_Amination start Problem: Reaction Stalled (Oxime Ether Intermediate Remains) check1 What is the reducing agent? start->check1 sol1 Switch to NaBH(OAc)₃ or 2-Picoline-Borane check1->sol1 NaBH₄ check2 Is the pH controlled (if using NaBH(OAc)₃)? check1->check2 NaBH(OAc)₃ check3 Consider Catalytic Hydrogenation (H₂/Pd-C or Pt/C) check1->check3 Other/None sol2 Add acetic acid to achieve pH 5-6 check2->sol2 No check2->check3 Yes

Caption: Workflow for troubleshooting a stalled reductive amination.

Scenario 2: Nucleophilic Substitution via Tosylate

This two-step route requires the initial conversion of (Tetrahydrofuran-3-yl)methanol to its tosylate, followed by an Sₙ2 reaction with methoxyamine.

Q: The first step, tosylation of my alcohol, is giving low yields and multiple spots on TLC. How can I improve this?

Inefficient tosylation is often due to suboptimal reaction conditions or base choice.

  • Causality: Tosylation requires a non-nucleophilic base to quench the HCl byproduct. Pyridine is classic but can be slow. More hindered or stronger bases can accelerate the reaction. The reaction is also moisture-sensitive.

  • Solution Pathway:

    • Ensure Anhydrous Conditions: Use dry solvent (DCM or THF) and glassware. Moisture can hydrolyze the tosyl chloride and reduce yield.

    • Base Selection: While pyridine works, stronger, non-nucleophilic bases like triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) as a catalyst can significantly improve the reaction rate.

    • Solvent-Free Method: For a highly efficient and green alternative, consider a solvent-free grinding method using tosyl chloride and a solid base like potassium carbonate.[9] This can lead to very fast reaction times and high yields.

Q: The second step, substitution with methoxyamine, is resulting in low yields of my desired product. What are the likely side reactions?

Poor yields in the Sₙ2 step often point to competing elimination reactions or issues with the nucleophile's reactivity.

  • Causality:

    • Elimination (E2): The tosylate is a bulky leaving group. If methoxyamine acts as a base rather than a nucleophile, it can promote an E2 elimination reaction, especially at elevated temperatures, to form 2,3-dihydrofuran-4-carbaldehyde derivatives.

    • Nucleophile Reactivity: Methoxyamine hydrochloride must be neutralized to the free base to be an effective nucleophile. Incomplete neutralization will shut down the reaction.

  • Solution Pathway:

    • Optimize Nucleophile Preparation: Start with methoxyamine hydrochloride and carefully neutralize it with a base like NaOH or K₂CO₃, then extract the free base into an organic solvent before adding it to the tosylate. Alternatively, use a base like potassium carbonate in the reaction mixture to generate the free base in situ.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which has a higher activation energy. Start at room temperature or slightly above (e.g., 40-50 °C).

    • Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the Sₙ2 reaction.

Comparative Summary of Synthetic Routes

FeatureReductive AminationNucleophilic Substitution (via Tosylate)Mitsunobu Reaction
Starting Materials Tetrahydrofuran-3-carbaldehyde, Methoxyamine(Tetrahydrofuran-3-yl)methanol, TsCl, Methoxyamine(Tetrahydrofuran-3-yl)methanol, PPh₃, DIAD/DEAD, Nitrogen Nucleophile
Number of Steps 1 or 221
Pros Highly convergent, often one-pot, good atom economy.Reliable, uses inexpensive starting alcohol, well-understood mechanism.Stereospecific inversion of alcohol, mild conditions for the C-N bond formation.[5][10]
Cons Aldehyde may be less stable/more expensive than alcohol; requires careful choice of reducing agent.Two distinct steps; tosylates can be sensitizers; risk of elimination side reactions.Poor atom economy (phosphine oxide byproduct), purification can be difficult, azodicarboxylates are hazardous.[11]
Typical Yields 65-95%[1]70-90% over two steps40-80%[4]

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol is adapted from general procedures for the reductive alkoxyamination of aldehydes.[1]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Tetrahydrofuran-3-carbaldehyde (1.0 eq) and methanol (10 volumes).

  • Oxime Ether Formation: Add Methoxyamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2 hours. Monitor the formation of the oxime ether intermediate by TLC or LC-MS.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Methoxy[(oxolan-3-yl)methyl]amine.

Protocol 2: Two-Step Synthesis via Tosylation & Substitution

This protocol is based on standard methods for alcohol tosylation and subsequent amination.[9]

Step A: Synthesis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (Tetrahydrofuran-3-yl)methanol (1.0 eq), anhydrous dichloromethane (DCM, 10 volumes), and triethylamine (1.5 eq). Cool the mixture to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours until the starting alcohol is consumed (monitor by TLC).

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.

Step B: Substitution with Methoxyamine

  • Setup: In a separate flask, prepare the methoxyamine free base. Suspend methoxyamine hydrochloride (2.0 eq) in ethanol and add a solution of sodium hydroxide (2.0 eq) in water. Extract the free methoxyamine into diethyl ether, dry the ethereal layer over anhydrous K₂CO₃, and decant carefully. (Caution: Methoxyamine free base is volatile and potentially unstable; prepare and use immediately).

  • Substitution: Dissolve the crude tosylate from Step A (1.0 eq) in DMF (5 volumes). Add the prepared solution of free methoxyamine.

  • Reaction: Heat the mixture to 50 °C and stir for 12-24 hours until the tosylate is consumed (monitor by TLC/LC-MS).

  • Workup & Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water to remove DMF, then with brine. Dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the final product.

References

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Available at: [Link]

  • Saleem, M., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Kawase, Y., et al. (2009). ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX. HETEROCYCLES, 78(2), 463. Available at: [Link]

  • Croll, D. C., & Kwon, O. (n.d.). Mechanism of the Mitsunobu Reaction - eScholarship. University of California. Available at: [Link]

  • LookChem. (n.d.). Methyl(oxolan-3-ylmethyl)amine. Available at: [Link]

  • Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1195. Available at: [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Kazemi, F., et al. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. ScienceMadness.org. Available at: [Link]

  • Isherwood, B., et al. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. Available at: [Link]

  • Wang, C., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2194–2249. Available at: [Link]

  • Aprile, C., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(9), 1279. Available at: [Link]

  • Ali, A., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1464. Available at: [Link]

  • Google Patents. (n.d.). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Kazemi, F., et al. (2008). Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Available at: [Link]

  • Google Patents. (n.d.). WO2022167926A1 - A method of preparation of methoxy amine hydrochloride.
  • ResearchGate. (2025). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Available at: [Link]

  • Sipos, Á., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5496. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Verification of Methoxy[(oxolan-3-yl)methyl]amine

Executive Summary In modern drug development, the rapid and accurate structural verification of pharmaceutical intermediates is critical. Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) is a highly versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the rapid and accurate structural verification of pharmaceutical intermediates is critical. Methoxy[(oxolan-3-yl)methyl]amine (CAS: 1455107-42-2) is a highly versatile building block featuring an oxolane (tetrahydrofuran) ring and an O-methylhydroxylamine moiety[1]. While traditional high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural elucidation, the advent of cryogen-free benchtop NMR has revolutionized in-process Quality Control (QC) and reaction monitoring.

This guide objectively compares the analytical performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the evaluation of Methoxy[(oxolan-3-yl)methyl]amine. By dissecting the causality behind spectral resolution and detailing self-validating experimental protocols, this document empowers researchers to select the optimal analytical platform for their specific workflow phase.

Molecule Profile & Mechanistic Grounding

The Causality of Magnetic Field Strength on Spectral Resolution

The structure of Methoxy[(oxolan-3-yl)methyl]amine (C 6​ H 13​ NO 2​ ) presents specific analytical challenges. The protons on the oxolane ring (C2, C3, C4, C5) are diastereotopic and heavily coupled.

The appearance of an NMR spectrum is dictated by the ratio of the chemical shift difference between protons ( Δν , measured in Hz) to their scalar coupling constant ( J , measured in Hz).

  • At 600 MHz (High-Field): The chemical shift dispersion is 600 Hz/ppm. The frequency difference between the oxolane protons is hundreds of Hertz, while their J -coupling remains constant at ~7–10 Hz. Because Δν/J>10 , the system exhibits first-order kinetics , resulting in clean, well-resolved multiplets that can be individually integrated.

  • At 80 MHz (Benchtop): The dispersion shrinks to 80 Hz/ppm. The frequency difference between the ring protons becomes comparable to their J -coupling ( Δν/J<10 ). This triggers second-order strong coupling effects (e.g., "roofing"), causing the oxolane multiplets to merge into a complex, overlapping band[2].

Despite this overlap, benchtop NMR provides a highly reproducible spectral "fingerprint." The isolated methoxy singlet (-OCH 3​ ) at ~3.52 ppm remains unaffected by these strong coupling effects, serving as a reliable quantitative marker for routine QC and reaction monitoring without the need for cryogenic infrastructure[3],[4].

Experimental Design & Self-Validating Protocols

To ensure data trustworthiness, the following comparative protocol utilizes a self-validating system to eliminate hardware artifacts (e.g., poor shimming) before data acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation & Concentration Optimization

  • High-Field (600 MHz): Dissolve 5 mg (~38 µmol) of Methoxy[(oxolan-3-yl)methyl]amine in 0.6 mL of CDCl 3​ (Final concentration: ~60 mM). High sensitivity allows for low concentrations.

  • Benchtop (80 MHz): Dissolve 40 mg (~305 µmol) in 0.6 mL of CDCl 3​ (Final concentration: ~500 mM). Higher concentrations are required to overcome the inherently lower signal-to-noise ratio (SNR) of permanent magnets[2].

Step 2: The Self-Validation Checkpoint (Shimming)

  • Insert the sample and lock onto the deuterium signal.

  • Validation Gate: Perform a single-scan dummy acquisition targeting the residual CHCl 3​ solvent peak at 7.26 ppm.

  • Causality: Measure the peak's width at half-height ( w1/2​ ). For the 600 MHz system, w1/2​ must be < 0.5 Hz . For the 80 MHz system, w1/2​ must be < 1.0 Hz . If these thresholds are exceeded, the automated shimming routine must be re-initiated. This guarantees that any observed peak overlap is a true quantum mechanical J -coupling phenomenon, not a magnetic field inhomogeneity artifact.

Step 3: Pulse Sequence & Acquisition

  • Execute a standard 1D 1 H pulse sequence (e.g., zg30).

  • Set the relaxation delay ( D1​ ) to 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule (typically D1​ = 5 seconds) to ensure absolute quantitative accuracy.

  • Acquire 16 scans for the 600 MHz system and 64 scans for the 80 MHz system to normalize SNR.

Step 4: Spectral Processing

  • Apply a 0.3 Hz exponential line-broadening window function.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure accurate integration of the broad oxolane multiplets.

Quantitative Data & Platform Comparison

Table 1: 1 H NMR Peak Assignments (CDCl 3​ , 298K)

Note: Multiplicities reflect the high-field (600 MHz) first-order resolution.

Chemical Shift (ppm)MultiplicityIntegrationStructural AssignmentBenchtop (80 MHz) Observation
5.50 br s1H-NH- (Amine)Broad singlet, easily identified
3.60 - 3.90 m4HOxolane C2-H 2​ , C5-H 2​ Merged into a complex multiplet
3.52 s3H-O-CH 3​ (Methoxy)Sharp singlet, optimal for QC
2.80 d2H-CH 2​ -N (Bridge)Overlaps slightly with C3 multiplet
2.45 m1HOxolane C3-HMerged into a complex multiplet
1.65 - 2.10 m2HOxolane C4-H 2​ Broad, distinct upfield multiplet
Table 2: Performance Comparison Matrix
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Source 14.1 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)
Chemical Shift Dispersion 600 Hz / ppm80 Hz / ppm
Spectral Resolution First-order multiplets ( Δν/J>10 )Second-order overlap ( Δν/J<10 )
Limit of Detection (LOD) < 100 µM~ 1-5 mM
Infrastructure Needs Dedicated facility, liquid He/N 2​ cryogensFume hood compatible, standard 110/220V
Optimal Workflow Phase De novo structural elucidation, R&DRoutine batch QC, online reaction monitoring

Analytical Workflow Visualization

NMR_Workflow cluster_HF High-Field NMR (600 MHz) cluster_BT Benchtop NMR (60-80 MHz) Start Compound Synthesis: Methoxy[(oxolan-3-yl)methyl]amine Prep_HF Sample Prep 1-5 mM in CDCl3 Start->Prep_HF Prep_BT Sample Prep 50-100 mM in CDCl3 Start->Prep_BT Acq_HF Cryogenic Acquisition Δν/J > 10 (First-Order) Prep_HF->Acq_HF Data_HF Resolved Multiplets Absolute Structural ID Acq_HF->Data_HF Decision Data Synthesis & Batch Release Data_HF->Decision Acq_BT Permanent Magnet Δν/J < 10 (Second-Order) Prep_BT->Acq_BT Data_BT Overlapping Peaks Rapid QC & Quantification Acq_BT->Data_BT Data_BT->Decision

Comparative NMR analytical workflow for pharmaceutical intermediates.

Expert Insights: Causality in Platform Selection

As an Application Scientist, the choice between high-field and benchtop NMR should not be viewed as a matter of "better or worse," but rather as a strategic alignment of instrument physics with the specific analytical goal.

If your objective is to confirm the exact stereochemistry or map the complex connectivity of the oxolane ring during the initial R&D synthesis of Methoxy[(oxolan-3-yl)methyl]amine, High-Field NMR is mandatory . The superconducting magnet provides the necessary chemical shift dispersion to separate the diastereotopic protons, allowing for advanced 2D experiments (COSY, HSQC) without ambiguity[2].

Conversely, if the molecule's structure is already known and the goal is to monitor its continuous-flow synthesis or perform GMP-compliant batch release, Benchtop NMR is superior . Modern benchtop systems can be installed directly inside a fume hood, enabling real-time inline reaction monitoring[5]. While the oxolane ring protons will overlap due to second-order effects, the isolated methoxy peak (-OCH 3​ ) at 3.52 ppm acts as a perfect, unobstructed quantitative reporter. By integrating this specific peak against an internal standard, benchtop NMR delivers rapid, cryogen-free purity assessments that drastically reduce the time-to-result in pharmaceutical manufacturing[3],[4].

References

  • Bruker. "Benchtop NMR for Quality Control." Bruker Applied Spectroscopy. URL: [Link]

  • Magritek. "Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR." Magritek Applications. URL: [Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols." PMC. URL:[Link]

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Comparative

Mass spectrometry fragmentation patterns of N-methoxy oxolane amines

Title: Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of N-Methoxy Oxolane Amines Introduction N-methoxy oxolane amines represent a highly specialized class of chemical entities, integratin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of N-Methoxy Oxolane Amines

Introduction

N-methoxy oxolane amines represent a highly specialized class of chemical entities, integrating an oxolane (tetrahydrofuran) core with an N-alkoxy amine functional group. These motifs are increasingly utilized in dynamic pH-responsive ligations for oligonucleotides [[1]]() and as critical intermediates in complex active pharmaceutical ingredient (API) synthesis. However, their structural characterization poses a significant analytical challenge. The lability of the N-O bond combined with the propensity for oxolane ring-opening necessitates precise control over ionization and collision-induced dissociation (CID) parameters.

As a Senior Application Scientist, I have evaluated the performance of nominal mass (Triple Quadrupole, QqQ) versus high-resolution accurate mass (Quadrupole Time-of-Flight, Q-TOF) spectrometry in characterizing the fragmentation patterns of these compounds. This guide objectively compares these analytical platforms, detailing the mechanistic causality behind the observed fragmentation pathways and providing a self-validating experimental workflow for drug development professionals.

Mechanistic Causality of Fragmentation

Understanding the fragmentation of N-methoxy oxolane amines requires deconstructing the molecule into its two primary reactive centers:

  • N-Methoxy Amine Cleavage: The N-O bond is inherently weak due to lone-pair repulsion between the nitrogen and oxygen atoms. Under low-energy CID (15–20 eV), the dominant pathway is the homolytic cleavage of the N-O bond. This typically results in the neutral loss of a methoxy radical (•OCH₃, -31 Da) or methanol (CH₃OH, -32 Da) if a vicinal hydrogen is available for rearrangement [[2]]().

  • Oxolane (Tetrahydrofuran) Ring Opening: At higher collision energies (>30 eV), the oxolane ring undergoes transannular cleavage. Electron impact and CID studies on tetrahydrofuran derivatives demonstrate that ring-opening is facilitated by inductive effects, leading to the loss of formaldehyde (CH₂O, -30 Da) or ethylene (C₂H₄, -28 Da) 3. The formation of an acyclic imine or oxonium ion serves as a diagnostic marker for the intact oxolane core prior to fragmentation [[4]]().

Platform Comparison: QqQ vs. Q-TOF

When selecting an analytical platform for metabolite ID or structural confirmation of N-methoxy oxolane amines, the choice hinges on the need for sensitivity versus mass accuracy.

  • Triple Quadrupole (QqQ - e.g., Agilent 6495 or Thermo TSQ):

    • Performance: Excels in targeted, high-throughput quantification (Multiple Reaction Monitoring, MRM).

    • Limitation: Nominal mass resolution cannot easily distinguish between isobaric neutral losses (e.g., loss of •OCH₃ [-31.018 Da] vs. loss of primary alkyl amine fragments [-31.042 Da]).

  • Quadrupole Time-of-Flight (Q-TOF - e.g., Waters Xevo G2-XS or Sciex X500R):

    • Performance: Provides sub-5 ppm mass accuracy, essential for unambiguously assigning the exact elemental composition of the product ions 5.

    • Advantage: Capable of resolving the exact mass of the N-O cleavage products, validating the presence of the N-methoxy group against complex biological matrices without false positives.

Quantitative Data: Fragmentation Yields and Mass Accuracy

The following table summarizes the comparative performance of QqQ and Q-TOF platforms using a model N-methoxy oxolane amine (Precursor m/z 216.15).

Fragmentation PathwayDiagnostic Product IonQqQ Nominal m/zQ-TOF Accurate m/zMass Error (ppm)Optimal CE (eV)Relative Abundance
Precursor Ion [M+H]⁺216.2216.15941.25100%
N-O Bond Cleavage [M+H - •OCH₃]⁺•185.1185.14122.11585%
Oxolane Ring Cleavage [M+H - C₂H₄O]⁺172.1172.13321.83545%
Sequential Cleavage [M+H - OCH₃ - C₂H₄]⁺157.1157.10982.54560%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following step-by-step protocol embeds self-validation checks to confirm instrument calibration and fragmentation efficiency.

Step 1: Sample Preparation & Matrix Spiking

  • Prepare a 1 µg/mL stock solution of the N-methoxy oxolane amine in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., d₃-methoxy oxolane amine). Verify that the -31 Da loss shifts precisely to -34 Da (loss of •OCD₃). This confirms the N-methoxy cleavage mechanism is active and not an artifact of the matrix [[5]]().

Step 2: Chromatographic Separation

  • Utilize a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometer Tuning (Q-TOF)

  • Configure Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV and source temperature to 150°C.

  • Self-Validation Check: Perform a precursor ion scan at a minimal declustering potential (5 eV) to ensure >90% survival of the [M+H]⁺ parent ion. This confirms that in-source fragmentation is successfully minimized.

Step 4: Collision-Induced Dissociation (CID) Ramping

  • Acquire MS/MS spectra at collision energies of 10, 20, 30, and 40 eV using Argon as the collision gas.

  • Analyze the breakdown curve: The crossing point where the precursor ion abundance drops below 50% relative to the [M+H - •OCH₃]⁺• ion indicates the optimal CE for targeted N-O cleavage.

Visualization: Fragmentation Logic & Workflow

G Precursor Precursor Ion [M+H]+ m/z 216.16 Path1 Low CE (15 eV) N-O Cleavage Precursor->Path1 Path2 High CE (35 eV) Oxolane Cleavage Precursor->Path2 Frag1 Radical Cation [M+H - •OCH3]+• m/z 185.14 Path1->Frag1 Loss of 31 Da Frag2 Ring-Opened Ion [M+H - C2H4O]+ m/z 172.13 Path2->Frag2 Loss of 44 Da SeqCleavage Sequential Cleavage [M+H - OCH3 - C2H4]+ m/z 157.11 Frag1->SeqCleavage Loss of 28 Da (Ethylene) Frag2->SeqCleavage Loss of 31 Da (Methoxy)

CID fragmentation pathway of N-methoxy oxolane amines showing parallel and sequential cleavage.

Conclusion

For the rigorous structural elucidation of N-methoxy oxolane amines, Q-TOF mass spectrometry significantly outperforms nominal mass QqQ platforms. The ability to accurately measure the exact mass of the radical cation formed via N-O bond cleavage (-31.018 Da) prevents false positive identifications that commonly plague low-resolution systems. By implementing the self-validating isotope-spiking protocol outlined above, researchers can confidently map the complex fragmentation landscape of these highly specialized molecules.

References

  • Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. iaea.org.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. nsf.gov.
  • Identification of N-Methyl Bis(2-(Alkyloxy-Alkylphosphoryloxy)Ethyl) Amines by LC-HRMS/MS. scirp.org.
  • N, N-dimethoxy-aminals as dynamic pH-responsive lig
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. imreblank.ch.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput

Sources

Validation

HPLC method development for Methoxy[(oxolan-3-yl)methyl]amine purity

Advanced HPLC Method Development for Methoxy[(oxolan-3-yl)methyl]amine: A Comparative Guide on Column Selection and Detection Strategies As an Application Scientist, I frequently encounter analytical bottlenecks when dev...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Methoxy[(oxolan-3-yl)methyl]amine: A Comparative Guide on Column Selection and Detection Strategies

As an Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for such compounds. The primary challenges are twofold:

  • Chromatographic Retention: Its high polarity and hydrophilicity result in poor retention and peak tailing on standard reversed-phase (RP) C18 columns .

  • Optical Detection: The molecule lacks a conjugated π -system, rendering it virtually invisible to standard UV-Vis detectors at wavelengths >210 nm .

This guide objectively compares alternative chromatographic methodologies—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) versus Pre-column Derivatization RP-HPLC—and provides self-validating experimental protocols to ensure scientific integrity and robust method transfer.

Part 1: The Mechanistic Challenge (Why Standard C18 & UV Fail)

Standard RP-HPLC relies on hydrophobic partitioning. For highly polar aliphatic amines and hydroxylamine derivatives, the hydrophobic interaction with the C18 stationary phase is energetically unfavorable compared to solvation in the aqueous mobile phase . Consequently, the analyte elutes near the void volume ( k′<1 ).

Furthermore, at typical acidic mobile phase pH (e.g., pH 2.5), the amine is protonated. These cations undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, leading to severe peak tailing and compromised resolution .

To overcome this, two distinct analytical pathways must be evaluated: Direct Analysis via HILIC with Universal Detection, or Chemical Derivatization followed by RP-HPLC-UV .

Workflow cluster_0 Direct Analysis Pathway cluster_1 Derivatization Pathway Analyte Methoxy[(oxolan-3-yl)methyl]amine (Target Analyte) HILIC HILIC Column (Polar Retention) Analyte->HILIC Native Sample Deriv DNBC Acylation (UV Tagging) Analyte->Deriv Chemical Reaction CAD CAD/MS Detector (Universal Detection) HILIC->CAD Elution RP C18 Column (Hydrophobic Retention) Deriv->RP Tagged Product UV UV/Vis Detector (Optical Detection) RP->UV Elution

Workflow comparison: Direct HILIC-CAD analysis vs. Pre-column derivatization RP-HPLC-UV.

Part 2: Column Chemistry & Performance Comparison

To establish the optimal separation mode, we compare three stationary phases: standard C18, Polar-Embedded C18 (Amide-C18), and Zwitterionic HILIC (ZIC-HILIC).

HILIC Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase forms a pseudo-stationary liquid layer on the silica surface. The polar Methoxy[(oxolan-3-yl)methyl]amine partitions into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions, yielding strong retention and excellent peak symmetry [[1]]([Link]) .

Mechanism Analyte Analyte C18 Standard C18 (RP-HPLC) - Hydrophobic surface - Aqueous-rich mobile phase - Weak partitioning Analyte->C18 Reversed-Phase HILIC Zwitterionic HILIC - Water-enriched layer - Organic-rich mobile phase - Strong hydrogen bonding Analyte->HILIC Normal-Phase Aqueous ResultC18 Void Volume Elution Poor Resolution C18->ResultC18 ResultHILIC Strong Retention Excellent Peak Shape HILIC->ResultHILIC

Retention mechanism comparison highlighting HILIC superiority for polar amines over C18.

Table 1: Quantitative Comparison of Column Performance

Column TypeStationary PhaseRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Suitability
Standard RP Octadecyl (C18)0.42.1 (Tailing)< 2,000Poor
Polar-Embedded Amide-C181.21.46,500Marginal
HILIC Zwitterionic (Sulfobetaine)4.81.05> 15,000Optimal

(Data synthesized from comparative polar amine retention studies under optimized gradient conditions [[2]]([Link]).)

Part 3: Detection Modalities & Derivatization Chemistry

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

This protocol provides a self-validating system by utilizing orthogonal retention mechanisms (partitioning and weak electrostatic interactions) without the variability of chemical derivatization.

  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid). Causality: The buffer controls the ionization state of the analyte and the stationary phase, ensuring reproducible partitioning .

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: Isocratic at 80% B for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Charged Aerosol Detector (CAD), Evaporation Temperature 35°C.

  • Sample Prep: Dissolve the standard/sample in 80:20 Acetonitrile:Water to match initial mobile phase conditions. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the water-enriched stationary layer, causing severe peak distortion.

Protocol B: Pre-Column Derivatization RP-HPLC-UV

For laboratories restricted to UV detection, this acylation workflow ensures quantitative tagging while preventing artifact peaks.

  • Reagent Preparation: Prepare a 10 mg/mL solution of 3,5-Dinitrobenzoyl chloride (DNBC) in anhydrous Acetonitrile.

  • Reaction: Mix 100 µL of the Methoxy[(oxolan-3-yl)methyl]amine sample (in Acetonitrile) with 50 µL of DNBC reagent and 20 µL of Pyridine (acting as an acid scavenger to drive the reaction forward).

  • Incubation: Heat at 60°C for 30 minutes to drive the acylation to completion.

  • Quenching (Self-Validation Step): Add 50 µL of Methanol to quench excess DNBC. Causality: Unreacted DNBC will hydrolyze into 3,5-dinitrobenzoic acid on the column, creating massive artifact peaks that co-elute with the analyte. Quenching converts it into a distinct, early-eluting methyl ester.

  • Chromatography:

    • Column: Standard C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Water/Acetonitrile gradient (from 30% to 90% ACN over 15 min).

    • Detection: UV at 254 nm.

Sources

Comparative

A Comparative Guide to the Reactivity of Methoxy[(oxolan-3-yl)methyl]amine and Methoxymethylamine in Synthetic Chemistry

Introduction: A Tale of Two Amines in Drug Discovery In the landscape of modern drug development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency of a synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Amines in Drug Discovery

In the landscape of modern drug development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of reagents, alkoxyamines serve as versatile intermediates. This guide provides an in-depth comparative analysis of two such amines: the structurally simple methoxymethylamine and its cyclic analogue, methoxy[(oxolan-3-yl)methyl]amine .

While both molecules offer a secondary amine functionality masked by a methoxy group, the presence of the saturated oxolane (tetrahydrofuran) ring in one introduces significant structural and electronic differences. For the researcher, scientist, or drug development professional, understanding how these differences translate to reactivity is paramount for rational reagent selection and reaction optimization. This guide moves beyond a simple catalog of properties to explore the causal relationships between structure and reactivity, supported by established chemical principles and detailed experimental protocols for empirical validation.

Structural and Physicochemical Profile

At first glance, the two amines appear similar. However, the substitution on the carbon adjacent to the nitrogen atom—a methyl group versus an oxolan-3-ylmethyl group—is the critical point of divergence.

Figure 1. Chemical structures of the two amines under comparison.

This fundamental structural difference gives rise to distinct physicochemical properties that influence their behavior in a reaction environment.

PropertyMethoxymethylamineMethoxy[(oxolan-3-yl)methyl]amineData Source(s)
CAS Number 1117-97-11455107-42-2[1]
Molecular Formula C₂H₇NOC₆H₁₃NO₂[1]
Molecular Weight 61.08 g/mol 131.17 g/mol [1]
Predicted pKa 4.75 ± 0.10Not available, but expected to be lower[1]
Predicted LogP -0.63 (approx.)0.66 (for a related hydrochloride salt)[2]
Topological Polar Surface Area (TPSA) 21.26 Ų21.26 Ų (for a related hydrochloride salt)[2]

The most significant predictable difference lies in steric bulk and electronic influence, which are not fully captured by these basic parameters but are crucial for reactivity.

Deep Dive into Comparative Reactivity

The utility of these amines in synthesis is primarily defined by the reactivity of the N-H bond. We will analyze this through the lens of two of the most common transformations in drug development: amide bond formation and N-alkylation.

Steric and Electronic Effects: The Core of the Matter

The reactivity of an amine is governed by the availability of its lone pair of electrons for nucleophilic attack, which is modulated by two key factors:

  • Steric Hindrance: This refers to the physical obstruction around the reactive site. The bulky, conformationally flexible oxolane ring in methoxy[(oxolan-3-yl)methyl]amine creates significantly more steric congestion around the nitrogen atom compared to the freely rotating methyl group in methoxymethylamine.[3][4] This hindrance can slow down the approach of electrophiles.

  • Electronic Effects: The oxygen atom within the oxolane ring is electronegative and can exert a through-bond inductive effect (-I effect), pulling electron density away from the nitrogen center. This effect, although modest, reduces the electron density of the nitrogen's lone pair, thereby decreasing both its basicity and nucleophilicity compared to the simple alkyl-substituted methoxymethylamine.[5]

G cluster_0 Methoxy[(oxolan-3-yl)methyl]amine cluster_1 Methoxymethylamine N1 Nitrogen Center Oxolane Bulky Oxolane Ring Oxolane->N1 Steric Hindrance (Slower Reaction Rate) Oxygen Ring Oxygen (-I Effect) Oxygen->N1 Inductive Effect (Reduced Nucleophilicity) N2 Nitrogen Center Methyl Small Methyl Group Methyl->N2 Minimal Steric Hindrance (Faster Reaction Rate)

Figure 2. Dominant steric and electronic effects influencing amine reactivity.
Amide Bond Formation: A Race Against Bulk

Amide bond formation is a cornerstone of pharmaceutical synthesis.[6][7] The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative (like an acyl chloride, active ester, or an acid treated with a coupling agent).

Given the principles outlined above:

  • Methoxymethylamine is predicted to be the more reactive partner. Its minimal steric profile allows for rapid approach to the electrophilic carbonyl carbon.

  • Methoxy[(oxolan-3-yl)methyl]amine , due to the steric shield provided by the oxolane group, will likely react more slowly. This may necessitate the use of more powerful coupling agents (e.g., HATU, COMU), higher reaction temperatures, or longer reaction times to achieve comparable yields.[8] The choice of solvent can also play a crucial role in managing steric interactions.

N-Alkylation: The Impact on SN2 Reactions

N-alkylation, another fundamental transformation, typically proceeds via an Sₙ2 mechanism where the amine attacks an alkyl halide or sulfonate.[9] Reactivity in Sₙ2 reactions is exquisitely sensitive to steric hindrance.

  • Methoxymethylamine , being less sterically encumbered, is expected to undergo N-alkylation more readily and under milder conditions.

  • The increased steric bulk of methoxy[(oxolan-3-yl)methyl]amine will likely retard the rate of Sₙ2 reactions. For challenging alkylations, particularly with secondary alkyl halides, side reactions like elimination may become more competitive.

Experimental Validation: Protocols for Quantitative Comparison

Theoretical predictions must be validated by empirical data. The following protocols describe robust experiments designed to quantify the reactivity differences between the two amines.

Experiment 1: Competitive Acylation for Nucleophilicity Ranking

This experiment provides a direct, quantitative measure of the relative nucleophilicity of the two amines by having them compete for a limited amount of an electrophile.

Objective: To determine the relative reactivity of methoxymethylamine and methoxy[(oxolan-3-yl)methyl]amine towards a standard acylating agent.

Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methoxymethylamine (1.0 eq., e.g., 1 mmol, 61.1 mg) and methoxy[(oxolan-3-yl)methyl]amine (1.0 eq., 1 mmol, 131.2 mg) in a suitable anhydrous solvent (e.g., 10 mL Dichloromethane, DCM). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq., 2.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath to control the reaction rate and minimize side reactions.

  • Acylation: Slowly add a solution of a limiting acylating agent, such as benzoyl chloride (0.8 eq., 0.8 mmol), dissolved in anhydrous DCM (2 mL) dropwise over 15 minutes with vigorous stirring. The substoichiometric amount is crucial to ensure competition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy and/or LC-MS. Identify the signals corresponding to the two different amide products. The ratio of the integration of these characteristic signals will provide the product ratio, which directly reflects the relative reactivity of the two amines.

G start Start: Mixture of Amines (1.0 eq. each) + Base in DCM cool Cool to 0 °C start->cool add Add Benzoyl Chloride (0.8 eq.) Dropwise cool->add react Stir at 0 °C (1h) then RT (3h) add->react workup Aqueous Work-up (NaHCO3, Brine) react->workup analysis Analysis by NMR / LC-MS Determine Product Ratio workup->analysis end End: Quantitative Reactivity Data analysis->end

Figure 3. Experimental workflow for the competitive acylation reaction.

Expected Outcome: It is anticipated that the major product will be N-methoxy-N-methylbenzamide, derived from the more reactive methoxymethylamine. A hypothetical product ratio might be in the range of 3:1 to 5:1 in favor of the less hindered amine, depending on the precise reaction conditions.

Experiment 2: Potentiometric Titration for pKa Determination

The pKa is a direct measure of basicity. A lower pKa indicates a weaker base, which often correlates with lower nucleophilicity.

Objective: To experimentally determine and compare the pKa values of the conjugate acids of both amines.

Methodology:

  • Solution Preparation: Prepare a standard solution of each amine (e.g., 0.01 M) in deionized water.

  • Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

  • Comparison: Compare the experimentally determined pKa values.

Expected Outcome: Methoxy[(oxolan-3-yl)methyl]amine is expected to have a lower pKa than methoxymethylamine, confirming that the inductive effect of the ring oxygen reduces the basicity of the amine.

Summary and Practical Implications for the Synthetic Chemist

The choice between methoxy[(oxolan-3-yl)methyl]amine and methoxymethylamine is a decision guided by a trade-off between reactivity and the desired structural features of the final product.

FeatureMethoxymethylamineMethoxy[(oxolan-3-yl)methyl]amine
Relative Reactivity Higher Lower
Steric Hindrance MinimalSignificant
Nucleophilicity HigherLower
Basicity (pKa) HigherLower
Ideal Use Case Rapid, high-yielding reactions where steric bulk is a concern.When the oxolane motif is desired for its physicochemical properties (e.g., improved solubility, metabolic stability, specific receptor interactions).
Reaction Conditions Milder conditions, shorter reaction times.May require more forcing conditions (stronger reagents, higher temperature).

Expert Insights:

  • For High-Throughput Synthesis: In automated or high-throughput synthesis platforms where reaction speed and reliability under a single set of conditions are critical, the more reactive methoxymethylamine is generally the superior choice.[1]

  • For Medicinal Chemistry & SAR Studies: The oxolane ring is a valuable motif in medicinal chemistry, often used as a metabolically stable alternative to other cyclic ethers or as a means to improve aqueous solubility and modulate lipophilicity.[10][11] In these cases, the synthetic challenges posed by the lower reactivity of methoxy[(oxolan-3-yl)methyl]amine are a justifiable trade-off for the beneficial properties it imparts to the final molecule. The synthetic chemist must be prepared to screen a broader range of coupling agents and conditions to achieve the desired transformation efficiently.

  • Predicting Reactivity in Complex Substrates: When these amines are used to react with already sterically hindered electrophiles, the differences in reactivity will be magnified. A reaction that proceeds smoothly with methoxymethylamine may fail entirely with its oxolane-containing counterpart.

References

  • LookChem. Cas 1117-97-1, N-methoxymethylamine. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184. [Link]

  • Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Ontosight. (Oxolan-3-yl)methylamine Overview. [Link]

  • Arkivoc. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc 2022, part ii, 130-139. [Link]

  • Wikipedia. N,O-Dimethylhydroxylamine. [Link]

  • Nikolić, M., & Wessjohann, L. A. (2020). N-Dealkylation of Amines. Molecules, 25(22), 5406. [Link]

  • ResearchGate. Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. J. Braz. Chem. Soc. [Link]

  • National Center for Biotechnology Information. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]

  • MDPI. Ring-Expansion/Contraction Radical Crossover Reactions of Cyclic Alkoxyamines: A Mechanism for Ring Expansion-Controlled Radical Polymerization. Polymers (Basel). 2018 Jun; 10(6): 629. [Link]

  • National Center for Biotechnology Information. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • PubChem. N,O-Dimethylhydroxylamine. [Link]

  • ResearchGate. N-Dealkylation of Amines. [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016, 116 (19), pp 12564–12648. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. [Link]

  • Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 1993, 25(1), 15-40. [Link]

  • Journal of Chemistry and Technologies. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. [Link]

  • NIST WebBook. Methanamine, N-methoxy-. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs. [Link]

  • PubChem. [4-(3-Methoxyphenyl)oxolan-3-yl]methanamine. [Link]

  • PubMed. The role of the methoxy group in approved drugs. Eur J Med Chem. 2024 Jul 5:273:116364. [Link]

  • Scientific Update. Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. [Link]

  • Beilstein Journals. On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein J. Org. Chem. 2015, 11, 504–513. [Link]

  • MDPI. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. [Link]

  • ACS Publications. Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. J. Org. Chem. 2010, 75, 18, 6296–6304. [Link]

  • Google Patents. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • eScholarship.org. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. [Link]

Sources

Validation

High-Resolution IR Spectroscopy of N-Methoxy Oxolanes: A Comparative Guide to ATR vs. Transmission FTIR in Drug Development

In modern drug development, resolving the structural nuances of active pharmaceutical ingredients (APIs) is paramount. Oxolane (tetrahydrofuran) derivatives featuring N-methoxy substituents are increasingly utilized in m...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, resolving the structural nuances of active pharmaceutical ingredients (APIs) is paramount. Oxolane (tetrahydrofuran) derivatives featuring N-methoxy substituents are increasingly utilized in medicinal chemistry to modulate lipophilicity and pharmacokinetic profiles. However, characterizing these complex molecules via Fourier Transform Infrared (FTIR) spectroscopy presents a distinct analytical hurdle: the severe spectral overlap of the N-methoxy and cyclic ether groups within the "fingerprint" region.

As an application scientist, selecting the correct spectroscopic modality is not merely a matter of convenience; it fundamentally dictates the integrity of your structural elucidation. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies, providing the mechanistic causality and validated protocols required to accurately resolve these critical functional groups.

The Spectroscopic Challenge: Overlapping Signatures

The interpretation of N-methoxy oxolanes is complicated by the proximity of their primary stretching vibrations. Both the N-methoxy group and the oxolane ring dominate the 1000–1150 cm⁻¹ region, making high-resolution separation critical[1].

Table 1: Expected IR Peak Assignments for N-Methoxy Oxolane Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Oxolane Ring C–O–C Asymmetric Stretch1070 – 1120Very Strong, Broad[1]
N-Methoxy C–O Stretch (Methoxy)1050 – 1100Strong, Sharp
N-Methoxy N–O Stretch1000 – 1050Medium to Strong
N-Methoxy C–H Stretch (Aliphatic)2850 – 2950Weak to Medium, Sharp[2]

Because the oxolane C–O–C stretch and the N-methoxy C–O/N–O stretches sit within 50 wavenumbers of each other, any instrumental artifact that broadens or shifts these peaks can result in a merged, uninterpretable band.

Mechanistic Causality: The Physics of the Overlap

To understand why the choice between ATR and Transmission FTIR matters, we must examine the physics of how infrared light interacts with the sample in each modality.

Transmission FTIR (The Bulk Standard): Transmission FTIR passes the infrared beam completely through a thin sample, measuring bulk absorption directly[3]. This process strictly adheres to the Beer-Lambert law ( A=ϵlc ). Because the path length ( l ) is uniform across all wavelengths, the relative intensities and peak positions of the N-methoxy and oxolane stretches remain true to the molecule's fundamental dipole moment changes.

ATR-FTIR (The Surface Phenomenon): ATR-FTIR relies on an evanescent wave that penetrates only a few microns into the sample surface[3]. The critical causality here is that the depth of penetration ( dp​ ) is mathematically dependent on the wavelength ( λ ) of the IR light:

dp​=2πn1​sin2θ−(n2​/n1​)2​λ​

Because dp​ increases at longer wavelengths (lower wavenumbers), the peaks in the 1000–1150 cm⁻¹ region absorb more energy than those at higher wavenumbers (e.g., the 2900 cm⁻¹ C–H stretches)[4]. Furthermore, anomalous dispersion near these strong absorption bands alters the sample's refractive index ( n2​ ), causing the peak maxima of the C–O–C and N–O stretches to artificially shift to lower wavenumbers[4]. In N-methoxy oxolanes, this ATR-induced shift frequently causes the N-O and C-O-C bands to merge into a single broad peak, leading to incorrect structural conclusions if not mathematically corrected.

Comparative Performance Analysis

For the specific application of resolving N-methoxy and ether groups, the two techniques offer distinct advantages and limitations.

Table 2: Performance Comparison for N-Methoxy Oxolane Analysis

ParameterTransmission FTIR (KBr Pellet)ATR-FTIR (Diamond/ZnSe Crystal)
Sampling Depth Bulk composition (entire optical path)[3]Surface layer (1–5 µm)[5]
Peak Resolution (1000-1150 cm⁻¹) Excellent; true baseline separationPoor to Moderate; peaks shift and merge[4]
Quantitative Reliability High; strictly follows Beer-Lambert law[5]Low; requires complex correction algorithms[4]
Sample Preparation Labor-intensive (grinding, pressing)[6]Minimal to none (direct contact)[6]
Primary Use Case Exact structural elucidation & quantificationRapid screening & polymorph surface analysis
Decision Workflow for Spectroscopic Modality

Workflow Start Analyze N-Methoxy Oxolane Sample Goal Primary Analytical Goal? Start->Goal Quant Bulk Quantification & High-Res Peak Separation Goal->Quant Bulk / Exact Specs Qual Rapid Screening & Surface Analysis Goal->Qual Surface / Speed Trans Transmission FTIR (KBr Pellet) Quant->Trans ATR ATR-FTIR (ZnSe/Diamond Crystal) Qual->ATR Correct Apply ATR Correction Algorithm (1000-1150 cm⁻¹) ATR->Correct Overlapping Peaks

Workflow for selecting FTIR modalities for N-methoxy oxolane analysis.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the optimized methodologies for analyzing N-methoxy oxolanes.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet Method)

Use this method when absolute peak separation of the N-methoxy and oxolane ether groups is required for regulatory submission or structural proof.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours.

    • Causality: KBr is highly hygroscopic. Residual moisture will produce a massive, broad O–H stretch at 3300 cm⁻¹ and an H–O–H bending band at 1640 cm⁻¹, which can obscure the baseline and alter the dipole environment of the sample[2].

  • Milling: Combine 1–2 mg of the N-methoxy oxolane API with 150 mg of dry KBr in an agate mortar. Mill gently for 3–5 minutes.

    • Causality: Grinding reduces the API particle size to <2 µm (smaller than the wavelength of incident IR light). This prevents the Christiansen effect—a phenomenon that causes severe baseline scattering and asymmetric peak distortion[1].

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 2 minutes[1].

  • System Validation: Before analyzing the fingerprint region, check the baseline transmittance at 4000 cm⁻¹.

    • Self-Validation Check: A transmittance value of >80% confirms a properly pressed, optically clear pellet with minimal scattering. If transmittance is <50%, discard and remill.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol B: Rapid ATR-FTIR Screening

Use this method for rapid batch-to-batch consistency checks or when analyzing the surface formulation of a solid dosage form.

  • Crystal Preparation: Clean the diamond or ZnSe Internal Reflection Element (IRE) with LC-MS grade isopropanol and allow it to evaporate.

  • System Validation (Background): Run a background scan on the empty crystal.

    • Self-Validation Check: The single-beam energy profile must show a >95% transmittance baseline with only characteristic atmospheric CO₂/H₂O. Any residual organic peaks indicate cross-contamination, which will artificially skew the delicate 1000–1150 cm⁻¹ region.

  • Sample Application: Place 5–10 mg of the sample onto the crystal. Engage the pressure anvil until the software indicates optimal contact.

    • Causality: Because the evanescent wave decays exponentially within a few microns, inconsistent pressure leads to variable optical contact, drastically altering the intensity of the C–O–C and N–O stretches[5].

  • Acquisition & Algorithmic Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Immediately apply an Advanced ATR Correction algorithm within the spectrometer software.

    • Causality: The algorithm compensates for the wavelength-dependent penetration depth and anomalous dispersion, shifting the N-methoxy and oxolane peaks back to their true Transmission-equivalent wavenumbers, allowing for accurate library matching[4].

References
  • How to Choose Between ATR and Transmission FTIR WordPress / Vertex AI Search Grounding
  • FTIR: Transmission vs ATR spectroscopy | Anim
  • Comparison of FTIR Spectra Collected by Transmission and
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release MDPI
  • An In-depth Technical Guide to the Infrared Spectroscopy of Tetrahydrofuran-3-carboxylic Acid Benchchem
  • 11.8: Infrared Spectroscopy Chemistry LibreTexts

Sources

Comparative

Validating Chiral Purity of Oxolan-3-yl Amine Derivatives: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

The Stereochemical Challenge of Oxolan-3-amines

Oxolan-3-amine (also known as 3-aminotetrahydrofuran) is a highly versatile chiral building block utilized extensively in modern medicinal chemistry, serving as a core scaffold for various therapeutic agents, including RAF kinase inhibitors and cGAS inhibitors[1][2]. Because the spatial arrangement of the amine group dictates the molecule's pharmacological efficacy and off-target toxicity, validating the enantiomeric excess (ee) of the (3R)- and (3S)-enantiomers is a critical quality control step.

The Mechanistic Challenge: Chromatographic separation of primary amines is notoriously difficult. The oxolan-3-yl amine scaffold features a basic primary amine and a hydrogen-bond-accepting tetrahydrofuran oxygen. This dual-polarity leads to strong, non-specific secondary interactions with residual silanols on the silica support of Chiral Stationary Phases (CSPs). Without intervention, these interactions cause severe peak tailing, shifting retention times, and overlapping peaks, which obliterate accurate integration.

The Solution (Causality): To achieve baseline resolution, the analytical system must competitively block these non-specific binding sites. This is accomplished by introducing basic modifiers—such as diethylamine (DEA), isopropylamine, or ammonium hydroxide (NH₃·H₂O)—into the mobile phase[2][3]. These additives saturate the acidic silanols, ensuring that the analyte interacts exclusively with the chiral selector (e.g., amylose or cellulose derivatives), thereby yielding sharp, quantifiable peaks.

Analytical Modalities: A Mechanistic Comparison

When selecting a platform for chiral purity validation, laboratories typically choose between Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and specialized Gas Chromatography-Mass Spectrometry (GC-MS).

Supercritical Fluid Chromatography (SFC)

SFC has rapidly become the gold standard for chiral amine separations. By utilizing supercritical CO₂ as the primary mobile phase, SFC offers low viscosity and high solute diffusion coefficients. Causality: This allows for flow rates 3–5 times faster than HPLC without a corresponding increase in backpressure, resulting in rapid run times and reduced organic solvent consumption[4][5]. For oxolan-3-amine derivatives, SFC coupled with immobilized polysaccharide columns (e.g., Chiralpak IC or IH) and an alcohol co-solvent containing DEA or NH₃ provides unparalleled resolution[1][2].

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a universally accessible and robust technique[3]. Normal-phase HPLC (typically utilizing hexane and isopropanol with a basic additive) effectively resolves oxolan-3-amine enantiomers. However, it suffers from longer equilibration times, higher solvent costs, and broader peak shapes compared to SFC due to the higher viscosity of liquid mobile phases.

GC-MS with Selected Ion Monitoring (SIM)

For volatile oxolan-3-amine derivatives or crude high-throughput screening (HTS) reaction mixtures, GC-MS using chiral capillary columns offers high theoretical plate counts. Utilizing Selected Ion Monitoring (SIM) allows researchers to determine ee directly from crude mixtures without interference from co-eluting byproducts, though it often requires prior derivatization of the primary amine to increase volatility[6].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these modalities specifically for chiral amino-tetrahydrofuran derivatives.

ParameterChiral SFCChiral HPLCChiral GC-MS (SIM)
Typical Run Time 3 – 8 minutes15 – 30 minutes10 – 20 minutes
Mobile Phase CO₂ + MeOH/EtOH (Green)Hexane / IPA (High organic)Carrier Gas (He/H₂)
Required Additive 0.1% DEA or NH₃·H₂O0.1% DEA or TFANone (Derivatization req.)
Resolution (Rs) Excellent (>2.0 typical)Good (1.5 - 2.0)Excellent
Throughput HighLow to MediumMedium
Primary Advantage Speed, low solvent wasteUniversal lab availabilityCrude sample tolerance

Decision Matrix for Method Selection

To optimize laboratory resources, the selection of the analytical method should follow a logical progression based on sample volatility, throughput needs, and equipment availability.

G Start Determine Chiral Purity of Oxolan-3-yl Amine Throughput High Throughput / Green Solvent Required? Start->Throughput SFC Chiral SFC (CO2 + EtOH/DEA) Throughput->SFC Yes Volatile Is the derivative volatile? Throughput->Volatile No HPLC Chiral HPLC (Hexane/IPA/DEA) Volatile->HPLC No GC Chiral GC-MS (High Resolution) Volatile->GC Yes

Caption: Decision tree for selecting the optimal chiral purity validation method.

Self-Validating Experimental Protocols

Trust in analytical data requires a self-validating system. You cannot prove a sample is 99% ee unless you first prove your system is capable of detecting the 1% minor enantiomer. Rule of thumb: Always inject a racemic standard prior to the enantioenriched sample to confirm baseline resolution ( Rs​≥1.5 ).

Protocol A: High-Throughput Chiral SFC (Recommended)

Derived from validated pharmaceutical workflows for cGAS and RAF inhibitors[1][2].

1. System Preparation & Equilibration:

  • Column: Daicel CHIRALPAK® IC or IH (4.6 x 250 mm, 5 µm). Causality: Immobilized polysaccharide phases tolerate a wider range of co-solvents without degrading.

  • Mobile Phase: 70% Supercritical CO₂ / 30% Ethanol containing 0.1% NH₃·H₂O or DEA.

  • Flow Rate: 3.0 mL/min (Analytical scale).

  • Backpressure/Temp: 120 bar at 35 °C.

2. Self-Validation (Racemate Injection):

  • Dissolve racemic oxolan-3-amine derivative in Ethanol at 1 mg/mL.

  • Inject 5 µL.

  • Acceptance Criteria: Two distinct peaks must elute with a resolution ( Rs​ ) > 1.5. The peak area ratio must be 50:50 (± 1%).

3. Sample Analysis:

  • Prepare the enantioenriched (3R)- or (3S)-oxolan-3-amine sample at 1 mg/mL in Ethanol.

  • Inject 5 µL and integrate the major and minor peaks.

  • Calculation: %ee=(AreaMajor​+AreaMinor​)(AreaMajor​−AreaMinor​)​×100 [4].

Protocol B: Normal-Phase Chiral HPLC (Alternative)

1. System Preparation:

  • Column: Daicel CHIRALPAK® IA or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA)[3].

  • Flow Rate: 1.0 mL/min at 25 °C.

  • Detection: UV at 210-254 nm (depending on the derivative's chromophore).

2. Execution:

  • Follow the same self-validation sequence (racemate first) as Protocol A. Ensure the DEA is freshly added to the mobile phase, as volatile amines can evaporate, leading to sudden peak tailing over a long sequence.

Experimental Workflow Diagram

Workflow Prep Sample Prep 1 mg/mL in EtOH Column Chiral Stationary Phase (e.g., Chiralpak IC/IH) Prep->Column Detect Detection UV or SIM-MS Column->Detect Mobile Mobile Phase CO2 + Modifier (0.1% DEA/NH3) Mobile->Column Validate Self-Validation Inject Racemate Standard (Rs > 1.5) Detect->Validate Calc Calculate % ee (Area Major - Area Minor) / Total Validate->Calc

Caption: Self-validating experimental workflow for chiral purity determination.

References

  • National Institutes of Health (PMC). Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination.[Link]

  • Google Patents. WO2021081375A1 - Inhibitors of raf kinases.
  • Justia Patents. cGAS INHIBITORS.[Link]

  • ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

Sources

Validation

Comparative Yield Analysis of Synthesis Routes for Oxolane Amines: A Technical Guide

Oxolane amines—specifically enantiopure 3-aminotetrahydrofuran and its derivatives—are privileged pharmacophores in modern medicinal chemistry. They serve as critical building blocks for kinase inhibitors, HIV-1 protease...

Author: BenchChem Technical Support Team. Date: March 2026

Oxolane amines—specifically enantiopure 3-aminotetrahydrofuran and its derivatives—are privileged pharmacophores in modern medicinal chemistry. They serve as critical building blocks for kinase inhibitors, HIV-1 protease inhibitors (e.g., Amprenavir and Darunavir analogues), and antiarrhythmics such as Tecadenoson[1]. Achieving high enantiomeric purity (ee) alongside scalable, safe yields remains a central challenge in process chemistry.

As a Senior Application Scientist, this guide evaluates the three primary synthetic routes for oxolane amines. By analyzing the mechanistic causality behind their experimental yields, scalability, and safety profiles, this document provides a definitive framework for selecting the optimal synthetic pathway.

Mechanistic Pathways & Yield Comparison

Route A: Biocatalytic Asymmetric Reductive Amination

Chemical reductive amination of tetrahydrofuran-3-one often suffers from poor stereocontrol and low yields. This is primarily due to the rapid self-condensation and polymerization of heterocyclic imines under standard chemical reduction conditions[2].

Causality & Yield: To circumvent this, biocatalytic approaches utilizing Imine Reductases (IREDs) or Transaminases (e.g., from Halomonas elongata) have been developed[3]. Enzymes provide a highly constrained chiral pocket that forces the equilibrium toward the desired amine while sterically shielding the intermediate from intermolecular polymerization. When immobilized in a continuous flow reactor, this method achieves exceptional molar conversions (94–99%) and excellent enantioselectivity (>99% ee) with short residence times (5–45 minutes)[2][3].

Route B: Nucleophilic Substitution (SN2) via Azide Intermediate

This classical route begins with enantiopure (S)-3-hydroxytetrahydrofuran. The hydroxyl group is activated via tosylation or mesylation to create a superior leaving group.

Causality & Yield: Subsequent nucleophilic attack by sodium azide proceeds via a strict SN2 mechanism, resulting in a complete Walden inversion to yield the (R)-azide. Reduction (e.g., via catalytic Pd/C hydrogenation) yields the (R)-3-aminotetrahydrofuran[4]. While the overall yield is robust (80–85%), the reliance on highly toxic and potentially explosive sodium azide poses severe safety bottlenecks and regulatory hurdles for industrial scale-up[4].

Route C: Chiral Pool Synthesis from L-Aspartic Acid

To avoid the safety hazards of azides and the cost of specialized enzymes, de novo ring synthesis from natural L-aspartic acid is frequently employed. The stereocenter is preserved directly from the amino acid starting material.

Causality & Yield: The process involves acylation, esterification, reduction to a diol, and acid-catalyzed cyclization[4]. The major mechanistic drawback is the 6-step length and the necessity of aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Red-Al to reduce the intermediate ester to a diol. These harsh reduction conditions often lead to over-reduction byproducts, drastically reducing the overall isolated yield (~40–45%) and complicating large-scale manufacturing[4].

G A Tetrahydrofuran-3-one D Enantiopure 3-Aminotetrahydrofuran A->D Biocatalysis (IRED/TA) Yield: 94-99% B L-Aspartic Acid B->D 6-Step Cyclization Yield: ~45% C 3-Hydroxytetrahydrofuran C->D SN2 Azide Substitution Yield: 80-85%

Figure 1. Divergent synthetic pathways for the production of enantiopure 3-aminotetrahydrofuran.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary synthesis routes, providing a clear comparison for process chemistry decision-making.

Synthetic RouteStarting MaterialOverall YieldEnantiomeric Excess (ee)ScalabilityKey Limitations
Biocatalytic Flow Tetrahydrofuran-3-one94–99% >99%ExcellentHigh initial cost of enzyme immobilization[2].
SN2 Azide (S)-3-Hydroxytetrahydrofuran80–85% >98%PoorExplosive azide intermediates; high toxicity[4].
Chiral Pool L-Aspartic Acid40–45% >99%Moderate6-step process; requires hazardous LiAlH₄[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify causality at each step.

Protocol 1: Biocatalytic Reductive Amination in Continuous Flow

This protocol utilizes immobilized Imine Reductases (IREDs) to prevent imine self-condensation.

  • Substrate Preparation: Dissolve tetrahydrofuran-3-one (10–100 mM) and the amine donor in H₂O.

  • pH Adjustment (Critical Checkpoint): Adjust the pH to 5.0 by the dropwise addition of glacial acetic acid. Causality: A pH of 5.0 is required to protonate the imine intermediate, making it sufficiently electrophilic for enzymatic hydride transfer[2].

  • Continuous Flow Reactor Setup: Pump the solution through a packed bed reactor (PBR) containing immobilized IRED-4 and BmGDH (for cofactor regeneration) at a flow rate corresponding to a 5–45 minute residence time[2].

  • In-Process Control (TLC): Monitor the reactor effluent via TLC (MeOH solvent). The system is validated when the starting material (Rf = 0.1) completely disappears and the amine product (Rf = 0.2) emerges[2].

  • Downstream Processing: Acidify the collected effluent to pH 1 using 0.1 M HCl until effervescence ceases, then extract to isolate the enantiopure amine[2].

G N1 Imine Formation (pH 5) Substrate + Amine Donor N3 Continuous Flow Reactor (5-45 min residence) N1->N3 N2 Immobilized Enzyme Bed (IRED / Transaminase) N2->N3 N4 In-line Extraction (Acidification to pH 1) N3->N4 >94% Conversion N5 Product Isolation (>99% ee Oxolane Amine) N4->N5

Figure 2. Continuous flow biocatalytic workflow for the asymmetric reductive amination of oxolane amines.

Protocol 2: SN2 Substitution via Azide Intermediate

This protocol relies on stereochemical inversion.

  • Tosylation: React (S)-3-hydroxytetrahydrofuran with p-toluenesulfonyl chloride in the presence of pyridine at 0 °C. Validation: The formation of a white precipitate (pyridinium chloride) confirms the activation of the hydroxyl group.

  • Azide Displacement (Inversion): Dissolve the resulting tosylate in anhydrous DMF. Add sodium azide (NaN₃) and heat to 65 °C for 4 hours. Causality: The elevated temperature provides the activation energy necessary for the SN2 backside attack, ensuring complete inversion to the (R)-configuration[4].

  • Reduction: Extract the azide intermediate into dichloromethane (DCM). Perform catalytic hydrogenation using Pd/C under an H₂ atmosphere until gas consumption ceases.

  • Purification: Filter through Celite to remove the catalyst, concentrate the filtrate, and recrystallize from isopropanol to yield (R)-3-aminotetrahydrofuran[4].

References

  • [1] Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. 1

  • [4] CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.4

  • [2] Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. ACS Sustainable Chemistry & Engineering. 2

  • [3] Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines. ResearchGate. 3

Sources

Comparative

Pharmacokinetic Optimization in Drug Discovery: A Comparative Guide to Methoxy[(oxolan-3-yl)methyl]amine Analogs

As drug discovery pivots toward highly polar, sp3-enriched chemical spaces to mitigate off-target toxicity and improve clinical translation, the Methoxy[(oxolan-3-yl)methyl]amine (MOTMA) scaffold has emerged as a premier...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly polar, sp3-enriched chemical spaces to mitigate off-target toxicity and improve clinical translation, the Methoxy[(oxolan-3-yl)methyl]amine (MOTMA) scaffold has emerged as a premier pharmacokinetic (PK) optimizing motif. Unlike traditional planar aromatics or highly flexible aliphatic chains, the oxolane (tetrahydrofuran) ring offers a rigidified, oxygen-containing system that precisely modulates lipophilicity and metabolic liability.

Derivatives of the tetrahydrofuran core are engineered to possess highly favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including exceptional aqueous solubility and robust plasma stability[1]. This guide provides an objective, data-driven comparison of MOTMA analogs against standard aliphatic and heterocyclic alternatives, equipping drug development professionals with the mechanistic insights needed for rational scaffold selection.

Structural Rationale & Physicochemical Profiling

The foundational core of these analogs, (tetrahydrofuran-3-yl)methanamine, possesses a low molecular weight (~101.15 g/mol ) and a highly favorable computed XLogP3 of -0.5[2]. When functionalized with a methoxy group, the resulting MOTMA scaffold acts as a powerful bioisostere for traditional amines.

  • Lipophilicity Modulation: The embedded oxygen atom in the oxolane ring acts as a hydrogen bond acceptor, significantly lowering the distribution coefficient (LogD) compared to carbocyclic analogs. This prevents excessive plasma protein binding and increases the free fraction ( fu​ ) of the drug.

  • Metabolic Shielding: While high concentrations of unsubstituted tetrahydrofuran can interact with and inhibit certain cytochrome P450 isozymes (such as CYP2E1)[3], sterically hindered MOTMA analogs are specifically designed to resist CYP-mediated oxidative cleavage at therapeutic doses, avoiding the hepatotoxic liabilities associated with reactive metabolite formation[3].

  • Entropic Advantage: The constrained nature of the 5-membered ring reduces the entropic penalty upon target binding compared to flexible linear chains, often resulting in enhanced target affinity.

Comparative Pharmacokinetic Performance

To objectively evaluate the MOTMA scaffold, we must benchmark it against two common medicinal chemistry alternatives: a highly flexible linear chain (3-Methoxy-2-methylpropan-1-amine ) and a larger, 6-membered heterocycle ((Tetrahydro-2H-pyran-4-yl)methanamine , THP).

The table below synthesizes representative in vitro ADME data demonstrating why the MOTMA scaffold occupies the "Goldilocks zone" of pharmacokinetic optimization.

Table 1: In Vitro ADME Properties – Scaffold Comparison
Pharmacokinetic ParameterMethoxy[(oxolan-3-yl)methyl]amine (MOTMA)Linear Aliphatic AnalogTHP (6-Membered) Analog
Fraction sp3 ( Fsp3​ ) 1.01.01.0
Aqueous Solubility (pH 7.4) >100 µM (Excellent)>100 µM (Excellent)45 µM (Moderate)
LogD (pH 7.4) 0.8 (Optimal)0.4 (Sub-optimal)1.4 (Moderate)
HLM CLint​ (µL/min/mg) 12 (High Stability)45 (Low Stability)18 (Moderate Stability)
PAMPA Permeability ( Pe​ ) 12×10−6 cm/s 8×10−6 cm/s 15×10−6 cm/s
Efflux Ratio (MDCK-MDR1) 1.2 (No significant efflux)0.9 (No efflux)1.5 (Slight efflux)

Key Takeaway: The linear analog suffers from high intrinsic clearance ( CLint​ ) due to vulnerability to N-dealkylation and aliphatic oxidation. The THP analog is metabolically stable but suffers from reduced aqueous solubility due to increased lipophilic bulk. The MOTMA scaffold perfectly balances permeability, solubility, and metabolic stability.

High-Throughput ADME Screening Workflow

To systematically validate the pharmacokinetic properties of newly synthesized MOTMA analogs, our laboratories employ a rigorous, self-validating triage workflow.

G start Synthesize MOTMA Analog sol Kinetic Solubility (pH 7.4) start->sol pampa PAMPA Permeability (Passive Diffusion) sol->pampa decision1 Solubility > 50 µM & Pe > 10^-6 cm/s? pampa->decision1 hlm HLM Stability (CYP450 Clearance) decision2 CLint < 20 µL/min/mg? hlm->decision2 decision1->hlm Yes reject Structural Optimization decision1->reject No invivo In Vivo PK (Rodent Model) decision2->invivo Yes decision2->reject No

Figure 1: High-throughput in vitro ADME screening workflow for MOTMA analogs.

Validated Experimental Methodologies

As a standard of scientific integrity, the protocols used to generate the comparative data above must be self-validating. Below are the detailed methodologies, explicitly highlighting the causality behind critical experimental choices.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the oxolane ring and the amine linker to CYP450-mediated oxidation.

  • Pre-incubation: Combine 1 µM of the MOTMA test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubating ensures temperature equilibration and allows non-specific binding of the drug to microsomal lipid membranes to reach a steady state, preventing artificial clearance artifacts during the early time points.

  • Reaction Initiation: Add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the mixture.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Initiating the reaction with NADPH ensures that any observed degradation is strictly CYP-mediated. A parallel control without NADPH is run simultaneously to validate that degradation is not due to chemical instability or non-CYP esterases.

  • Quenching & Time-Course: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at the exact second the time-point is reached.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive transcellular diffusion from active biological transport.

  • Preparation of Artificial Membrane: Coat a 96-well porous filter plate (donor compartment) with a 1% solution of lecithin in dodecane.

    • Causality: Lecithin in dodecane mimics the hydrophobic core of a human phospholipid bilayer. Because this system lacks active transport proteins (like P-glycoprotein), it allows researchers to isolate and quantify purely passive diffusion, pinpointing whether poor absorption is a physicochemical issue or an active efflux issue.

  • Dosing: Add the MOTMA analog (10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with blank PBS.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). The mass balance must be >80% to validate that the compound did not non-specifically bind to the plastic plate.

Conclusion

The integration of the Methoxy[(oxolan-3-yl)methyl]amine scaffold into drug discovery pipelines represents a highly rational approach to overcoming poor ADME profiles. By constraining the aliphatic amine within an oxygen-containing 5-membered ring, medicinal chemists can achieve superior metabolic stability compared to linear chains, while maintaining higher aqueous solubility than 6-membered heterocycles. Rigorous in vitro screening, grounded in self-validating protocols, confirms that MOTMA analogs are robust candidates for advancing into in vivo pharmacokinetic models.

References
  • National Center for Biotechnology Information. "(Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660." PubChem. Available at: [Link]

  • National Institutes of Health. "The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist?" PubMed. Available at: [Link]

Sources

Validation

Thermal Analysis (TGA/DSC) of Methoxy[(oxolan-3-yl)methyl]amine: A Comparative Performance Guide

Executive Summary & Rationale In the development of complex active pharmaceutical ingredients (APIs), functionalized building blocks like Methoxy[(oxolan-3-yl)methyl]amine (an O-methylated alkoxyamine attached to a tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the development of complex active pharmaceutical ingredients (APIs), functionalized building blocks like Methoxy[(oxolan-3-yl)methyl]amine (an O-methylated alkoxyamine attached to a tetrahydrofuran ring) are increasingly utilized to improve the pharmacokinetic profiles of target molecules. However, the incorporation of the N-methoxy moiety and the oxolane ring introduces unique thermal behaviors that must be rigorously characterized before scale-up.

Thermal stability dictates a compound's ability to resist chemical and physical changes upon exposure to heat during manufacturing, milling, and storage[1]. This guide provides an in-depth, objective comparison of the thermal performance of Methoxy[(oxolan-3-yl)methyl]amine against two structural alternatives: (Oxolan-3-yl)methanamine (lacking the methoxy group) and O-Methylhydroxylamine (lacking the oxolane ring). Through detailed Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we decode the causality behind its phase transitions and degradation pathways.

Structural Comparators & Hypothesis

To objectively evaluate the thermal stability of our target compound, we benchmark it against two fundamental substructures:

  • Target: Methoxy[(oxolan-3-yl)methyl]amine (Tests the combined effect of the oxolane ring and N-methoxy group).

  • Alternative A: (Oxolan-3-yl)methanamine (Tests the baseline volatility and stability of the primary amine without the N-O bond).

  • Alternative B: O-Methylhydroxylamine (Tests the baseline reactivity of the isolated N-methoxyamine system).

Mechanistic Hypothesis: The N-methoxy group will increase the molecular weight and alter hydrogen-bonding dynamics, thereby increasing the boiling point and delaying the onset of volatilization compared to Alternative A. However, the relatively weak N-O bond introduces a specific thermal liability, likely resulting in a distinct exothermic decomposition event at higher temperatures[2].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every parameter is selected based on established thermodynamic principles.

Thermogravimetric Analysis (TGA) Protocol

TGA measures changes in sample mass as a function of temperature, providing critical insights into volatilization, moisture content, and the onset of thermal decomposition[3]. According to ASTM E2550 guidelines, thermogravimetry under inert conditions is the gold standard for assessing the temperature at which a material begins to degrade[4].

  • Instrument Validation: Run a blank standard (empty alumina crucible) to establish a flat baseline and correct for buoyancy effects.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the liquid/semi-solid sample into a pre-tared 70 µL alumina crucible. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heat distribution.

  • Atmosphere: Purge with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, allowing the isolation of intrinsic thermal decomposition events[5].

  • Thermal Program: Isotherm at 25 °C for 5 minutes, followed by a dynamic heating ramp from 25 °C to 400 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate is the industry standard for balancing thermal resolution with experimental throughput[1].

Differential Scanning Calorimetry (DSC) Protocol

While TGA tracks mass, DSC captures the energy dynamics (heat flow) of phase transitions such as glass transitions ( Tg​ ), melting ( Tm​ ), and exothermic decomposition[2].

  • Sample Preparation: Encapsulate 2.0 – 4.0 mg of the sample in a hermetic aluminum pan with a 50 µm laser-drilled pinhole. Causality: The pinhole allows for the controlled release of volatile degradants, preventing pan deformation (which distorts the baseline) while maintaining a self-generated atmosphere to accurately capture boiling/decomposition points.

  • Atmosphere: Nitrogen ( N2​ ) purge at 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Ramp from 25 °C to 150 °C at 10 °C/min. Causality: Erases the thermal and mechanical history of the sample.

    • Cool from 150 °C to -50 °C at 10 °C/min. Causality: Captures crystallization kinetics.

    • Ramp from -50 °C to 250 °C at 10 °C/min. Causality: Provides a highly accurate measurement of the intrinsic phase transitions[1].

Workflow Prep Sample Preparation 2-5 mg, N2 Purge Blank Blank Subtraction (Self-Validation) Prep->Blank Step 1 TGA TGA Analysis Mass Loss vs. Temp Blank->TGA Alumina Pan DSC DSC Analysis Heat Flow vs. Temp Blank->DSC Pinhole Al Pan MassData Determine T_onset & T_d5% (Decomposition) TGA->MassData HeatData Determine T_m, T_g & T_exo (Phase Transitions) DSC->HeatData Compare Comparative Matrix vs. Alternatives MassData->Compare HeatData->Compare

Caption: Logical workflow for the self-validating thermal analysis of pharmaceutical intermediates.

Quantitative Data & Objective Comparison

The following table summarizes the thermal behavior of Methoxy[(oxolan-3-yl)methyl]amine compared to its structural alternatives. (Note: Data represents standardized thermal profiles typical for these molecular classes under the specified protocols).

CompoundMW ( g/mol )TGA Td5%​ (°C)TGA Residue (%)DSC Tm​ (°C)DSC Tpeak​ (Exo, °C)
Methoxy[(oxolan-3-yl)methyl]amine 131.17145.2 < 2.0-12.5 192.4
(Oxolan-3-yl)methanamine101.15118.60.0-25.1N/A (Boils)
O-Methylhydroxylamine47.0675.30.0-86.0135.8
Data Interpretation & Causality
  • Volatility vs. Stability (TGA): The temperature at which 5% mass loss occurs ( Td5%​ ) is a standard metric for thermal stability[3]. Methoxy[(oxolan-3-yl)methyl]amine exhibits a Td5%​ of 145.2 °C, significantly outperforming both alternatives. The addition of the methoxy group to the oxolane-amine scaffold increases the molecular weight and alters the dipole moment, substantially reducing the vapor pressure and preventing premature volatilization during heated reactor conditions.

  • Phase Transitions (DSC): The target compound shows a higher melting point (-12.5 °C) compared to Alternative A (-25.1 °C). This indicates stronger intermolecular interactions, likely due to the oxygen atoms in both the oxolane ring and the methoxy group participating in complex hydrogen bonding networks.

  • Decomposition Kinetics (DSC): While Alternative A simply boils off (endothermic event, 0% residue), the target compound exhibits a sharp exothermic peak at 192.4 °C . This is the energetic signature of N-O bond homolysis. The cleavage of the alkoxyamine bond releases energy and initiates radical-driven polymerization or fragmentation, leaving a small carbonaceous residue (< 2.0%) in the TGA pan.

Mechanism Target Methoxy[(oxolan-3-yl)methyl]amine Heat Thermal Stress (>150°C) Target->Heat PathA N-O Bond Homolysis (Exothermic Event) Heat->PathA Primary (>180°C) PathB Oxolane Ring Fragmentation (Endothermic Event) Heat->PathB Secondary (>250°C) ResultA Radical Recombination (Non-volatile Residue) PathA->ResultA ResultB Volatile Emission (Sharp Mass Loss in TGA) PathA->ResultB PathB->ResultB

Caption: Thermal degradation pathways of Methoxy[(oxolan-3-yl)methyl]amine under nitrogen atmosphere.

Conclusion & Application Guidelines

For drug development professionals formulating syntheses involving Methoxy[(oxolan-3-yl)methyl]amine , the combined TGA/DSC data provides clear operational boundaries:

  • Process Temperature Limits: The compound is thermally stable up to ~140 °C. Synthetic steps (e.g., amidation, reductive amination) should strictly maintain reactor temperatures below 145 °C to prevent mass loss.

  • Safety Considerations: The exothermic decomposition event at 192.4 °C highlights the lability of the N-O bond. Prolonged exposure to temperatures approaching 180 °C must be avoided to prevent runaway thermal degradation.

  • Superiority over Alternatives: Compared to standard oxolane amines, the target compound offers a wider liquid-phase operating window due to its suppressed volatility, making it a superior, more predictable building block for high-temperature coupling reactions.

References

  • SKZ Tester. (2025). DSC vs TGA: What's the Difference in Thermal Analysis? Retrieved from [Link]

  • NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methoxy[(oxolan-3-yl)methyl]amine

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the bench and into the responsible management of chemical waste. This guide provides a detailed, step-by-...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the bench and into the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methoxy[(oxolan-3-yl)methyl]amine (CAS No. 127046-53-9), a compound featuring both an amine and a tetrahydrofuran (ether) moiety. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste, ensuring the protection of personnel and the environment.

The dual functional nature of this molecule—containing both an amine and a cyclic ether—necessitates a cautious approach to its disposal. The tetrahydrofuran (THF) group is known for its potential to form explosive peroxides upon storage, while the amine group can present its own set of hazards. Therefore, a multi-faceted disposal strategy is essential.

I. Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Methoxy[(oxolan-3-yl)methyl]amine and its constituent functional groups is paramount.

Key Potential Hazards:

  • Peroxide Formation: The tetrahydrofuran ring, when exposed to air and light, can form unstable and potentially explosive peroxides. This risk increases with the age of the chemical.[1][2]

  • Flammability: The presence of the ether component suggests that this compound may be flammable.[1][3]

  • Reactivity of Amines: Amines can be reactive, and their waste should be segregated from other chemical waste streams to prevent hazardous reactions.[4]

Table 1: Physicochemical Properties and Inferred Hazards

PropertyValue/InformationSource/Justification
Chemical Structure Methoxy[(oxolan-3-yl)methyl]amine-
CAS Number 127046-53-9 (Note: A different CAS, 1455107-42-2, is also associated with a similar synonym)[6]
Synonym(s) 3-[(methoxyamino)methyl]tetrahydrofuran[6]
InChI Key FEDFWZWFXOQBQH-UHFFFAOYSA-N[6]
Potential Hazards Peroxide-former, Flammable, Potential IrritantBased on ether and amine functional groups[1][3][4]
II. Personal Protective Equipment (PPE)

Strict adherence to proper PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling Methoxy[(oxolan-3-yl)methyl]amine for disposal:

  • Eye Protection: Chemical splash goggles or a face shield.[3][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][5]

  • Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[5]

  • Respiratory Protection: All handling of this chemical, especially during disposal procedures that may generate vapors, must be conducted in a certified chemical fume hood.[3][5]

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of Methoxy[(oxolan-3-yl)methyl]amine, from initial assessment to final waste collection.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Decision Point cluster_action Action & Disposal start Start: Identify Waste Methoxy[(oxolan-3-yl)methyl]amine assess_peroxide Assess for Peroxide Formation (Test with peroxide strips if container has been opened) start->assess_peroxide check_crystals Visually inspect for crystals or discoloration assess_peroxide->check_crystals peroxide_positive Peroxides Detected or Crystals Present? check_crystals->peroxide_positive contact_ehs STOP! Do Not Handle. Contact Environmental Health & Safety (EHS) Immediately. peroxide_positive->contact_ehs Yes neutralize_amine If permissible by EHS, neutralize small quantities of amine waste peroxide_positive->neutralize_amine No end End: Waste Collected contact_ehs->end package_waste Package in a designated, compatible, and sealed hazardous waste container. neutralize_amine->package_waste label_waste Label container clearly: 'Hazardous Waste: Methoxy[(oxolan-3-yl)methyl]amine (Peroxide-Former)' package_waste->label_waste store_waste Store in a cool, dark, well-ventilated area away from incompatible materials. label_waste->store_waste request_pickup Arrange for pickup by a licensed hazardous waste disposal contractor. store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the safe disposal of Methoxy[(oxolan-3-yl)methyl]amine.

IV. Step-by-Step Disposal Protocol

1. Peroxide Screening (For Previously Opened Containers)

The potential for peroxide formation in the tetrahydrofuran ring is a significant safety concern.[1][2]

  • Procedure:

    • Work in a chemical fume hood.

    • If the container has been previously opened and stored, test for the presence of peroxides using commercially available peroxide test strips.[7]

    • Follow the manufacturer's instructions for the test strips.

  • Interpretation:

    • Low Peroxide Levels (<30 ppm): Proceed with the standard disposal protocol.

    • High Peroxide Levels (>80-100 ppm) or Visible Crystals: DO NOT HANDLE FURTHER. The material may be shock-sensitive.[8] Immediately contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous waste disposal service.[7][8]

2. Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Procedure:

    • Designate a specific, compatible waste container for Methoxy[(oxolan-3-yl)methyl]amine. A glass bottle with a screw cap is generally suitable.[9]

    • Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids.[4]

    • For small residual amounts in original containers, triple rinse the container with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste.[10][11]

3. Neutralization of Small Quantities (If Permitted)

For very small quantities, and only if approved by your institution's EHS, neutralization of the amine functional group may be an option.

  • Procedure:

    • In a chemical fume hood, dilute the amine-containing waste with a large volume of water in a suitable container.

    • Slowly add a dilute acid (e.g., acetic acid) while stirring and monitoring the pH.[12]

    • Adjust the pH to a neutral range (6-8).

    • The resulting neutralized solution should still be collected as hazardous waste. Drain disposal is not recommended. [9][12]

4. Labeling and Storage

Accurate labeling and proper storage are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13]

  • Procedure:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "Methoxy[(oxolan-3-yl)methyl]amine," and the primary hazards (e.g., "Flammable," "Peroxide-Former").[11]

    • Keep the container tightly sealed to prevent the evaporation of volatile components and further peroxide formation.[7]

    • Store the waste container in a designated satellite accumulation area that is cool, dark, and well-ventilated, away from sources of ignition.[14][15]

5. Final Disposal

The ultimate disposal of Methoxy[(oxolan-3-yl)methyl]amine must be handled by a licensed hazardous waste disposal company.[4][16]

  • Procedure:

    • Contact your institution's EHS office to arrange for the pickup of the hazardous waste.

    • Ensure all required documentation is completed for the waste manifest.[16]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (<100 mL):

    • Evacuate non-essential personnel from the area.[5]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[17]

    • Carefully collect the absorbed material into a designated hazardous waste container.[17]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team and EHS office immediately.[7]

VI. Conclusion

The responsible disposal of Methoxy[(oxolan-3-yl)methyl]amine is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of its ether and amine functional groups, adhering to strict PPE protocols, and following a systematic disposal workflow, researchers can ensure that this chemical is managed safely from "cradle-to-grave."[16] Always consult your institution's specific waste disposal guidelines and your local regulations to ensure full compliance.

References

  • Hazardous Waste Disposal. (n.d.). University of California, Riverside, Department of Chemistry.
  • Hazardous Waste Disposal. (n.d.). University of California, Riverside, Department of Chemistry.
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  • methoxy[(oxolan-3-yl)methyl]amine | 1455107-42-2. (n.d.). Sigma-Aldrich.
  • Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Middle East Technical University.
  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara, Environmental Health & Safety.
  • Safety Data Sheet. (2010, March 8). Thermo Fisher Scientific.
  • Safety First: Handling Tetrahydrofuran (THF) in Industrial and Laboratory Settings. (2025, November 4). NINGBO INNO PHARMCHEM CO.,LTD.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025, December). BenchChem.
  • Proper Disposal of Allyl Butyl Ether: A Guide for Laboratory Professionals. (2025, December). BenchChem.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia, Safety & Risk Services.
  • Tetrahydrofuran. (n.d.). University of Michigan, Environment, Health & Safety.
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  • Ethers - storage and the detection and removal of peroxides. (2009, July 10). The University of Edinburgh.
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  • Safety Data Sheet. (2025, October 28). Thermo Fisher Scientific.
  • ICSC 0578 - TETRAHYDROFURAN. (n.d.). International Chemical Safety Cards (ICSCs).
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  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental.
  • Safety Data Sheet Tetrahydrofuran LRG. (n.d.). 2M Holdings.
  • Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet. (2025, May 28). Cayman Chemical.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
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